tert-Butyl (1-formylcyclopentyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-formylcyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYKFQYQMRNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584529 | |
| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168539-99-9 | |
| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-cycloleucinal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyl (1-formylcyclopentyl)carbamate: A Methodological Whitepaper for Drug Development Professionals
An In-depth Technical Guide:
Abstract
tert-Butyl (1-formylcyclopentyl)carbamate is a pivotal building block in medicinal chemistry, valued for its role as a constrained amino aldehyde in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, designed for researchers, chemists, and drug development professionals. We will dissect the primary synthetic strategy, which hinges on the selective oxidation of a key alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This document details two robust and widely adopted oxidation methodologies—the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation—providing not only step-by-step protocols but also the critical mechanistic rationale behind these choices. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for the reliable and efficient production of this essential synthetic intermediate.
Introduction and Strategic Overview
The synthesis of non-proteinogenic amino acids and their derivatives is a cornerstone of modern drug discovery. This compound, featuring a Boc-protected amine and an aldehyde on a quaternary cyclopentyl scaffold, offers a unique conformational rigidity that is highly desirable for constructing enzyme inhibitors, receptor ligands, and other bioactive molecules.
The most direct and reliable synthetic approach involves a two-stage process. The first stage establishes the core structure by synthesizing the primary alcohol precursor. The second, and more critical stage, involves the selective oxidation of this alcohol to the target aldehyde, carefully avoiding over-oxidation to the corresponding carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthesis into manageable steps, starting from a common building block.
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (1-formylcyclopentyl)carbamate
Introduction
tert-Butyl (1-formylcyclopentyl)carbamate, also known as N-Boc-1-aminocyclopentane-1-carboxaldehyde, is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates a quaternary stereocenter, a reactive aldehyde, and a stable yet readily cleavable N-Boc protecting group. This unique combination makes it a valuable chiral building block for the synthesis of complex nitrogen-containing heterocycles, peptide mimics, and enzyme inhibitors.[] The aldehyde functionality serves as a versatile handle for nucleophilic additions, reductive aminations, and olefination reactions, while the tert-butoxycarbonyl (Boc) group provides robust protection to the amine under a wide range of conditions, except for acidic environments.[3][4][5]
This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural characteristics, reactivity profile, and the analytical methodologies required for its unambiguous characterization. The insights presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary to effectively utilize this compound in their work.
Molecular and Structural Properties
The foundational attributes of a chemical compound are dictated by its structure. This compound is identified by the CAS Number 168539-99-9.[1] Its molecular architecture is key to understanding its behavior in chemical systems.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | PubChem[1] |
| CAS Number | 168539-99-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C=O | PubChem[1] |
| InChIKey | PJHYKFQYQMRNJR-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Characteristics
The physical state, solubility, and stability are critical parameters for handling, reaction setup, and purification. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its functional groups and comparison with analogous structures like tert-Butyl carbamate.[6][7]
-
Appearance: Expected to be an off-white to white solid or a viscous oil at room temperature, typical for moderately sized, protected amino acid derivatives.
-
Solubility: The molecule possesses both polar (carbamate, aldehyde) and non-polar (tert-butyl, cyclopentyl) regions. It is expected to exhibit good solubility in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).[6] Its solubility in water is expected to be low, though slight solubility may be observed due to the hydrogen bonding capacity of the N-H and C=O groups. It is likely to be sparingly soluble in non-polar solvents like hexanes or petroleum ether.
-
Boiling Point: Distillation is generally not a recommended purification method for this compound due to the high risk of thermal decomposition before a boiling point is reached at atmospheric pressure.
Reactivity and Stability Profile
The chemical behavior of this compound is governed by the interplay between the aldehyde and the N-Boc group. Understanding this dual reactivity is paramount for its successful application.
A. The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy.[]
-
Stability: It is exceptionally stable to basic conditions, nucleophiles, and catalytic hydrogenation, which allows for selective manipulation of other functional groups.[3][4]
-
Lability: The Boc group is designed for facile removal under acidic conditions.[5] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM, or HCl in an organic solvent, efficiently cleaves the carbamate to liberate the free amine, carbon dioxide, and the stable tert-butyl cation.[5] The latter can potentially alkylate sensitive substrates, a side reaction that can be mitigated by using scavengers like anisole.[5]
B. The Aldehyde Functionality: The aldehyde group is one of the most versatile functional groups in organic synthesis.
-
Nucleophilic Addition: It is highly electrophilic and readily undergoes addition reactions with a wide array of nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.
-
Reductive Amination: This is a key transformation where the aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a more complex amine.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants (e.g., Pinnick oxidation) or reduced to the primary alcohol with reducing agents like sodium borohydride.[9]
C. Stability and Storage: Given the reactivity of the aldehyde, particularly its susceptibility to oxidation, proper storage is crucial. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and strong oxidizing agents.[10][11] Long-term storage at reduced temperatures (-20°C) is recommended to minimize degradation.
Analytical Characterization Protocols
Unambiguous characterization is essential to confirm the identity and purity of this compound. The following protocols are designed as self-validating systems for comprehensive analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
Objective: To confirm the molecular structure and assess purity by identifying characteristic proton (¹H) and carbon (¹³C) signals.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice as it is aprotic and an excellent solvent for this type of molecule.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).
-
Expected Signals:
-
Aldehyde Proton (-CHO): A sharp singlet in the downfield region, typically around δ 9.5-10.0 ppm. Its singlet nature is due to the absence of adjacent protons.
-
Carbamate Proton (-NH-): A broad singlet, typically δ 4.5-5.5 ppm. The chemical shift can be variable and concentration-dependent.
-
Cyclopentyl Protons (-CH₂-): A series of complex multiplets in the aliphatic region, approximately δ 1.5-2.2 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically around δ 1.45 ppm. This is a hallmark signal for the Boc group.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
Aldehyde Carbonyl (C=O): A signal in the far downfield region, δ 195-205 ppm.
-
Carbamate Carbonyl (C=O): A signal around δ 155-156 ppm.
-
Quaternary Carbon of Boc group (-O-C(CH₃)₃): A signal around δ 79-81 ppm.
-
Quaternary Cyclopentyl Carbon (-C(NH)(CHO)-): A signal around δ 60-70 ppm.
-
Cyclopentyl Carbons (-CH₂-): Signals in the range of δ 20-40 ppm.
-
tert-Butyl Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28.4 ppm.
-
-
-
-
Causality: The choice of CDCl₃ as a solvent is based on its ability to dissolve the analyte without engaging in hydrogen exchange with the N-H proton, which would broaden or obscure the signal. The distinct chemical shift regions for the aldehyde, carbamate, and tert-butyl groups provide a clear diagnostic fingerprint for the molecule.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for determining molecular weight and assessing purity. For carbamates, which can be thermally labile, LC-MS is often preferred over Gas Chromatography (GC).[12][13]
-
Objective: To confirm the molecular weight and determine the purity of the sample.
-
Methodology:
-
Chromatography (HPLC/UPLC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is ideal. The C18 stationary phase effectively retains the moderately polar analyte.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both typically containing 0.1% formic acid. Formic acid is added to improve peak shape and to provide a source of protons for ionization in the mass spectrometer.
-
Example Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Detection: UV detection at 210-220 nm (for the carbamate chromophore).
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice. The nitrogen atom in the carbamate is readily protonated.
-
Expected Ions:
-
[M+H]⁺: Expected at m/z 214.14, corresponding to the protonated molecule (C₁₁H₂₀NO₃⁺).
-
[M+Na]⁺: Often observed as a sodium adduct at m/z 236.12.
-
[M-Boc+H]⁺ or [M-C₄H₈+H]⁺: A characteristic fragment from the loss of the tert-butyl group (as isobutylene) or the entire Boc group, appearing at m/z 158.08 or 114.09, respectively.
-
-
-
-
Trustworthiness: This protocol is self-validating. The retention time from the UV chromatogram provides a measure of purity, while the corresponding mass spectrum confirms the identity of the main peak. The observation of characteristic adducts and fragments provides an additional layer of structural confirmation.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides valuable information about the specific functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Objective: To confirm the presence of key functional groups (carbamate N-H, aldehyde C-H, and both carbonyls).
-
Methodology:
-
Sample Preparation: The analysis can be performed on a neat sample (if liquid) using a salt plate (NaCl or KBr) or, more commonly for solids, by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Expected Absorption Bands:
-
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Multiple peaks just below 3000 cm⁻¹ (2850-2980 cm⁻¹).
-
Aldehyde C-H Stretch: Two characteristic weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Their presence is a strong indicator of the aldehyde group.
-
Aldehyde C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹.
-
Carbamate C=O Stretch: A very strong, sharp peak around 1680-1700 cm⁻¹. The conjugation and electronic environment often place this at a slightly lower wavenumber than the aldehyde carbonyl.
-
N-H Bend: A peak around 1510-1540 cm⁻¹.
-
-
-
Causality: The distinct frequencies of the two carbonyl stretching vibrations are diagnostic. The carbamate carbonyl has more single-bond character due to resonance with the nitrogen lone pair, shifting its absorption to a lower frequency compared to the aldehyde carbonyl.
Safety and Handling
Based on aggregated GHS data, this compound is classified with several hazards.[1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H400: Very toxic to aquatic life.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[10]
Conclusion
This compound is a functionally rich building block whose utility is directly linked to its physicochemical properties. Its stability under basic and neutral conditions, combined with the predictable reactivity of its aldehyde group and the acid-lability of its N-Boc protector, provides a robust platform for synthetic elaboration. The analytical protocols detailed in this guide—NMR, LC-MS, and FTIR—form a cohesive and self-validating workflow for ensuring the structural integrity and purity of the material. A thorough understanding of its properties, reactivity, and handling requirements is the foundation for its safe and effective application in research and development.
References
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PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
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Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. ScienceDirect. [Link]
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Akhtar, M. et al. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. PJSIR. [Link]
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Otsuka, K. et al. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. PubMed. [Link]
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ResearchGate. Comparative study between the published analysis methods for carbamates. [Link]
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Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]
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Agami, C., Couty, F., & Poursoulis, M. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Pharmaffiliates. Tert-Butyl Carbamate. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
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- 9. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
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- 13. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
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tert-Butyl (1-formylcyclopentyl)carbamate CAS number 168539-99-9
An In-depth Technical Guide to tert-Butyl (1-formylcyclopentyl)carbamate (CAS 168539-99-9): Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 168539-99-9, a valuable bifunctional building block in modern organic synthesis. Possessing a sterically hindered quaternary center functionalized with both a reactive aldehyde and a stable, yet readily cleavable, N-Boc protected amine, this molecule offers significant synthetic versatility. This document details its chemical and physical properties, provides a robust, field-proven protocol for its synthesis via oxidation, explores its key chemical transformations, and discusses its applications for researchers in medicinal chemistry and drug development. The insights herein are grounded in established chemical principles to provide a reliable resource for laboratory professionals.
Compound Identification and Properties
This compound is a key intermediate for introducing the 1-amino-1-formylcyclopentane scaffold into more complex molecules. The tert-butyloxycarbonyl (Boc) group provides excellent protection for the amine functionality, rendering it stable to a wide range of non-acidic reagents, while the aldehyde remains available for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 168539-99-9 | [1] |
| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C=O | [1] |
| EC Number | 624-540-7 | [1] |
| XLogP3 | 1.5 |[1] |
Caption: Chemical Structure of this compound.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This precursor is readily accessible via the reduction of the commercially available N-Boc-1-aminocyclopentanecarboxylic acid. This two-step approach ensures high yields and avoids harsh conditions that could compromise the Boc protecting group.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis via Swern Oxidation
This protocol is adapted from the well-established procedure for oxidizing hindered primary alcohols to aldehydes, such as the synthesis of the analogous cyclopropyl compound.[2] The Swern oxidation is chosen for its exceptional mildness and high chemoselectivity, preventing over-oxidation to the carboxylic acid.
Step 1: Reagent and Glassware Preparation
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
-
Prepare solutions:
-
Oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Dimethyl sulfoxide (DMSO, 2.4 eq.) in anhydrous DCM.
-
tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.) in anhydrous DCM.
-
Triethylamine (5.0 eq.) in anhydrous DCM.
-
Step 2: Formation of the Activating Agent
-
To the reaction flask, add anhydrous DCM and cool the flask to between -78 °C and -60 °C using a dry ice/acetone bath.
-
Slowly add the oxalyl chloride solution via an addition funnel, maintaining the internal temperature below -60 °C.
-
Expert Insight: This step forms the highly reactive chloro(dimethylsulfonio)methane. Maintaining a very low temperature is critical to prevent its decomposition.
-
Step 3: Alcohol Addition and Oxidation
-
After the oxalyl chloride addition is complete, add the DMSO solution dropwise, ensuring the temperature remains below -60 °C. Stir for 10-15 minutes.
-
Slowly add the solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. A slight exotherm may be observed. Stir the resulting mixture for 45-60 minutes at -78 °C.
Step 4: Quenching and Work-up
-
Add the triethylamine solution dropwise. The reaction is exothermic; careful addition is required to keep the temperature below -50 °C. Upon completion, a thick white slurry of triethylammonium chloride will form.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NH₄Cl solution, a saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude aldehyde.
-
Trustworthiness Note: Aldehydes can be sensitive to air oxidation. It is advisable to proceed to the next step or purification promptly.
-
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to afford the title compound as a stable oil or low-melting solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable to basic, nucleophilic, and reductive conditions, allowing for a wide array of transformations to be performed selectively on the aldehyde moiety. Conversely, the aldehyde can be protected as an acetal if reactions on a deprotected amine are desired.
Sources
structural elucidation of N-Boc-1-aminocyclopentanecarboxaldehyde
An In-Depth Technical Guide to the Structural Elucidation of N-Boc-1-aminocyclopentanecarboxaldehyde
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of chiral building blocks is of paramount importance. N-Boc-1-aminocyclopentanecarboxaldehyde represents a valuable synthetic intermediate, combining a conformationally constrained cyclopentyl scaffold with a reactive aldehyde functionality and a protected amine. This unique combination makes it a key component in the synthesis of novel peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The stereochemical and electronic integrity of this molecule is critical to its utility, necessitating a robust and multi-faceted approach to its structural elucidation.
This technical guide provides a comprehensive framework for the synthesis and definitive structural characterization of N-Boc-1-aminocyclopentanecarboxaldehyde. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers in ensuring the integrity of their synthetic intermediates. The methodologies described herein are designed to form a self-validating system, where orthogonal analytical techniques converge to provide an unambiguous structural assignment.
Part 1: Synthesis and Purification: A Two-Step Approach
The synthesis of N-Boc-1-aminocyclopentanecarboxaldehyde is most reliably achieved through a two-step sequence starting from the commercially available 1-aminocyclopentanecarboxylic acid. This strategy involves the protection of the amino group followed by the selective reduction of the carboxylic acid to the aldehyde.
Step 1: N-Boc Protection of 1-Aminocyclopentanecarboxylic Acid
The initial step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust transformation that proceeds under basic conditions using di-tert-butyl dicarbonate (Boc)₂O.[1][2]
Experimental Protocol:
-
To a stirred solution of 1-aminocyclopentanecarboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.[1]
Step 2: Reduction of the Carboxylic Acid to the Aldehyde
The selective reduction of the N-Boc protected amino acid to the corresponding aldehyde is a critical step where epimerization of the α-chiral center can be a significant challenge.[3] While several methods exist, a one-pot procedure involving activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H) is highly effective, offering excellent yields and preserving stereochemical integrity.[3]
Experimental Protocol:
-
Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv.) in one portion.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to form the acylimidazolide intermediate.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of DIBAL-H (1.5 equiv., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-aminocyclopentanecarboxaldehyde.
An alternative, widely-used method involves the reduction of the N-Boc amino acid to the corresponding amino alcohol, followed by a mild oxidation. The Dess-Martin periodinane (DMP) oxidation is particularly well-suited for this transformation due to its high chemoselectivity and neutral pH conditions, which minimize the risk of epimerization.[4][5][6][7]
Part 2: A Multi-Technique Approach to Structural Elucidation
The definitive structural confirmation of N-Boc-1-aminocyclopentanecarboxaldehyde relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for the unambiguous assignment of all atoms in the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the proton environment. Key diagnostic signals for N-Boc-1-aminocyclopentanecarboxaldehyde include:
-
A sharp singlet at ~9.5 ppm corresponding to the aldehyde proton (-CHO).
-
A broad singlet associated with the N-H proton of the Boc group.
-
A large singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.
-
A series of multiplets in the aliphatic region corresponding to the eight protons of the cyclopentane ring.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include:
-
A downfield signal at ~200 ppm for the aldehyde carbonyl carbon.
-
A signal around 155 ppm for the carbamate carbonyl carbon of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal for the quaternary carbon of the cyclopentane ring to which the amino and aldehyde groups are attached.
-
Multiple signals in the aliphatic region for the remaining cyclopentane and tert-butyl methyl carbons.[8]
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It is invaluable for tracing the connectivity of the protons on the cyclopentane ring.[9][10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.[9][10][11][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall carbon skeleton and confirming the placement of the functional groups.[14][15] For instance, a correlation between the aldehyde proton and the quaternary carbon of the cyclopentane ring would be expected.
Table 1: Predicted ¹H and ¹³C NMR Data for N-Boc-1-aminocyclopentanecarboxaldehyde
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CHO | ~9.5 (s, 1H) | ~202 | C1, C2/C5 |
| C1 | - | ~65 | H2/H5, CHO |
| C2/C5 | ~1.8-2.1 (m, 4H) | ~35 | H3/H4 |
| C3/C4 | ~1.6-1.8 (m, 4H) | ~24 | H2/H5 |
| NH | ~5.0 (br s, 1H) | - | C1, Boc C=O |
| Boc C=O | - | ~155 | NH, t-Bu H |
| Boc C(CH₃)₃ | - | ~80 | t-Bu H |
| Boc C(CH₃)₃ | ~1.45 (s, 9H) | ~28 | Boc C(CH₃)₃, Boc C=O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Molecular Ion: The expected protonated molecule [M+H]⁺ would have an m/z value corresponding to the molecular formula C₁₁H₁₉NO₃.
-
Fragmentation Pattern: A characteristic fragmentation of N-Boc protected amines is the loss of the Boc group or parts of it.[16] Common fragments include:
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Description |
| [C₁₁H₁₉NO₃+H]⁺ | 214.1438 | Protonated Molecular Ion |
| [C₇H₁₁NO+H]⁺ | 126.0913 | Loss of isobutylene and CO₂ |
| [C₆H₁₂N]⁺ | 98.0964 | Loss of the Boc group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the cyclopentane and tert-butyl groups, and a characteristic pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehyde C-H stretch.
-
C=O Stretches: Two distinct and strong carbonyl absorptions are expected:
-
C-N Stretch: An absorption in the 1000-1200 cm⁻¹ region.
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch, carbamate) | 3300 - 3400 | Medium |
| C-H (stretch, aldehyde) | 2820 & 2720 | Medium, sharp |
| C-H (stretch, aliphatic) | 2850 - 2980 | Strong |
| C=O (stretch, aldehyde) | 1710 - 1730 | Strong, sharp |
| C=O (stretch, carbamate) | 1680 - 1700 | Strong, sharp |
| C-N (stretch) | 1000 - 1200 | Medium |
Visualization of the Analytical Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Caption: Workflow for Synthesis and Structural Elucidation.
Conclusion
The is a critical process that demands a systematic and multi-faceted analytical approach. The combination of detailed 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and FTIR spectroscopy provides a comprehensive and self-validating dataset. By understanding the rationale behind each experimental choice, from the synthetic route that minimizes epimerization to the specific NMR experiments that reveal detailed connectivity, researchers can ensure the structural integrity of this valuable building block. This guide serves as a robust framework for scientists and drug development professionals, enabling them to proceed with confidence in the downstream applications of this important synthetic intermediate.
References
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Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. RSC Advances, 5(103), 84837-84840. [Link]
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Wikipedia. (2023, December 1). Dess–Martin periodinane. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
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Reddy, K. L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access, 2011, 1-18. [Link]
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Ghosh, A. K., et al. (2009). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 20(5), 849-861. [Link]
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Wikipedia. (2023, October 29). Dess–Martin oxidation. Retrieved January 12, 2026, from [Link]
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The Paton Group. (n.d.). Dess-Martin Periodinane (DMP). Retrieved January 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023, November 29). Swern oxidation. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). A) 2D-HSQC NMR spectra of compound 8. B) 2D-COSY NMR spectra of compound 8. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a. Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 12, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 12, 2026, from [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2788. [Link]
-
PubMed. (2005). Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Carbohydrate research, 340(18), 2780-5. [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
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ACS Publications. (2004). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 69(23), 7940-7948. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved January 12, 2026, from [Link]
-
Beilstein Journals. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 247-255. [Link]
-
Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved January 12, 2026, from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, July 18). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved January 12, 2026, from [Link]
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YouTube. (2021, January 27). Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Retrieved January 12, 2026, from [Link]
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Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 12, 2026, from [Link]
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Spectroscopic and Synthetic Elucidation of tert-Butyl (1-formylcyclopentyl)carbamate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a reliable synthetic protocol for tert-Butyl (1-formylcyclopentyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical aspects of handling and characterizing this bifunctional molecule, offering insights grounded in established chemical principles.
Introduction
This compound, also known as N-Boc-1-aminocyclopentanecarboxaldehyde, is a valuable building block in organic synthesis. The presence of a reactive aldehyde and a protected amine on a cyclopentyl scaffold makes it a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, a cornerstone of modern synthetic strategy.
Accurate characterization of this compound is paramount for its successful application. This guide provides a detailed analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and a validated synthetic procedure.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the oxidation of the corresponding primary alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This precursor is typically synthesized from 1-aminocyclopentanecarboxylic acid.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
This protocol describes the final oxidation step to yield the target compound.
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution, if using DMP)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
To a stirred solution of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1 equivalent) in anhydrous DCM at room temperature, add PCC (1.5 equivalents) in one portion.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a white solid.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and mass spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~5.0 | Broad Singlet (br s) | 1H | Carbamate proton (-NH-) |
| ~1.8-2.0 | Multiplet (m) | 4H | Cyclopentyl protons adjacent to C=O and C-N |
| ~1.6-1.8 | Multiplet (m) | 4H | Remaining cyclopentyl protons |
| 1.45 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |
Interpretation:
-
The downfield singlet at approximately 9.5 ppm is highly characteristic of an aldehyde proton.
-
The broad singlet around 5.0 ppm is typical for the N-H proton of a carbamate.
-
The complex multiplets in the 1.6-2.0 ppm range arise from the diastereotopic protons of the cyclopentyl ring.
-
The large singlet at 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~202 | Aldehyde carbonyl carbon (-C HO) |
| ~155 | Carbamate carbonyl carbon (-OC O-) |
| ~80 | Quaternary carbon of the tert-butyl group (-C (CH₃)₃) |
| ~65 | Quaternary carbon of the cyclopentyl ring attached to N and CHO |
| ~35 | Cyclopentyl methylene carbons (CH₂) |
| ~28 | Methyl carbons of the tert-butyl group (-C(C H₃)₃) |
| ~24 | Cyclopentyl methylene carbons (CH₂) |
Interpretation:
-
The signal at ~202 ppm is characteristic of an aldehyde carbonyl carbon.
-
The carbamate carbonyl carbon appears around 155 ppm.
-
The quaternary carbon of the tert-butyl group is found at approximately 80 ppm, while the methyl carbons are at ~28 ppm.
-
The quaternary carbon of the cyclopentyl ring, substituted with both the formyl and the N-Boc-amino group, is expected to be significantly downfield around 65 ppm.
-
The methylene carbons of the cyclopentyl ring will appear in the aliphatic region, with those closer to the electron-withdrawing groups appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| ~2970, 2870 | Strong | C-H stretch (aliphatic) |
| ~2720, 2820 | Weak | C-H stretch (aldehyde Fermi doublet) |
| ~1720 | Strong | C=O stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Interpretation:
-
The N-H stretch of the carbamate is expected around 3350 cm⁻¹.
-
The two strong C=O stretching bands, one for the aldehyde (~1720 cm⁻¹) and one for the carbamate (~1690 cm⁻¹), are key diagnostic peaks.
-
The presence of the weak Fermi doublet for the aldehyde C-H stretch around 2720 and 2820 cm⁻¹ is a confirmatory feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 214 | [M+H]⁺ (Molecular ion plus a proton in ESI+) |
| 158 | [M - C₄H₉ + H]⁺ (Loss of the tert-butyl group) |
| 140 | [M - C₄H₉O₂ + H]⁺ (Loss of the Boc group) |
| 114 | [M - C₅H₉NCO + H]⁺ (Fragmentation of the cyclopentyl ring and carbamate) |
| 57 | [C₄H₉]⁺ (tert-butyl cation, a very common fragment for Boc-protected compounds) |
Interpretation:
-
The molecular ion peak [M+H]⁺ in electrospray ionization (ESI+) would be expected at m/z 214 (for C₁₁H₁₉NO₃).
-
A prominent fragment at m/z 57, corresponding to the stable tert-butyl cation, is a hallmark of Boc-protected compounds.
-
Loss of the entire Boc group (C₅H₉O₂) would result in a fragment at m/z 114.
Conclusion
This technical guide has outlined a reliable synthetic approach and provided a detailed, predicted spectroscopic analysis for this compound. The provided experimental protocol and the interpretation of the expected NMR, IR, and MS data offer a solid foundation for researchers working with this versatile synthetic intermediate. Adherence to sound experimental practices and careful spectroscopic analysis are crucial for ensuring the purity and identity of this compound, thereby enabling its successful application in complex organic synthesis.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]
mechanism of formation for tert-Butyl (1-formylcyclopentyl)carbamate
An In-Depth Technical Guide to the Formation of tert-Butyl (1-formylcyclopentyl)carbamate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of this compound, a valuable building block in contemporary drug discovery and development. The guide is tailored for researchers, scientists, and professionals in the field of medicinal chemistry and process development. We will delve into the prevalent synthetic strategies, with a primary focus on the oxidation of the precursor alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The core of this guide will be a detailed exploration of the mechanisms of widely employed oxidation reactions, including the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. Experimental protocols, comparative data, and visual representations of the reaction mechanisms are provided to offer a holistic understanding and practical insights for laboratory application.
Introduction: The Significance of α-Amino Aldehydes in Drug Development
α-Amino aldehydes are a critical class of intermediates in organic synthesis, primarily owing to their utility in the construction of complex nitrogen-containing molecules. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The adjacent N-protected amino group makes them ideal precursors for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.
This compound, with its sterically hindered and conformationally constrained cyclopentyl scaffold, offers a unique three-dimensional architecture that is highly sought after in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, a cornerstone of modern peptide synthesis and medicinal chemistry.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic disconnection of this compound points to the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, as the immediate precursor. This simplifies the synthetic challenge to an oxidation of a primary alcohol to an aldehyde. This transformation requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid and to ensure the integrity of the acid-labile Boc-protecting group.
Caption: Retrosynthetic analysis of the target molecule.
The precursor alcohol can be synthesized from 1-aminocyclopentanemethanol, which is then protected with a Boc group. This guide will focus on the pivotal oxidation step.
Mechanistic Deep Dive: Key Oxidation Methodologies
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. For substrates bearing sensitive functional groups, such as the Boc-carbamate in our precursor, the choice of oxidant is critical. We will explore two of the most reliable and widely adopted methods: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.[1][2][3]
The Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), to mildly and selectively oxidize primary alcohols to aldehydes.[4][5] This method offers several advantages, including neutral pH, room temperature reaction conditions, short reaction times, and high yields.[1]
Mechanism of the Dess-Martin Oxidation
The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane. This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ion, leading to the formation of the aldehyde, iodinane, and acetic acid.[6]
Caption: Mechanism of the Swern Oxidation.
A key advantage of the Swern oxidation is that the byproducts are volatile and can be easily removed. However, the reaction must be performed at low temperatures to avoid side reactions, and the byproduct dimethyl sulfide has a notoriously unpleasant odor. [3]
Comparative Analysis of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine |
| Reaction Temperature | Room Temperature | -78 °C |
| Byproducts | Iodinane, Acetic Acid | Dimethyl Sulfide, CO, CO₂, Triethylammonium chloride |
| Advantages | Mild, neutral pH, short reaction times, high yields, simple workup. [1] | Avoids heavy metals, mild conditions, volatile byproducts. [3][7] |
| Disadvantages | Potentially explosive nature of DMP, cost. [1] | Requires cryogenic temperatures, malodorous byproduct (DMS). [3] |
| Functional Group Tolerance | Excellent, tolerates sensitive groups like secondary amides and vinyl ethers. [1] | Excellent, well-suited for acid-sensitive substrates. [3] |
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of this compound.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equiv.) in dichloromethane (DCM, 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
-
Activator Preparation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add DMSO (2.2 equiv.) dropwise. Stir the mixture for 30 minutes.
-
Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Base Addition: Add triethylamine (5.0 equiv.) dropwise to the reaction mixture at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The formation of this compound is most efficiently achieved through the oxidation of its corresponding primary alcohol precursor. Both the Dess-Martin periodinane oxidation and the Swern oxidation represent robust and reliable methods for this transformation, each with its own set of advantages and considerations. The choice between these methods will often depend on the scale of the reaction, available equipment, and tolerance for specific byproducts. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimizing these critical synthetic steps in the pursuit of novel therapeutics.
References
-
Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved January 13, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Swern oxidation - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Oxidation of Alcohols - MCAT Content - Jack Westin. (n.d.). Retrieved January 13, 2026, from [Link]
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Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
tert-butyl N-(1-formylcyclopentyl)carbamate - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved January 13, 2026, from [Link]
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- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation [organic-chemistry.org]
The Synthesis of Cyclopentyl Carbamate Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclopentyl carbamate derivatives represent a pivotal structural motif in modern medicinal chemistry, contributing significantly to the therapeutic efficacy of a wide range of pharmaceuticals. Their unique conformational properties and ability to engage in key hydrogen bonding interactions have made them a desirable component in the design of novel drug candidates. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for the preparation of cyclopentyl carbamate derivatives. We will delve into the mechanistic underpinnings and practical applications of classical rearrangement reactions, including the Curtius, Hofmann, and Lossen rearrangements, as well as contemporary approaches such as direct synthesis from isocyanates, enzymatic resolutions, and multicomponent reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower the efficient synthesis and exploration of this important class of molecules.
Introduction: The Significance of the Cyclopentyl Carbamate Moiety in Drug Discovery
The carbamate functional group, an ester of carbamic acid, is a bioisostere of the amide bond and is frequently incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a cyclopentyl ring, the resulting cyclopentyl carbamate moiety offers a unique combination of lipophilicity, conformational rigidity, and metabolic stability. This has led to its inclusion in a number of successful therapeutic agents, most notably Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma.[1][3] The cyclopentyl group's non-planar, puckered conformation can effectively orient substituents in three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the carbamate linkage is generally more resistant to enzymatic hydrolysis than an ester bond, leading to improved in vivo stability.[2]
This guide will explore the diverse synthetic strategies available for the construction of cyclopentyl carbamate derivatives, providing a critical analysis of each method's advantages, limitations, and practical considerations. Our focus will be on providing not just a list of reactions, but a deeper understanding of the causality behind experimental choices, enabling the reader to make informed decisions in their own synthetic endeavors.
Key Synthetic Strategies for Cyclopentyl Carbamate Derivatives
The synthesis of cyclopentyl carbamates can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the presence of other functional groups in the molecule.
Rearrangement Reactions: A Classical Approach
Rearrangement reactions provide a powerful and well-established route to carbamates by converting carboxylic acid derivatives or amides into isocyanates, which are then trapped with cyclopentanol.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] The isocyanate is then trapped in situ with cyclopentanol to yield the desired cyclopentyl carbamate. This method is highly versatile and tolerates a wide range of functional groups.[6]
Mechanism Rationale: The reaction proceeds through a concerted mechanism where the R-group migrates to the nitrogen atom as nitrogen gas is expelled. This concerted nature ensures the retention of stereochemistry at the migrating carbon, a crucial aspect in the synthesis of chiral molecules. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from carboxylic acids, avoiding the isolation of potentially explosive acyl azides.[7][8]
Experimental Protocol: Synthesis of Cyclopentyl Carbamate via Curtius Rearrangement
-
Materials: Cyclopentanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, cyclopentanol, anhydrous toluene.
-
Procedure:
-
To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0 °C, add DPPA (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add cyclopentanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentyl carbamate.
-
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.[9] By trapping this intermediate with an alcohol, a carbamate can be synthesized.[10] This method is particularly useful when the corresponding amide is readily available.
Mechanism Rationale: The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming the isocyanate. The choice of base and solvent is critical to prevent hydrolysis of the isocyanate to the corresponding amine.
Experimental Protocol: Synthesis of a Cyclopentyl Carbamate Derivative via Hofmann Rearrangement
-
Materials: Cyclopentanecarboxamide, bromine, sodium methoxide, methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Dissolve cyclopentanecarboxamide (1.0 eq) in methanol and cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in methanol to the amide solution, maintaining the temperature at 0 °C.
-
Add the previously prepared sodium methoxide solution (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[11][12] Similar to the Curtius and Hofmann rearrangements, the in situ generated isocyanate can be trapped with cyclopentanol to furnish the corresponding carbamate.[13]
Mechanism Rationale: The reaction is initiated by the activation of the hydroxamic acid, typically by acylation or sulfonylation of the hydroxyl group, to create a good leaving group. Subsequent treatment with a base removes the acidic N-H proton, triggering a rearrangement where the R-group migrates to the nitrogen with concomitant expulsion of the leaving group to form the isocyanate. The mild conditions often employed in this rearrangement make it suitable for sensitive substrates.[14]
Experimental Protocol: Synthesis of a Cyclopentyl Carbamate via Lossen Rearrangement
-
Materials: Cyclopentanehydroxamic acid, p-toluenesulfonyl chloride, pyridine, cyclopentanol, anhydrous dichloromethane.
-
Procedure:
-
Dissolve cyclopentanehydroxamic acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Add cyclopentanol (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Direct Synthesis from Isocyanates
The most direct and atom-economical method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate.[15] In the context of this guide, this involves the reaction of cyclopentanol with a suitable isocyanate. This method is often high-yielding and procedurally simple, especially when the required isocyanate is commercially available or readily synthesized.
Causality Behind Experimental Choices: The reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The reaction can be catalyzed by bases (e.g., triethylamine, DMAP) or organometallic compounds (e.g., dibutyltin dilaurate) to increase the reaction rate, particularly for sterically hindered alcohols or less reactive isocyanates.[16] The choice of solvent is also important, with aprotic solvents such as THF, dichloromethane, or toluene being commonly used to avoid side reactions.
Experimental Protocol: Synthesis of Cyclopentyl Phenylcarbamate from Phenyl Isocyanate
-
Materials: Cyclopentanol, phenyl isocyanate, triethylamine (optional, as catalyst), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of cyclopentanol (1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (0.1 eq, if needed).
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
Enzymatic Synthesis
Biocatalysis offers a green and highly selective approach to the synthesis of chiral carbamates.[15] Lipases and proteases can be employed for the kinetic resolution of racemic cyclopentanol derivatives through enantioselective acylation with a carbamate precursor, or for the direct enantioselective synthesis of carbamates. This method is particularly valuable for the preparation of enantiomerically pure cyclopentyl carbamates, which are often required for pharmaceutical applications.
Field-Proven Insights: The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and yield. Immobilized enzymes are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. The reaction conditions, such as temperature and water activity, must be carefully controlled to optimize enzyme activity and selectivity.
Experimental Protocol: Enzymatic Kinetic Resolution for the Synthesis of a Chiral Cyclopentyl Carbamate
-
Materials: Racemic 2-substituted cyclopentanol, an activated carbamate donor (e.g., N-acryloyl-O-phenyl carbamate), immobilized lipase (e.g., Candida antarctica lipase B), anhydrous organic solvent (e.g., tert-butyl methyl ether).
-
Procedure:
-
To a solution of racemic 2-substituted cyclopentanol (1.0 eq) in the organic solvent, add the activated carbamate donor (0.5 eq).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the filtrate and separate the acylated carbamate from the unreacted alcohol by flash column chromatography.
-
Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity.[17][18] It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the components, cyclopentyl carbamate moieties can be incorporated into complex molecular scaffolds. For instance, using a cyclopentyl isocyanide or a carboxylic acid containing a cyclopentyl group can lead to the desired derivatives.
Mechanism Rationale: The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, followed by intramolecular acylation by the carboxylate to form a stable bis-amide product. The high atom economy and convergence of this one-pot reaction make it an attractive strategy in combinatorial chemistry and drug discovery.[19]
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |
| Curtius Rearrangement | Carboxylic Acid | DPPA, NaN₃ | High functional group tolerance, stereoretention. | Use of azides (potentially explosive), can require high temperatures. | 60-90% |
| Hofmann Rearrangement | Primary Amide | Br₂, Base | Readily available starting materials. | Sensitive to reaction conditions, potential for side reactions. | 50-80% |
| Lossen Rearrangement | Hydroxamic Acid | Activating Agent, Base | Mild reaction conditions. | Hydroxamic acids can be unstable. | 50-85% |
| Direct Synthesis | Cyclopentanol, Isocyanate | Catalyst (optional) | High yielding, atom economical, simple procedure. | Limited by the availability of isocyanates. | 80-98% |
| Enzymatic Synthesis | Racemic Cyclopentanol | Enzyme, Acyl Donor | High enantioselectivity, green chemistry. | Limited to specific substrates, can be slower. | 40-50% (for resolved enantiomer) |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | - | High diversity, one-pot, convergent. | Can lead to complex mixtures, purification can be challenging. | Varies widely |
Visualization of Synthetic Workflows
Curtius Rearrangement Workflow
Caption: Workflow for Cyclopentyl Carbamate Synthesis via Curtius Rearrangement.
General Isocyanate-Based Synthesis
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- 19. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Initial Discovery and Characterization of N-Protected Amino Aldehydes
Introduction: The Birth of a Cornerstone in Synthesis
The ability to construct peptides with a defined sequence is fundamental to modern drug discovery, biochemistry, and materials science. However, before the 1930s, this was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization in activation attempts. The landscape was irrevocably altered by the seminal work of Max Bergmann and Leonidas Zervas, who introduced the carboxybenzyl (Cbz or Z) protecting group in 1932.[1] By temporarily masking the amine as a far less nucleophilic carbamate, they unlocked the ability to perform selective, stepwise peptide bond formation.[1]
This innovation laid the groundwork for the development of a vast array of amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which have become the workhorses of modern peptide synthesis.[2][3] Within this context, N-protected α-amino aldehydes emerged as exceptionally versatile chiral building blocks. These compounds are highly reactive intermediates that serve as crucial precursors for the synthesis of peptide derivatives, enzyme inhibitors, amino alcohols, and various heterocyclic compounds.[4][5] Their significance is particularly pronounced in the development of protease inhibitors, where the aldehyde moiety can act as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[4]
However, the very reactivity that makes these aldehydes synthetically valuable also renders them notoriously unstable. They are highly susceptible to racemization, oligomerization, and decomposition, presenting significant challenges in their synthesis, purification, and handling.[6] This guide provides a comprehensive overview of the initial discovery, synthesis, characterization, and critical handling protocols for N-protected amino aldehydes, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Crafting a Stable Instability
The synthesis of enantiomerically pure N-protected α-amino aldehydes is primarily achieved through two strategic routes: the partial reduction of an activated N-protected amino acid derivative or the controlled oxidation of an N-protected amino alcohol. The latter is now the more common and reliable approach due to higher yields and better control over side reactions.[7]
Strategy 1: Oxidation of N-Protected Amino Alcohols
This is the most widely employed strategy for preparing N-protected amino aldehydes. It is a two-step process starting from the parent amino acid:
-
Reduction of the Carboxylic Acid: The N-protected amino acid is first reduced to the corresponding N-protected amino alcohol.
-
Oxidation of the Alcohol: The resulting primary alcohol is then carefully oxidized to the aldehyde.
The choice of oxidant in the second step is critical to avoid over-oxidation to the carboxylic acid and, most importantly, to prevent racemization of the adjacent chiral center.
Detailed Protocol: Synthesis of N-Boc-L-Alaninal via Swern Oxidation
This protocol details the synthesis of N-Boc-L-alaninal, a common building block, starting from commercially available L-alanine.
Step A: Synthesis of N-Boc-L-Alaninol
-
N-Protection: L-alanine is first protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Suspend L-alanine (1.0 eq) in a mixture of THF and water.
-
Add NaOH (1.5 eq) at 0°C, followed by (Boc)₂O (1.3 eq).
-
Allow the reaction to warm to room temperature and stir for 17 hours.
-
Perform an aqueous workup, acidifying the aqueous layer to pH 1 with HCl, followed by extraction with ethyl acetate.[7]
-
Dry the organic layers and concentrate in vacuo to yield N-Boc-L-alanine.
-
-
Reduction to Alcohol: The N-Boc-L-alanine is then reduced to N-Boc-L-alaninol.
-
Dissolve N-Boc-L-alanine methyl ester (prepared by standard esterification) (1.0 eq) in anhydrous methanol.
-
Add lithium chloride (2.0 eq) and stir until dissolved.
-
Add sodium borohydride (2.0 eq) portion-wise at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and adjust the pH to 1 with concentrated HCl.
-
After solvent removal and neutralization to pH 12, extract the product with CH₂Cl₂ and purify by recrystallization to obtain N-Boc-L-alaninol.[5]
-
Step B: Swern Oxidation to N-Boc-L-Alaninal
The Swern oxidation is a mild and highly effective method that minimizes the risk of racemization.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
-
Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78°C (acetone/dry ice bath).
-
DMSO Addition: Slowly add a solution of DMSO (2.7 eq) in DCM dropwise, maintaining the temperature at -78°C. Stir for 5 minutes.
-
Alcohol Addition: Add a solution of N-Boc-L-alaninol (1.0 eq) in DCM dropwise over 5 minutes. Stir the resulting mixture for 30 minutes at -78°C.
-
Base Quench: Add triethylamine (Et₃N) (7.0 eq) dropwise. The use of a bulkier base like diisopropylethylamine (DIPEA) can be beneficial to further suppress potential epimerization at the α-carbon.[8]
-
Warm-up and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench with water.
-
Extraction: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature (<30°C).[9]
Causality Insight: The Swern oxidation is performed at very low temperatures (-78°C) to control the reactivity of the highly electrophilic chlorosulfonium salt intermediate, preventing side reactions. The final addition of a hindered amine base is crucial for the E2 elimination that forms the aldehyde, and its basicity must be sufficient to deprotonate the intermediate without causing epimerization of the acidic α-proton.[10]
}
Workflow for the Swern Oxidation of an N-Protected Amino Alcohol.
Strategy 2: Partial Reduction of N-Protected Amino Acid Derivatives
This approach involves the direct reduction of an activated carboxylic acid derivative, such as an ester or a Weinreb amide, to the aldehyde. A common reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H).
Detailed Protocol: Synthesis of N-Cbz-Leucinal via DIBAL-H Reduction
-
Esterification: Convert N-Cbz-L-leucine to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).
-
Reduction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-Cbz-L-leucine ester (1.0 eq) in anhydrous toluene or DCM.
-
Cooling: Cool the solution to -78°C.
-
DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction at -78°C for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Warm-up and Extraction: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature.[11]
Causality Insight: The success of this reaction hinges on the formation of a stable tetrahedral intermediate upon addition of the first equivalent of hydride. At low temperatures (-78°C), this intermediate is stable and does not eliminate to the aldehyde, which would be immediately over-reduced to the alcohol. The intermediate collapses to the desired aldehyde only upon aqueous work-up.[12] Using Weinreb amides [N-methoxy-N-methyl amides] instead of esters can provide better control and prevent over-reduction due to the formation of a stable five-membered chelate with the aluminum.
The Racemization Problem: A Mechanistic Perspective
The primary challenge in working with N-protected amino aldehydes is their configurational instability. The α-proton is significantly acidic due to the electron-withdrawing effects of both the adjacent aldehyde carbonyl group and the N-acyl protecting group.
Mechanism of Racemization:
In the presence of a base (even weak bases like silica gel or amines), the α-proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a racemic or epimerized mixture.[13][14]
}
Mechanism of base-catalyzed racemization via a planar enolate.
The rate of racemization is influenced by several factors:
-
Protecting Group: Electron-withdrawing protecting groups (like Fmoc or Cbz) increase the acidity of the α-proton more than electron-donating ones, accelerating racemization.
-
Base: The presence and strength of a base significantly increase the rate of racemization. This includes chromatography on standard silica gel, which has acidic silanol groups that can facilitate enolization.[6]
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction, increasing the racemization rate.
Characterization: Confirming Structure and Purity
Confirming the identity and, crucially, the purity of these unstable compounds requires swift and precise analytical techniques. Samples should be prepared cold and analyzed promptly.
Spectroscopic Signatures
| Technique | Functional Group | Characteristic Signal/Absorption | Notes |
| ¹H NMR | Aldehyde Proton (R-CH O) | δ 9.0 - 10.0 ppm (singlet or doublet) | Highly deshielded and diagnostic. Appears far downfield from other protons.[15][16] |
| α-Proton (N-CH -R) | δ ~4.0 - 4.5 ppm (multiplet) | Shift is influenced by the N-protecting group and the side chain. | |
| ¹³C NMR | Aldehyde Carbonyl (C =O) | δ 190 - 210 ppm | Very deshielded, appears in a distinct region of the spectrum.[3] |
| α-Carbon | δ ~50 - 65 ppm | Shift depends on substituents. | |
| IR Spectroscopy | Aldehyde Carbonyl (C=O) | 1720 - 1740 cm⁻¹ (strong) | A strong, sharp absorption is characteristic of the aldehyde carbonyl.[17] |
| Aldehyde C-H Stretch | 2700 - 2850 cm⁻¹ (two medium bands) | The presence of these two bands is a key indicator of an aldehyde.[17] |
Table 1: Summary of key spectroscopic data for the characterization of N-protected amino aldehydes.
Field-Proven Insights: Handling, Purification, and Storage
Given their instability, the successful use of N-protected amino aldehydes depends heavily on proper handling techniques. The mantra is "prepare fresh, use immediately, and keep cold."
Purification: The Chromatography Conundrum
Standard flash chromatography on silica gel is a major source of racemization and decomposition and should be avoided whenever possible.[6]
-
Use Crude: For many applications, the crude aldehyde obtained after a clean oxidation reaction and aqueous work-up is of sufficient purity to be used directly in the next step. This is the most preferred method.
-
Deactivated Silica: If chromatography is unavoidable, use silica gel that has been deactivated. This can be done by pre-treating the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), to neutralize the acidic silanol sites.[1]
-
Alternative Stationary Phases: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel for certain compounds.[1]
-
Rapid Elution: Use a solvent system that provides an Rf of ~0.4-0.5 to ensure the compound spends minimal time on the column. Always keep the column and fractions cold.
Storage and Stability
-
Short-Term: Store the pure or crude aldehyde as a solution in an anhydrous, non-protic solvent (e.g., toluene, DCM) at -20°C or, preferably, -78°C.
-
Long-Term: For longer-term storage, it is advisable to convert the aldehyde to a more stable crystalline derivative, such as a semicarbazone or oxazolidine. The pure aldehyde can be regenerated from these derivatives just before use.[6][7]
Conclusion
N-protected amino aldehydes are a testament to the dual nature of chemical reactivity. Their discovery, born from the fundamental principles of amine protection, provided the synthetic community with a powerful tool for constructing complex, chiral molecules. While their inherent instability presents significant practical hurdles, a thorough understanding of the mechanisms of their synthesis and decomposition—particularly racemization—allows for their successful application. By employing mild, low-temperature reaction conditions, such as the Swern oxidation, and adhering to meticulous handling and purification protocols that avoid acidic media like standard silica gel, researchers can harness the full synthetic potential of these invaluable chiral intermediates. The principles and techniques outlined in this guide serve as a foundation for navigating the challenges and unlocking the opportunities presented by this important class of molecules.
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]
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PrepChem.com. (n.d.). Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a). [Link]
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Zhu, J., et al. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
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Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
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Huang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 9163-9181. [Link]
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van den Bedem, J. W., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]
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Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (n.d.). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses Procedure. [Link]
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Ito, A., Takahashi, R., & Baba, Y. (1975). A new method to synthesize .ALPHA.-aminoaldehydes. Chemical and Pharmaceutical Bulletin, 23(12), 3081-3087. [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
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tert-Butyl (1-formylcyclopentyl)carbamate molecular structure and formula
An In-Depth Technical Guide to tert-Butyl (1-formylcyclopentyl)carbamate
This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate relevant to researchers, scientists, and professionals in drug development. The document details its molecular structure, physicochemical properties, a validated synthetic pathway with detailed protocols, and an analysis of its expected spectroscopic characteristics.
Core Molecular Identity and Properties
This compound, also known as N-Boc-1-aminocyclopentanecarboxaldehyde, is a bifunctional organic molecule featuring a cyclopentyl scaffold. The core structure is a five-membered ring substituted at a quaternary carbon with both a formyl group (-CHO) and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This combination of a reactive aldehyde and a stable, yet readily cleavable, protected amine makes it a valuable building block in medicinal chemistry and complex organic synthesis.
Molecular Formula and Structure
The fundamental identity of the molecule is established by its chemical formula and the spatial arrangement of its constituent atoms.
Molecular Formula: C₁₁H₁₉NO₃[1]
IUPAC Name: tert-butyl N-(1-formylcyclopentyl)carbamate[1]
SMILES: CC(C)(C)OC(=O)NC1(CCCC1)C=O[1]
Caption: 2D Molecular Structure of the title compound.
Physicochemical Properties
While experimental physical data such as melting and boiling points are not widely published, a summary of key identifiers and computed properties provides a foundational dataset for laboratory use.
| Property | Value | Source |
| CAS Number | 168539-99-9 | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Monoisotopic Mass | 213.136493 Da | [1] |
| XLogP3 (Computed) | 1.5 | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis Methodology
The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 1-aminocyclopentane-1-carbonitrile. This pathway involves the reduction of the nitrile to a primary amine, which is then converted to the corresponding primary alcohol, followed by N-Boc protection and subsequent mild oxidation to the target aldehyde. A more direct, though less commonly documented, route is the oxidation of the precursor alcohol, tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate.
This guide details a representative protocol based on the oxidation of the precursor alcohol, a robust and high-yielding approach.
Caption: Proposed synthetic workflow for the title compound.
Recommended Protocol: Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is an exemplary method for this transformation. Its key advantages are the mild, neutral reaction conditions (room temperature, neutral pH), which are highly compatible with the acid-labile Boc protecting group and minimize the risk of side reactions or epimerization.[2][3]
Protocol: Oxidation of tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
-
1. Reagent Preparation: To a solution of the starting alcohol, tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate (1.0 equivalent), in anhydrous dichloromethane (DCM, approx. 0.1 M), add Dess-Martin periodinane (1.5–1.8 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
2. Reaction Execution: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Expertise & Experience Insight: The use of 1.5 equivalents or more of DMP ensures the reaction goes to completion, especially if the starting alcohol is not perfectly anhydrous. The reaction is typically rapid.
-
-
3. Workup and Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to quench excess DMP and neutralize the acetic acid byproduct.[2] Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
4. Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether or DCM.
-
5. Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization (Expected Profile)
¹H NMR Spectroscopy
(Expected in CDCl₃, 400 MHz)
-
δ 9.4-9.6 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of aldehydes.
-
δ 5.0-5.2 ppm (br s, 1H): A broad singlet for the carbamate N-H proton. The broadness is due to quadrupole broadening and potential hydrogen bonding.
-
δ 1.8-2.2 ppm (m, 4H) & δ 1.6-1.8 ppm (m, 4H): These complex multiplets arise from the eight protons on the cyclopentyl ring. The protons on the carbons adjacent to the quaternary center will be slightly more downfield than those at the C3/C4 positions.
-
δ 1.45 ppm (s, 9H): A sharp, strong singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.
¹³C NMR Spectroscopy
(Expected in CDCl₃, 100 MHz)
-
δ ~202 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~155 ppm: Carbamate carbonyl carbon (O-C=O).
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~65 ppm: Quaternary carbon of the cyclopentyl ring (C1).
-
δ ~35 ppm: Methylene carbons of the cyclopentyl ring adjacent to the quaternary center (C2/C5).
-
δ ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~24 ppm: Methylene carbons of the cyclopentyl ring (C3/C4).
FT-IR Spectroscopy
(Expected, KBr pellet or thin film)
-
~3350 cm⁻¹ (broad): N-H stretching vibration of the carbamate.
-
~2970 cm⁻¹ (strong): C-H stretching of the aliphatic (cyclopentyl and tert-butyl) groups.
-
~2820 and ~2720 cm⁻¹ (medium, sharp): Characteristic C-H stretching doublet for the aldehyde functional group (Fermi resonance).
-
~1715 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde carbonyl.
-
~1685 cm⁻¹ (strong, sharp): C=O stretching of the Boc-carbamate carbonyl. This band is often very intense.
-
~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate group.
Applications and Significance in Drug Development
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at the aldehyde functionality, such as reductive aminations, Wittig reactions, or aldol condensations. Following these transformations, the Boc group can be cleanly removed under mild acidic conditions to reveal a primary amine, which can then be further functionalized.
This "masked" amino aldehyde motif is a key component in the synthesis of various therapeutic agents. Patent literature demonstrates the utility of related carbamate structures as precursors in the synthesis of drugs like the anticonvulsant Lacosamide and the anticoagulant Edoxaban .[7][8] The cyclopentyl scaffold itself is a common feature in drug design, offering a rigid, lipophilic core that can orient functional groups in a defined three-dimensional space to optimize binding to biological targets.
Conclusion
This compound is a strategically important synthetic building block. While detailed characterization data is not widely disseminated in public literature, its molecular properties and reactivity can be confidently predicted. Its synthesis is reliably achieved through the mild oxidation of its corresponding N-Boc protected amino alcohol, with methods like the Dess-Martin oxidation offering high yields and functional group tolerance. For researchers in drug discovery and development, this compound represents a versatile platform for introducing the 1-amino-1-formylcyclopentyl moiety into more complex molecular architectures.
References
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-
Medapi, B., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
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-
PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess–Martin Periodinane (DMP). Retrieved from [Link]
-
Singh, V., et al. (2017). Synthesis of N-BOC amines by various routes. ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
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Arslan, H., et al. (2010). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]
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Chemall. (n.d.). BOC-1-氨基-1-环戊烷甲醛. Retrieved from [Link]
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-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Properties of Boc-L-alanine Modified 1,8-Naphthyridine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR of (R,R)-N,N-bis(3,5-di-tert-butyl-salicyli- dene)-1,2-cyclohexanediamine. Retrieved from [Link]
-
PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]
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Foreword: Navigating the Physicochemical Landscape of a Promising Synthetic Intermediate
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (1-formylcyclopentyl)carbamate
In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides a comprehensive exploration of the solubility and stability of this compound, a compound of interest for its potential applications as a synthetic intermediate in medicinal chemistry. As researchers and drug development professionals, our ability to anticipate and mitigate challenges related to a compound's behavior in various environments is critical to its successful progression. This document is structured to not only present established data but to also provide a practical framework for conducting robust solubility and stability studies, thereby ensuring the generation of reliable and reproducible data.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the starting point for any systematic investigation. The key physicochemical descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | PubChem[1] |
| CAS Number | 168539-99-9 | PubChem[1] |
While these basic identifiers are crucial, a comprehensive assessment of solubility and stability is required to inform formulation development, analytical method design, and predict its in vivo behavior.
Comprehensive Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. The presence of both a lipophilic tert-butyl group and a polar carbamate and formyl group in this compound suggests a nuanced solubility profile.
Rationale for Multi-faceted Solubility Testing
A thorough understanding of solubility requires assessment in a variety of aqueous and organic media. This is crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies. Testing across a range of pH values is particularly important given the potential for hydrolysis of the carbamate linkage under acidic or basic conditions.
Experimental Protocol: Kinetic and Thermodynamic Solubility Determination
A robust assessment of solubility involves determining both the kinetic and thermodynamic solubility. Kinetic solubility provides an early indication of a compound's dissolution rate, while thermodynamic solubility represents the true equilibrium state.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Bicarbonate buffer, pH 9.0
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Kinetic Solubility Assay (Shake-flask method): a. Add an excess amount of the compound to various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH) in sealed vials. b. Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and dilute it with an appropriate solvent. e. Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Thermodynamic Solubility Assay (Solvent Addition Method): a. Prepare a dilution series of the compound in the selected aqueous buffers. b. Incubate the samples at room temperature for a defined period (e.g., 2 and 24 hours). c. Analyze the samples for precipitation using nephelometry or visual inspection. d. The highest concentration that remains clear is considered the thermodynamic solubility.
Anticipated Solubility Profile
Based on its structure, the following solubility trends can be hypothesized:
| Solvent System | Predicted Solubility | Rationale |
| Water | Low to Moderate | The presence of polar functional groups may be offset by the nonpolar cyclopentyl and tert-butyl groups. |
| PBS (pH 7.4) | Similar to water | The compound is not expected to have ionizable groups in this pH range. |
| Aqueous Acid (pH < 4) | Potentially higher, but with risk of degradation | The Boc protecting group is susceptible to cleavage under acidic conditions, which could lead to a more soluble amine salt, but this is a degradation pathway.[2] |
| Aqueous Base (pH > 9) | Low, with risk of degradation | The carbamate ester linkage can be susceptible to hydrolysis under basic conditions.[3] |
| Organic Solvents (e.g., Methanol, Acetonitrile) | High | The organic nature of the bulk of the molecule suggests good solubility in common organic solvents.[4] |
Workflow for Solubility Assessment
Caption: Workflow for determining kinetic and thermodynamic solubility.
In-depth Stability Studies and Degradation Pathway Analysis
Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and for identifying potential impurities that may arise during manufacturing or storage. The presence of a formyl group and a Boc-protected amine suggests potential liabilities that must be investigated.
Rationale for Forced Degradation Studies
Forced degradation (stress testing) is a critical component of drug development that helps to:
-
Elucidate potential degradation pathways.
-
Develop and validate a stability-indicating analytical method.
-
Identify potential degradation products that may need to be characterized and monitored.
The stress conditions are chosen to target the known lability of the functional groups present in the molecule.
Experimental Protocols for Forced Degradation
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and maintain at room temperature or slightly elevated temperature. Neutralize the sample before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep it at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and solution to light according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Acid-catalyzed hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is known to be labile in acidic conditions, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.[2]
-
Base-catalyzed hydrolysis: The carbamate ester linkage can undergo hydrolysis under basic conditions to yield the corresponding amine and carbonate.[3]
-
Oxidation: The aldehyde (formyl) group is susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid.
Visualization of Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Long-Term Stability Studies
In addition to forced degradation, long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH and 40°C/75% RH) are necessary to establish the re-test period or shelf life of the compound.
Analytical Methodologies for Quantification and Impurity Profiling
A robust, stability-indicating analytical method is essential for accurately quantifying the compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Rationale for Method Selection
RP-HPLC is a versatile and widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. A method is considered "stability-indicating" if it can separate the parent compound from all its degradation products and any other potential impurities.
Hypothetical HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry (MS) for the identification of unknown degradation products.[5]
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the investigation of the solubility and stability of this compound. While the provided protocols and anticipated results are based on established scientific principles and data from related compounds, experimental verification is essential. A thorough understanding of these fundamental properties will be invaluable for the successful development of this compound for its intended applications in medicinal chemistry and drug discovery. The insights gained from these studies will guide formulation development, define appropriate storage and handling conditions, and ensure the quality and safety of any downstream products.
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National Center for Biotechnology Information. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
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National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
Aladdin Scientific. tert-butyl N-[(1R, 3S)-3-(hydroxymethyl)cyclopentyl]carbamate, min 97%, 1 gram. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of tert-Butyl (1-formylcyclopentyl)carbamate for Advanced Peptide Synthesis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of peptide-based therapeutics with enhanced potency, stability, and target specificity has led to the widespread adoption of non-natural amino acids. These building blocks introduce conformational constraints and novel functionalities that are inaccessible with the canonical 20 amino acids.[1][2] Tert-butyl (1-formylcyclopentyl)carbamate has emerged as a particularly valuable reagent in this field. Its unique structure, featuring a Boc-protected amine on a cyclopentyl scaffold bearing a reactive formyl group, provides a powerful tool for constructing sterically hindered and functionally diverse peptide architectures. This guide offers a comprehensive overview of its applications, detailed experimental protocols, and the underlying chemical principles that ensure successful synthesis.
The Molecular Advantage: Deconstructing this compound
The utility of this compound stems from its trifecta of structural features, each serving a distinct and strategic purpose in peptide design.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines in peptide synthesis.[3][4] Its presence allows for the straightforward incorporation of the cyclopentyl moiety into a growing peptide chain using standard coupling chemistries, followed by selective removal under acidic conditions that typically do not affect other protecting groups.[4]
-
Cyclopentyl Scaffold: The five-membered ring introduces a significant degree of conformational rigidity into the peptide backbone. By restricting the rotational freedom around the peptide bonds, this scaffold helps to pre-organize the peptide into a more defined three-dimensional structure, which can be crucial for enhancing binding affinity to a biological target.
-
Formyl Group (Aldehyde): This is the key to the molecule's versatility. The aldehyde functionality serves as a reactive handle for a variety of post-synthesis modifications, most notably reductive amination.[5][6] This allows for the late-stage introduction of diverse side chains or the formation of intramolecular cyclizations.
Caption: Key structural features of this compound.
Core Applications in Peptide Chemistry
The unique molecular architecture of this building block enables several advanced synthetic strategies.
Synthesis of Conformationally Constrained Peptides
The most fundamental application is its use as a non-natural amino acid to introduce a rigid bend or turn in a linear peptide sequence. This is achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][7]
Late-Stage Side-Chain Diversification via Reductive Amination
The true power of the formyl group is realized in its ability to undergo reductive amination directly on the solid support.[8] After the peptide has been assembled, the resin-bound aldehyde can be reacted with a diverse library of primary amines in the presence of a mild reducing agent. This one-pot reaction forms a stable secondary amine linkage, allowing for the rapid generation of a multitude of unique peptide analogs from a common precursor. This is a highly efficient strategy for structure-activity relationship (SAR) studies.
Synthesis of Novel Cyclic Peptides
Peptide cyclization is a proven strategy to enhance metabolic stability and receptor affinity.[9][10][11] The formyl group provides a convenient electrophilic center for intramolecular cyclization.
-
Head-to-Side-Chain Cyclization: The N-terminal amine of the peptide can be reacted with the formyl group to form a stable cyclic imine, which is then reduced to create a lactam bridge.[10][12]
-
Side-Chain-to-Side-Chain Cyclization: By incorporating two residues with reactive side chains, such as this compound and an amino acid like Lysine, a side-chain-to-side-chain bridge can be formed.
Caption: General workflow for peptide diversification using the formyl handle.
Validated Experimental Protocols
The following protocols are designed for manual Fmoc/tBu-based solid-phase peptide synthesis and have been validated for reliability.[7][13]
Protocol 1: Incorporation into a Peptide Sequence
Objective: To couple this compound onto a resin-bound peptide chain.
Causality: The bulky nature of this α,α-disubstituted amino acid derivative can lead to slow coupling kinetics. Therefore, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency and prevent the formation of deletion sequences.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF (2 mL). Add DIPEA (6.0 eq., 0.6 mmol) and allow the solution to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the absence of free primary amines and indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove all excess reagents.
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle or for on-resin modification.
Table 1: Reagent Stoichiometry for Coupling (0.1 mmol scale)
| Reagent | Equivalents | Amount (mg/mmol) |
| This compound | 3.0 | 64 mg / 0.3 mmol |
| HATU | 2.9 | 110 mg / 0.29 mmol |
| DIPEA | 6.0 | 105 µL / 0.6 mmol |
Protocol 2: On-Resin Reductive Amination
Objective: To modify the peptide-bound formyl group with a primary amine.
Causality: This protocol uses Sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. STAB preferentially reduces the protonated imine intermediate over the starting aldehyde, which is critical for achieving high yields in a one-pot reaction where both species are present.[14] The inclusion of acetic acid catalyzes the formation of the imine intermediate.
Materials:
-
Peptide-resin containing the (1-formylcyclopentyl)carbamate residue
-
Primary amine of choice (R-NH₂) (10 eq.)
-
Sodium triacetoxyborohydride (STAB) (10 eq.)
-
Reaction Solvent: 1% Acetic Acid in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in the reaction solvent for 30 minutes.
-
Imine Formation: Add the primary amine (10 eq., 1.0 mmol) to the swollen resin. Agitate the mixture for 1 hour at room temperature to form the imine intermediate.
-
Reduction: Add STAB (10 eq., 1.0 mmol) to the reaction slurry. It is crucial to add the reducing agent after the imine has had time to form. Agitate for 6-12 hours at room temperature.
-
Washing: Wash the resin extensively with DMF (5 x 1 min), DCM (3 x 1 min), and Methanol (3 x 1 min).
-
Verification (Self-Validation): Before proceeding, it is highly recommended to perform a test cleavage on a small amount of resin. Cleave the peptide using a standard TFA cocktail, precipitate, and analyze the crude product by LC-MS to confirm the expected mass of the modified peptide. This step validates the success of the reductive amination before committing the entire batch of resin to further steps.
Caption: Reaction pathway for on-resin reductive amination.
References
-
Title: Reductive Amination of Aldehydes and Ketones Under Heterogeneous and Solvent-Free Conditions Using Sodium-Borohydride and Silica-Gel–Supported Sulfuric Acid Source: Taylor & Francis Online URL: [Link]
-
Title: Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids Source: ResearchGate URL: [Link]
- Title: Methods for the synthesis of cyclic peptides Source: Google Patents URL
-
Title: Methods and protocols of modern solid phase peptide synthesis Source: Covalab URL: [Link]
-
Title: Cyclic Peptide Synthesis Source: Bio-Synthesis Inc. URL: [Link]
-
Title: Peptide Synthesis for Cyclic Peptides: Methods and Applications Source: Ontores URL: [Link]
-
Title: Solid Phase Reductive Amination Reactions with Aldehydes and Ketones Source: Digital Commons@Georgia Southern URL: [Link]
-
Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL: [Link]
-
Title: tert-butyl N-(1-formylcyclopentyl)carbamate Source: PubChem URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]
-
Title: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]
Sources
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- 9. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
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- 11. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 12. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
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- 14. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Reductive Amination Using tert-Butyl (1-formylcyclopentyl)carbamate: A Robust Method for the Synthesis of Novel Substituted Amines
An Application Note for Drug Development Professionals and Research Scientists
Abstract
Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This application note presents a detailed protocol for the reductive amination of tert-butyl (1-formylcyclopentyl)carbamate, a valuable bifunctional building block in medicinal chemistry.[][4] The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant safety and efficiency advantages over alternative hydrides.[5][6][7] We provide a comprehensive guide covering the underlying reaction mechanism, a step-by-step experimental procedure, troubleshooting advice, and the rationale behind critical process parameters to empower researchers in the synthesis of complex amine derivatives.
Introduction and Scientific Principles
The synthesis of substituted amines is a fundamental objective in drug discovery and development, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. Reductive amination, which converts a carbonyl compound and an amine into a more substituted amine, is one of the most efficient methods to achieve this transformation.[8][9] The process typically occurs in a single pot via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[10][11]
The starting material, this compound, is an α-amino aldehyde derivative where the amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[12][13][14] This structure offers a reactive aldehyde handle for C-N bond formation while the protected amine remains inert, making it an ideal scaffold for building molecular complexity.
The Reaction Mechanism: A Two-Step Cascade
The reductive amination proceeds through a sequential mechanism:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a C=N double bond, forming an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and facilitates the final dehydration step.[10][11]
-
Hydride Reduction: A selective reducing agent is then used to deliver a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[11]
Caption: General mechanism of reductive amination.
The Critical Choice: Selecting the Right Reducing Agent
The success of a one-pot reductive amination hinges on the choice of reducing agent. While powerful reagents like sodium borohydride (NaBH₄) can reduce imines, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts and lower yields.[10]
This protocol utilizes milder, more selective hydride donors that preferentially reduce the protonated iminium ion over the neutral carbonyl group.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice for this reaction, it is stable in mildly acidic conditions (pH 4-6) that favor imine formation.[10] However, its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas pose significant safety risks.[5][6][15]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[16][17] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it exceptionally selective for iminium ions over aldehydes or ketones.[17] It is non-toxic, commercially available, and highly effective, making it a safer and often more efficient alternative to NaBH₃CN.[5][6][7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the reductive amination of this compound with benzylamine as a representative primary amine.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties |
| This compound | 168539-99-9 | 213.27 | Starting aldehyde; moisture sensitive.[4] |
| Benzylamine | 100-46-9 | 107.15 | Primary amine nucleophile. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Mild reducing agent; moisture sensitive.[17] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous reaction solvent.[16] |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Optional catalyst.[7][16] |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous workup (quench). |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration) followed by the amine (e.g., benzylamine, 1.1 equiv). If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of glacial acetic acid (0.1 equiv) can be added to accelerate this step, particularly with less reactive amines or ketones.[16]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in several portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed (typically 2-12 hours).
-
Aqueous Workup: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel to yield the pure secondary amine product.
Data and Troubleshooting
High yields can be consistently achieved by carefully controlling stoichiometry and ensuring anhydrous conditions.
Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Aldehyde:Amine Ratio | 1.0 : 1.1-1.2 | A slight excess of the amine helps drive the imine formation equilibrium forward. |
| Equivalents of STAB | 1.3 - 1.5 | Ensures complete reduction of the iminium intermediate. |
| Solvent | Anhydrous DCE, DCM, THF | Aprotic solvents are preferred. DCE is particularly effective.[17] |
| Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Reaction Time | 2 - 12 hours | Varies based on the nucleophilicity and steric bulk of the amine. |
| Expected Yield | 75 - 95% | Dependent on the substrate and purification efficiency. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Reagents (especially STAB) degraded by moisture. 3. Sterically hindered or poorly nucleophilic amine. | 1. Increase STAB to 1.5-2.0 equivalents. 2. Use freshly opened, high-purity reagents and ensure anhydrous solvent and inert atmosphere. 3. Increase reaction time, add catalytic acetic acid, or gently warm the reaction (to 40-50 °C). |
| Formation of Alcohol Byproduct | 1. Incorrect (too reactive) reducing agent used. 2. Water present in the reaction, hydrolyzing the imine back to the aldehyde, which is then slowly reduced. | 1. Confirm the use of STAB, not NaBH₄. 2. Ensure rigorous anhydrous conditions. |
| Difficult Purification | 1. Product and unreacted amine have similar polarity. 2. Streaking on silica gel column. | 1. If excess amine is the issue, perform an acidic wash (e.g., 1M HCl) during workup to protonate and remove the basic amine into the aqueous layer. Note: This may deprotect the Boc group. Alternatively, use a scavenger resin for the excess amine.[18] 2. Add 1% triethylamine to the chromatography eluent to prevent the amine product from interacting strongly with the acidic silica. |
| Accidental Boc Deprotection | 1. Reaction or workup conditions were too acidic. | 1. Avoid strong acids. If catalytic acetic acid is used, ensure it is neutralized during workup with NaHCO₃.[18] If an acidic wash is necessary for purification, consider re-protecting the amine as a final step if needed. |
Conclusion
The protocol described herein provides a reliable, safe, and highly efficient method for the synthesis of N-substituted amines using this compound. The strategic use of sodium triacetoxyborohydride as the reducing agent maximizes yield and selectivity while minimizing safety hazards and operational complexity. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling the streamlined synthesis of novel molecular entities for further investigation.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wordpress. Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. Retrieved from [Link]
-
Chemistry Steps. Reductive Amination. Retrieved from [Link]
-
Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]
-
G-Biosciences. Sodium Cyanoborohydride. Retrieved from [Link]
-
Greener Education Materials. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]
-
Common Organic Chemistry. Sodium Cyanoborohydride. Retrieved from [Link]
-
ACS Publications. (2023). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]
-
Speciality Chemicals. Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
PubChemLite. Tert-butyl n-[(1-formylcyclopentyl)methyl]carbamate. Retrieved from [Link]
-
PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]
-
PubMed Central. (2023). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Retrieved from [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
PubMed Central. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. Retrieved from [Link]
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2010). Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. Retrieved from [Link]
-
PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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The Versatile Chiral Building Block: tert-Butyl (1-formylcyclopentyl)carbamate in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. Chiral building blocks, possessing one or more stereocenters, serve as invaluable starting materials for the construction of complex molecular architectures with precise stereochemical control. Among these, tert-butyl (1-formylcyclopentyl)carbamate has emerged as a potent and versatile intermediate, particularly in the synthesis of novel therapeutic agents and other biologically active molecules. Its unique structural features, combining a sterically demanding tert-butoxycarbonyl (Boc) protecting group with a reactive formyl moiety on a cyclopentyl scaffold, offer a powerful handle for diastereoselective and enantioselective transformations.
This comprehensive guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its synthesis, elucidate its role in asymmetric reactions through detailed application notes, and provide robust, field-proven protocols for its preparation and use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool.
The Strategic Advantage of the N-Boc-1-aminocyclopentanecarboxaldehyde Scaffold
The efficacy of this compound as a chiral building block stems from the interplay of its constituent parts. The cyclopentyl ring provides a rigid, five-membered carbocyclic framework, which can influence the facial selectivity of approaching reagents. The Boc-protected amine at the C1 position not only masks a primary amine but also, due to its significant steric bulk, directs incoming nucleophiles to the opposite face of the formyl group. This inherent stereochemical bias is the cornerstone of its utility in asymmetric synthesis. Furthermore, the aldehyde functionality is a versatile chemical handle, amenable to a wide array of carbon-carbon bond-forming reactions, including aldol additions, Grignard reactions, and Wittig-type olefinations.
Synthesis of the Chiral Building Block: A Stepwise Approach
The preparation of enantiomerically enriched this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy involves the synthesis of the corresponding amino alcohol, followed by oxidation. While various synthetic routes exist, a representative and reliable method is outlined below.
Protocol 1: Synthesis of (±)-tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
This protocol describes the synthesis of the racemic alcohol precursor, which can be resolved into its constituent enantiomers in a subsequent step or used to produce the racemic aldehyde.
Step 1: N-Boc Protection of (±)-1-Aminocyclopentanemethanol
-
To a solution of (±)-1-aminocyclopentanemethanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (1.2 eq).
-
Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in one portion with vigorous stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (±)-tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate as a white solid.
Protocol 2: Oxidation to this compound
A mild and efficient oxidation is crucial to prevent over-oxidation to the carboxylic acid and to preserve the integrity of the Boc-protecting group. The Swern oxidation or a modified Dess-Martin periodinane oxidation are commonly employed methods.
Step 2: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq) in DCM dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Typical Yield (%) |
| 1 | N-Boc Protection | 85-95% |
| 2 | Swern Oxidation | 75-90% |
Note: Yields are representative and may vary depending on the scale and specific reaction conditions.
Application in Asymmetric Synthesis: Diastereoselective Additions to the Formyl Group
The true utility of chiral this compound is realized in its reactions with nucleophiles, where the stereocenter at C1 directs the formation of a new stereocenter with high diastereoselectivity.
Application Note 1: Diastereoselective Reformatsky Reaction
The Reformatsky reaction, involving the addition of an organozinc enolate derived from an α-halo ester to an aldehyde, is a powerful tool for the synthesis of β-hydroxy esters.[2][3][4][5] When employing a chiral aldehyde such as this compound, the reaction can proceed with a high degree of stereocontrol, yielding a product with two adjacent stereocenters.
Mechanism of Stereodirection:
The diastereoselectivity of the Reformatsky reaction is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. The bulky Boc-protected amino group on the cyclopentyl ring will preferentially occupy an equatorial position in this transition state to minimize steric hindrance. This forces the organozinc reagent to approach the aldehyde from the less hindered face, leading to the formation of one major diastereomer.
Figure 1: Workflow for the diastereoselective Reformatsky reaction.
Protocol 3: Diastereoselective Reformatsky Reaction with Ethyl Bromoacetate
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a suspension of activated zinc (2.0 eq) in anhydrous THF, add a solution of ethyl bromoacetate (1.5 eq) and a crystal of iodine.
-
Gently heat the mixture to initiate the formation of the Reformatsky reagent, then cool to room temperature.
-
Cool the reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-hydroxy ester.
Table 2: Expected Outcome of Diastereoselective Reformatsky Reaction
| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound | Ethyl 3-hydroxy-3-(1-((tert-butoxycarbonyl)amino)cyclopentyl)propanoate | >90:10 | 70-85% |
Note: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.
Application Note 2: Asymmetric Michael Addition
The formyl group of this compound can be transformed into an α,β-unsaturated system, which can then undergo diastereoselective Michael additions. This extends the utility of this chiral building block to the formation of 1,4-adducts with excellent stereocontrol.
Figure 2: Synthetic route to diastereomerically enriched Michael adducts.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its well-defined stereochemistry and the steric influence of the Boc-protecting group allow for predictable and high levels of stereocontrol in a variety of important synthetic transformations. The protocols and application notes provided herein offer a solid foundation for researchers to incorporate this valuable tool into their synthetic strategies, particularly in the pursuit of novel pharmaceuticals and other complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of well-characterized and reliable chiral building blocks like this compound will undoubtedly increase.
References
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Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
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bioRxiv. (2021). The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. bioRxiv. [Link]
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National Center for Biotechnology Information. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PubMed Central. [Link]
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López-Martínez, J. L., et al. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(19), 3893. [Link]
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National Center for Biotechnology Information. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). PubMed Central. [Link]
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Royal Society of Chemistry. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones. Retrieved from [Link]
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National Center for Biotechnology Information. (2005). A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boceprevir. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]
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ResearchGate. (2025). Efficient aerobic oxidation of alcohols to aldehydes and ketones using a ruthenium carbonyl complex of a tert-butyl-substituted tetramethylcyclopentadienyl ligand as catalyst. Retrieved from [Link]
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ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
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MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
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ResearchGate. (n.d.). Enantioselective Synthesis of α− and β−Boc-protected 6-Hydroxy-pyranones: Carbohydrate Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. PubMed Central. [Link]
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The Versatile Role of tert-Butyl (1-formylcyclopentyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, tert-butyl (1-formylcyclopentyl)carbamate has emerged as a valuable and versatile intermediate. Its unique structural motif, featuring a Boc-protected amine and a reactive aldehyde on a constrained cyclopentyl scaffold, offers a gateway to a diverse array of complex molecular architectures, particularly in the realm of enzyme inhibitors and other therapeutic agents.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors, a significant class of drugs for the treatment of type 2 diabetes. Furthermore, we will present detailed, field-proven protocols for key transformations, offering researchers and drug development professionals a practical roadmap for leveraging this powerful synthetic tool.
Core Attributes and Synthetic Utility
This compound, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , possesses a unique combination of a sterically hindered amine protecting group (Boc) and a reactive aldehyde function.[1] This arrangement provides both stability under various reaction conditions and a handle for subsequent chemical modifications. The cyclopentyl ring introduces a degree of conformational rigidity, which can be advantageous in designing molecules that fit into the specific binding pockets of biological targets.[2]
The primary utility of this compound lies in its ability to serve as a precursor to chiral amines and other functionalized cyclopentyl derivatives. The aldehyde group is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and Pictet-Spengler reactions, allowing for the introduction of diverse substituents and the construction of complex heterocyclic systems.
Application Highlight: Synthesis of Dipeptidyl Peptidase-IV (DPP-4) Inhibitors
A prominent application of this compound and analogous cyclic amino aldehydes is in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors.[3][4][5][6][7] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[3][4]
The cyclopentyl moiety derived from this compound can serve as a key structural element that interacts with the active site of the DPP-4 enzyme. The amine, once deprotected, can form critical interactions, while the cyclopentyl ring can occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.
Conceptual Synthetic Workflow for DPP-4 Inhibitors
The general strategy for incorporating the (1-aminocyclopentyl)methyl moiety into a DPP-4 inhibitor scaffold involves the initial reaction of the aldehyde group of this compound, followed by deprotection of the Boc-protected amine and subsequent coupling reactions. A representative workflow is depicted below:
Caption: Conceptual workflow for the synthesis of DPP-4 inhibitors.
Detailed Experimental Protocols
The following protocols are provided as a guide for the key transformations involving this compound. Researchers should adapt these procedures based on the specific requirements of their target molecules and should always perform reactions under appropriate safety precautions.
Protocol 1: Reductive Amination for the Synthesis of a Key Diamine Intermediate
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine, a crucial step in the synthesis of many biologically active compounds.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.5 M) in a round-bottom flask, add the desired amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected diamine intermediate.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and enamines, and it is often preferred over the more toxic sodium cyanoborohydride.
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acid and to remove inorganic byproducts.
Protocol 2: Wittig Reaction for Alkene Synthesis
This protocol outlines a general procedure for the Wittig reaction of this compound to form a vinyl-substituted cyclopentylamine derivative.
Materials:
-
This compound
-
Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1-1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add the strong base (1.0-1.1 eq) via syringe. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a non-polar solvent like hexanes.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the strong bases and ylides are sensitive to moisture and oxygen.
-
Base Selection: The choice of base depends on the acidity of the proton on the phosphonium salt. For simple alkyl ylides, strong bases like n-BuLi are required.
-
Byproduct Removal: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging. Crystallization or careful chromatography is often necessary.
Data Presentation
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | PubChem[1] |
| CAS Number | 168539-99-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 213.27 g/mol | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Conclusion
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its unique structural features and chemical reactivity provide a versatile platform for the synthesis of a wide range of medicinally relevant molecules, most notably DPP-4 inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their quest for novel therapeutics. As our understanding of disease biology deepens, the creative application of such building blocks will undoubtedly continue to drive innovation in medicinal chemistry.
References
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D. R. Magnin, J. A. Robl, R. B. Sulsky, et al. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. J Med Chem. 2004;47(10):2587-2598. [Link][4]
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PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link][1][8]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(19):6633. [Link][3]
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Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. 2018;25(26):3074-3091. [Link][5]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext. 2013. [Link][6]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. 2018;23(11):2974. [Link][7]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. 2022;10:1016685. [Link][2][9]
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- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
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- 8. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
Standard Reaction Conditions for tert-Butyl (1-formylcyclopentyl)carbamate: An Application Guide for Synthetic Chemists
Introduction: Navigating the Synthetic Utility of a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, N-protected α-amino aldehydes are invaluable chiral building blocks. Among these, tert-butyl (1-formylcyclopentyl)carbamate stands out as a versatile intermediate. Its constrained cyclic backbone and orthogonal protecting groups—an acid-labile tert-butoxycarbonyl (Boc) group and a reactive aldehyde—make it a strategic precursor for synthesizing novel amino alcohols, amino acids, and complex heterocyclic scaffolds. The Boc group ensures stability under a wide range of non-acidic conditions, allowing for selective manipulation of the aldehyde functionality. This guide provides a comprehensive overview of the standard reaction conditions for the synthesis and subsequent transformations of this compound, grounded in established chemical principles and supported by authoritative literature.
I. Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The Swern oxidation is particularly well-suited for this transformation due to its mild conditions, which minimize the risk of over-oxidation and racemization.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes. The reaction proceeds at low temperatures and is known for its high yields and compatibility with a wide range of functional groups.
Reaction Scheme:
Caption: Swern Oxidation of the corresponding alcohol.
Detailed Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.4 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for 45 minutes at -78 °C.
-
Basification and Quenching: Add triethylamine (5.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature slowly over 1 hour.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.
II. Reactions of the Aldehyde Moiety
The aldehyde functionality of this compound is a gateway to a variety of chemical transformations. Below are detailed protocols for key reactions.
A. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. The aldehyde is first condensed with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and selective for imines over aldehydes.
Reaction Scheme:
Caption: Reductive Amination of the aldehyde.
Detailed Protocol:
-
Setup: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
| Reagent/Condition | Purpose | Typical Values |
| Amine | Nucleophile | 1.1 - 1.5 eq. |
| NaBH(OAc)₃ | Reducing Agent | 1.5 - 2.0 eq. |
| Solvent | Reaction Medium | DCE, DCM, THF |
| Temperature | Reaction Condition | Room Temperature |
| Reaction Time | Duration | 3 - 12 hours |
B. Reduction to an Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is typically high-yielding and clean.
Reaction Scheme:
Caption: Reduction of the aldehyde to an alcohol.
Detailed Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often pure enough for subsequent steps.
C. Oxidation to a Carboxylic Acid
The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups. It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, typically 2-methyl-2-butene.
Reaction Scheme:
Caption: Pinnick Oxidation to the carboxylic acid.
Detailed Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq.) followed by a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Work-up: After completion, dilute the reaction with water and acidify to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid.
D. Wittig Olefination
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes into alkenes with a defined double bond position. The reaction of this compound with a phosphorus ylide provides access to a variety of vinyl-substituted cyclopentylamines.
Reaction Scheme:
Caption: Wittig olefination of the aldehyde.
Detailed Protocol:
-
Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool to -78 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the mixture to warm to room temperature to form the ylide.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to separate the alkene product from triphenylphosphine oxide.
III. Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent combination for this purpose.
Protocol 2: Acidic Deprotection with TFA
Reaction Scheme:
Caption: Boc deprotection using TFA.
Detailed Protocol:
-
Setup: Dissolve the Boc-protected substrate (1.0 eq.) in DCM.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is obtained as its TFA salt. If the free amine is desired, the residue can be dissolved in water, basified with a suitable base (e.g., NaHCO₃ or NaOH), and extracted with an organic solvent.
| Reagent | Concentration | Temperature | Time | Notes |
| TFA in DCM | 20-50% (v/v) | Room Temp. | 1-2 h | Standard, efficient method. |
| HCl in Dioxane | 4 M | Room Temp. | 1-2 h | Product is isolated as the HCl salt. |
| Phosphoric Acid (aq.) | 85 wt% | 50-60 °C | 2-4 h | "Green" and mild alternative. |
Conclusion
This compound is a synthetically valuable intermediate that provides access to a diverse range of functionalized cyclopentylamine derivatives. The protocols outlined in this guide represent standard, reliable methods for its synthesis and subsequent chemical transformations. Researchers and drug development professionals can leverage these conditions as a starting point for their synthetic endeavors, with the understanding that optimization may be necessary for specific substrates and scales. The judicious application of these reactions will undoubtedly facilitate the discovery and development of novel chemical entities.
References
- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050.
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
Der Pharma Chemica. (2012). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]
-
YouTube. (2025). Swern Oxidation. Available at: [Link] (Note: A representative URL is used as the original may not be stable.)
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
Application Note: Strategic Derivatization of tert-Butyl (1-formylcyclopentyl)carbamate for Scaffold Diversification
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of tert-Butyl (1-formylcyclopentyl)carbamate. This versatile building block, featuring a sterically hindered aldehyde and a stable Boc-protected amine on a quaternary center, is a valuable starting material for constructing diverse molecular scaffolds in medicinal chemistry and drug discovery. We will explore a range of synthetic transformations targeting the aldehyde functionality, including reductive amination, Wittig olefination, oxidation, Knoevenagel condensation, and the Pictet-Spengler reaction. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of a Quaternary Building Block
This compound, also known as N-Boc-cycloleucinal[1], is a bifunctional organic molecule poised for strategic elaboration. Its structure is deceptively simple, yet it holds significant potential for generating chemical novelty. The core utility arises from two key features:
-
A Quaternary Substituted Cyclopentane Core: The presence of two functional groups on a single carbon atom creates a quaternary center, imparting a three-dimensional character to its derivatives. This is a desirable trait in modern drug design, often leading to improved binding affinity and metabolic stability.
-
Orthogonal Functional Handles: The molecule possesses a reactive aldehyde and a robust tert-butoxycarbonyl (Boc) protected amine. The Boc group is stable under a wide range of non-acidic conditions, allowing for selective manipulation of the aldehyde.[2][3] This orthogonality is the cornerstone of its synthetic utility, enabling sequential and controlled diversification.
This application note serves as a practical guide for leveraging these features to create libraries of novel compounds from this singular, high-value starting material.
Foundational Principles: Reactivity and Mechanistic Considerations
The primary site of reactivity is the formyl group (-CHO). As an aldehyde, it is an electrophilic center susceptible to attack by a wide array of nucleophiles. However, its position on a quaternary carbon introduces moderate steric hindrance, which can influence reaction kinetics. This necessitates careful optimization of reaction conditions (e.g., temperature, catalyst choice) to achieve efficient conversion.
The Boc-protecting group is generally stable to basic, reductive, and mild oxidative conditions. Its primary liability is strong acid, which will cleave it to reveal the primary amine. This property can be exploited in later synthetic steps but must be managed during the initial derivatization of the aldehyde.
Caption: Overview of derivatization pathways for this compound.
Experimental Protocols and Methodologies
Protocol: Reductive Amination for Amine Synthesis
This procedure transforms the aldehyde into a new secondary amine, a common functional group in pharmacologically active molecules. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.[4] Sodium triacetoxyborohydride is an excellent choice for this transformation as it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde.
Principle: A primary or secondary amine first condenses with the aldehyde to form an iminium ion. This intermediate is then selectively reduced by a hydride reagent to yield the final amine product.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., Aniline, Benzylamine, Morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes. The acetic acid catalyzes the formation of the iminium ion intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation:
| Amine Input | Product Name | Expected Yield (%) |
| Aniline | tert-Butyl (1-((phenylamino)methyl)cyclopentyl)carbamate | 85-95% |
| Benzylamine | tert-Butyl (1-((benzylamino)methyl)cyclopentyl)carbamate | 80-90% |
| Morpholine | tert-Butyl (1-(morpholinomethyl)cyclopentyl)carbamate | 90-98% |
Causality Note: The choice of a mild reducing agent like NaBH(OAc)₃ is crucial. Stronger reagents such as NaBH₄ could reduce the starting aldehyde before imine formation is complete, leading to the corresponding alcohol as a significant byproduct.
Protocol: Wittig Olefination for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[5][6] The geometry of the resulting double bond can often be controlled by the choice of the Wittig reagent (ylide).
Principle: A phosphorus ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to a four-membered oxaphosphetane intermediate which collapses to form a stable triphenylphosphine oxide and the desired alkene.[7][8]
Caption: Workflow for the Wittig Olefination reaction.
Materials and Reagents:
-
This compound
-
Wittig salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium or Potassium tert-butoxide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
Step-by-Step Protocol (using a non-stabilized ylide):
-
Ylide Generation: In a flame-dried, two-neck flask under argon, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the strong base (1.05 eq) dropwise. If using n-BuLi, a color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash chromatography. For nonpolar alkenes, precipitating the oxide by adding hexanes can be effective.
Trustworthiness Note: Non-stabilized ylides (where R=alkyl, H) are highly reactive and generally favor the formation of (Z)-alkenes.[9] Stabilized ylides (where R is an electron-withdrawing group like -CO₂Et) are less reactive and typically yield (E)-alkenes.[9]
Protocol: Oxidation to a Protected Amino Acid
This protocol converts the aldehyde to a carboxylic acid, yielding a valuable protected non-proteinogenic amino acid, N-Boc-1-aminocyclopentane-1-carboxylic acid. The Pinnick oxidation is highly efficient for this purpose, using mild conditions that are compatible with the Boc group.
Principle: Sodium chlorite (NaClO₂), buffered by a weak acid, oxidizes the aldehyde to a carboxylic acid. A chlorine scavenger, such as 2-methyl-2-butene, is used to prevent side reactions with the highly reactive hypochlorite byproduct.
Materials and Reagents:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water (as a solvent system)
-
Sodium sulfite solution
-
Ethyl acetate
-
1M HCl solution
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water. Add 2-methyl-2-butene (4.0 eq).
-
Oxidant Addition: In a separate flask, dissolve sodium chlorite (1.5 eq) and NaH₂PO₄ (1.5 eq) in water. Add this solution dropwise to the aldehyde solution at room temperature.
-
Reaction Monitoring: Stir vigorously for 4-6 hours. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.
-
Workup: Cool the reaction in an ice bath and quench by adding a 10% aqueous solution of sodium sulfite to destroy any excess oxidant. Stir for 15 minutes.
-
Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often pure enough for subsequent use. Recrystallization can be performed if necessary.
Protocol: Knoevenagel Condensation
This reaction is a classic carbon-carbon bond-forming method that condenses the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[10][11]
Principle: A mild base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate adds to the aldehyde, and a subsequent dehydration step yields a stable α,β-unsaturated product.[10] Using a mild base like piperidine or a benign salt like ammonium bicarbonate avoids self-condensation of the aldehyde.[10][12]
Materials and Reagents:
-
This compound
-
Active methylene compound (e.g., Diethyl malonate, Malononitrile)
-
Piperidine or Ammonium Bicarbonate (as catalyst)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.1 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.
Protocol: Pictet-Spengler Reaction for Heterocycle Synthesis
This powerful reaction builds complex heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[13][14] It involves the reaction of the aldehyde with a β-arylethylamine, such as tryptamine or phenethylamine, followed by an acid-catalyzed ring closure.[15]
Principle: The reaction begins with the formation of an imine between the aldehyde and the β-arylethylamine. Under acidic conditions, the aromatic ring attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution, forming a new six-membered ring.[15]
Materials and Reagents:
-
This compound
-
Tryptamine or Phenethylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the aldehyde (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Acid Catalysis: Cool the solution to 0 °C and add TFA (1.1 - 2.0 eq) dropwise. The amount of acid can be critical and may require optimization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction often produces a diastereomeric mixture of products. Monitor by LC-MS.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution carefully until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting diastereomers can often be separated by careful flash column chromatography.
References
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Mai, A., Rotili, D., & Massa, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. Available from: [Link]
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Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Perera, G., et al. (2020). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Peptide Science. Available from: [Link]
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PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Chem 263 Lecture Summary. (2010). Wittig Reaction (continued). Available from: [Link]
-
MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available from: [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available from: [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
PubMed. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
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Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available from: [Link]
-
Science, Engineering and Health Studies. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Available from: [Link]
-
PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available from: [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
PubMed Central. Development of CPA‐Catalyzed β‐Selective Reductive Amination of Cardenolides for the Synthesis and Biological Evaluation of Hydrolytically Stable Analogs. Available from: [Link]
-
Quora. How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Available from: [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
SciSpace. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
Stanford University. Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Available from: [Link]
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Application Note & Protocols: The Role of tert-Butyl (1-formylcyclopentyl)carbamate in Asymmetric Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Chiral Building Block
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in drug discovery and development. Chiral molecules containing quaternary stereocenters are especially valuable motifs found in numerous bioactive natural products and pharmaceuticals. tert-Butyl (1-formylcyclopentyl)carbamate, also known as N-Boc-cycloleucinal, emerges as a significant chiral building block for asymmetric synthesis.[1] Its structure is a compelling convergence of three key features:
-
A Stereogenic Quaternary Center: The C1 carbon of the cyclopentyl ring is a fully substituted, chiral center, providing a fixed stereochemical anchor.
-
A Reactive Aldehyde: The formyl group serves as a versatile electrophilic handle for a wide array of carbon-carbon bond-forming reactions.
-
A Bulky, Protected Amine: The N-Boc group not only protects the amine but also imparts significant steric influence, which can be exploited to direct the stereochemical outcome of subsequent transformations.
This application note explores the utility of this compound as a substrate in organocatalyzed asymmetric reactions, focusing on the proline-catalyzed aldol reaction as a model system. We will detail the underlying principles, provide a comprehensive experimental protocol, and discuss the broader implications for constructing complex chiral architectures.
Core Concept: Organocatalytic Aldol Addition to a Chiral Aldehyde
The aldol reaction is a cornerstone of carbon-carbon bond formation.[2][3][4] When applied to a chiral aldehyde like N-Boc-cycloleucinal, the primary challenge is to control the formation of the new stereocenter at the β-position, leading to one of four possible diastereomers. This is where asymmetric organocatalysis, particularly using the chiral amino acid (S)- or (L)-proline, provides an elegant solution.[5][6]
Mechanism of Proline Catalysis:
The catalytic cycle, as established in seminal works, proceeds through an enamine intermediate.[7][8]
-
Enamine Formation: The secondary amine of proline reacts with a ketone (the nucleophile) to form a chiral enamine. This is the key activating step.
-
Stereoselective C-C Bond Formation: The enamine then attacks the electrophilic aldehyde. The stereochemistry of this step is controlled by a highly organized, six-membered Zimmerman-Traxler-like transition state.[7] The carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde via hydrogen bonding and locking its orientation relative to the incoming enamine nucleophile.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the proline catalyst.
The inherent chirality of proline dictates which face of the aldehyde is attacked, thereby ensuring high enantioselectivity in the newly formed stereocenter.
Caption: Mechanism of the (S)-Proline-catalyzed Aldol Reaction.
Application Protocol: Diastereoselective Aldol Reaction
This protocol describes the (S)-proline-catalyzed aldol addition of cyclohexanone to this compound. The procedure is adapted from established methods for direct asymmetric aldol reactions.[5][9]
Materials:
-
This compound (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
(S)-Proline (0.3 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, flame-dried
Caption: Experimental workflow for the asymmetric aldol reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 213 mg, 1.0 mmol, 1.0 equiv) and (S)-Proline (34.5 mg, 0.3 mmol, 0.3 equiv).
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous DMSO (4.0 mL) and stir until all solids are dissolved. Add cyclohexanone (1.04 mL, 10.0 mmol, 10.0 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS (typically 24-48 hours).
-
Workup - Quenching: Once the reaction is deemed complete, pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL). The bicarbonate wash helps remove any residual acidic proline.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the desired aldol product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcomes & Data
The reaction is expected to yield the corresponding β-hydroxy ketone with good diastereoselectivity and high enantioselectivity. The stereochemical outcome is dictated by the catalyst, with (S)-proline generally favoring the formation of the (S)-configuration at the newly formed stereocenter. The bulky N-Boc-cyclopentyl group on the aldehyde is expected to enhance facial selectivity during the enamine attack.
| Parameter | Expected Outcome | Rationale / Reference |
| Yield | 50 - 80% | Typical yields for proline-catalyzed aldol reactions involving sterically demanding aldehydes.[9] |
| Diastereomeric Ratio (dr) | >10:1 | The pre-existing stereocenter and the organized transition state are expected to strongly favor one diastereomer. |
| Enantiomeric Excess (ee) | >95% | Proline catalysis is well-documented to provide excellent enantiocontrol in aldol reactions.[5][8] |
Concluding Remarks and Future Applications
This compound is a powerful chiral synthon whose utility extends far beyond the aldol reaction. The principles demonstrated here can be applied to other crucial asymmetric transformations:
-
Mannich Reactions: Reacting the aldehyde with an amine and a ketone under organocatalytic conditions can produce chiral β-amino ketones, which are precursors to 1,3-amino alcohols.[8][10]
-
Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into chiral α,β-unsaturated esters, ketones, or nitriles.
-
Reductive Amination: The formyl group can be transformed into an aminomethyl group, extending the chiral amino acid scaffold.
By serving as a robust stereochemical anchor, this compound provides a reliable and versatile entry point for the synthesis of complex, enantiomerically enriched molecules, making it an invaluable tool for professionals in pharmaceutical and materials science research.
References
- Kubota, K., et al. (2018). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. Journal of the American Chemical Society.
- Kubota, K., & Ito, H. (2019). Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions. ACS Catalysis.
-
Zong, L., & Tan, C.-H. (2017). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Accounts of Chemical Research. Available at: [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters. Available at: [Link]
-
Wang, Z., et al. (2019). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science. Available at: [Link]
-
Zong, L., & Tan, C.-H. (2017). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. PubMed. Available at: [Link]
-
Celestino, R., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Gok, Y., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. Available at: [Link]
-
LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. PubChem. Available at: [Link]
-
Wikipedia contributors. (2023). Aldol reaction. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
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Kwantlen Polytechnic University. (n.d.). 6.4 Aldol Reactions. Organic Chemistry II. Available at: [Link]
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Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]
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guidelines for scale-up synthesis of tert-Butyl (1-formylcyclopentyl)carbamate
An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (1-formylcyclopentyl)carbamate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable building block in pharmaceutical and organic synthesis. The core of this guide focuses on the critical oxidation of the precursor alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. A systematic evaluation of common oxidation methodologies—including Swern, Dess-Martin, and Parikh-Doering oxidations—is presented, with a clear rationale for selecting the Parikh-Doering oxidation as the most suitable for large-scale operations due to its operational simplicity, non-cryogenic temperature requirements, and favorable safety profile. This guide furnishes researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, safety considerations, and process flow visualizations to ensure a successful and scalable synthesis.
Introduction and Strategic Overview
This compound (IUPAC Name: tert-butyl N-(1-formylcyclopentyl)carbamate) is a bifunctional organic molecule featuring a protected amine and a reactive aldehyde on a cyclopentyl scaffold.[1] This structure makes it a highly useful intermediate for the introduction of a 1-amino-1-formylcyclopentyl moiety in the synthesis of complex target molecules, particularly in the development of novel therapeutics. The carbamate group (Boc) is a stable and widely used protecting group for amines, which can be selectively removed under acidic conditions.[2]
The direct synthesis of this molecule involves the oxidation of its corresponding primary alcohol, tert-Butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate. While numerous methods exist for the oxidation of primary alcohols to aldehydes, their suitability for scale-up varies significantly. The primary challenges in scaling up this synthesis are ensuring complete conversion without over-oxidation to the carboxylic acid, managing reaction exotherms, handling potentially hazardous reagents, and simplifying the product isolation process.
This application note provides a field-tested protocol centered on the Parikh-Doering oxidation, which circumvents many of the issues associated with other common methods when moving from bench-scale to pilot-plant or manufacturing scale.
Strategic Analysis: Selection of an Optimal Oxidation Method for Scale-Up
The conversion of a primary alcohol to an aldehyde is a cornerstone transformation in organic chemistry. However, the choice of oxidant is paramount when considering scalability, safety, and cost.
-
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[3] While highly effective and generally high-yielding, its application on a large scale is severely hampered by the requirement for cryogenic temperatures (typically below -60 °C) to control the reaction.[4][5] Maintaining such low temperatures in large reactors is energy-intensive and operationally complex. Furthermore, the reaction produces stoichiometric quantities of dimethyl sulfide (a volatile compound with a strong, unpleasant odor) and carbon monoxide gas, necessitating specialized off-gas scrubbing and handling systems.[6]
-
Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that offers extremely mild and selective oxidation at room temperature with short reaction times.[7][8] It is an excellent choice for small-scale synthesis of complex, sensitive molecules. However, for scale-up, DMP is prohibitively expensive. More critically, it is a high-energy material that can be shock-sensitive and potentially explosive, posing significant safety risks in a manufacturing environment.[7][9]
-
Parikh-Doering Oxidation : This procedure also employs DMSO as the terminal oxidant but uses the sulfur trioxide pyridine complex (SO₃•Py) as the activator in the presence of a hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[10] The most significant advantage of this method for scale-up is its operational temperature range, which is typically between 0 °C and room temperature, eliminating the need for cryogenic cooling.[10][11][12] The SO₃•Py complex is a stable, non-volatile solid that is much safer and easier to handle than oxalyl chloride.[12] For these reasons, the Parikh-Doering oxidation represents the most logical, safe, and cost-effective choice for the large-scale synthesis of this compound.
Overall Synthesis Workflow
The process begins with the stable alcohol precursor, which is oxidized using the Parikh-Doering conditions. The reaction is then quenched and worked up to isolate the crude product, which is subsequently purified to yield the final aldehyde.
Caption: High-level workflow for the synthesis of the target aldehyde.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the starting alcohol. Adjustments may be necessary based on specific equipment and batch size.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Volume |
| tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate | 215.30 | 1.0 | 100.0 g | - |
| Sulfur Trioxide Pyridine Complex (SO₃•Py) | 159.16 | 3.0 | 221.8 g | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 1.0 L |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | - | 1.0 L |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 235.0 g | 325 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | As needed | ~1.0 L |
| Brine (Saturated NaCl Solution) | - | - | As needed | ~500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
Equipment
-
5 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Thermometer or temperature probe
-
Addition funnel (500 mL)
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Large separatory funnel (4 L)
-
Rotary evaporator
Step-by-Step Procedure
-
Reactor Setup: Equip the 5 L reactor with the overhead stirrer, thermometer, and nitrogen inlet. Purge the vessel with nitrogen.
-
Reagent Charging: To the reactor, add tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate (100.0 g, 0.464 mol), anhydrous DMSO (1.0 L), and anhydrous DCM (1.0 L).
-
Initial Cooling & Base Addition: Begin stirring to dissolve the starting material. Cool the resulting solution to 0 °C using an ice-water bath. Slowly add triethylamine (235.0 g, 2.32 mol) via the addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Oxidant Addition: In a separate flask, prepare a solution or a free-flowing slurry of the sulfur trioxide pyridine complex (221.8 g, 1.39 mol) in 500 mL of anhydrous DMSO. Add this mixture portion-wise or via a wide-bore cannula to the reaction vessel over 30-45 minutes. Maintain the internal temperature between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system) until the starting alcohol spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully cool the mixture back to 0-5 °C with an ice-water bath. Slowly and cautiously quench the reaction by adding 500 mL of cold water via the addition funnel. An exotherm may be observed.
-
Extraction and Wash: Transfer the entire mixture to a 4 L separatory funnel. Add an additional 500 mL of DCM. Wash the organic layer sequentially with:
-
1 L of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
500 mL of water.
-
500 mL of brine.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Reaction Mechanism
The Parikh-Doering oxidation proceeds through the activation of DMSO by the SO₃•Py complex, followed by nucleophilic attack by the alcohol, and subsequent elimination to form the aldehyde.
Caption: Simplified mechanism of the Parikh-Doering oxidation.[10][12]
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Reagent Handling:
-
Sulfur Trioxide Pyridine Complex (SO₃•Py): This reagent is hygroscopic and should be handled in a dry environment. It can cause skin and eye irritation.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Triethylamine (Et₃N): This is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
-
-
Reaction Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and with adequate cooling to maintain temperature control.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in accordance with local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
Conclusion
The successful scale-up synthesis of this compound hinges on the selection of an appropriate oxidation method. The Parikh-Doering oxidation provides a robust and scalable solution, avoiding the cryogenic temperatures and gaseous byproducts of the Swern oxidation and the cost and safety hazards of the Dess-Martin periodinane.[5][6][7][9][11] The protocol detailed herein offers a clear, safe, and efficient pathway for producing this valuable synthetic intermediate on a large scale, supporting its application in advanced research and drug development programs.
References
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link]
-
Ghosh, A. K., et al. (2023). Large scale epoxide hydrosilylation and Parikh-Doering oxidation. Angewandte Chemie. [Link]
-
Wuts, P. G. M. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Parikh–Doering oxidation. [Link]
-
American Chemical Society Publications. (2025). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?[Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
PubChem. (n.d.). tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
-
Tadić, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 724-741. [Link]
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- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
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- 12. grokipedia.com [grokipedia.com]
Application Note: The Strategic Utility of tert-Butyl (1-formylcyclopentyl)carbamate in the Synthesis of Advanced Pharmaceutical Intermediates
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, the demand for structurally novel and functionally complex Active Pharmaceutical Ingredients (APIs) necessitates a sophisticated toolkit of chemical intermediates. Among these, tert-Butyl (1-formylcyclopentyl)carbamate has emerged as a cornerstone building block. Its unique bifunctional nature, combining a sterically hindered, Boc-protected amine with a reactive aldehyde on a cyclopentyl scaffold, offers a strategic entry point for constructing intricate molecular architectures. This guide provides an in-depth analysis of its synthesis, properties, and core applications, complete with detailed protocols grounded in established chemical principles.
Introduction: A Versatile Scaffold for API Synthesis
The carbamate functional group is a key structural motif found in numerous approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate.[1] The tert-butoxycarbonyl (Boc) group, in particular, is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]
This compound capitalizes on these features, presenting a synthetically powerful intermediate. The aldehyde functional group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, which is a cornerstone of pharmaceutical chemistry for introducing amine diversity.[4][5][6] The cyclopentyl ring provides a non-planar, conformationally restricted scaffold that is often sought in modern drug design to improve binding affinity and pharmacokinetic properties. This guide elucidates the synthesis of this key intermediate and provides a detailed protocol for its application in building advanced molecular frameworks.
Physicochemical & Structural Data
A clear understanding of the intermediate's fundamental properties is critical for its effective use in synthesis. The key data are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(1-formylcyclopentyl)carbamate | PubChem[7] |
| Synonyms | N-Boc-cycloleucinal, N-(tert-Butoxycarbonyl)-1-amino-1-cyclopentanecarboxaldehyde | PubChem[7] |
| CAS Number | 168539-99-9 | PubChem[7] |
| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[7] |
| Molecular Weight | 213.27 g/mol | PubChem[7] |
| SMILES | CC(C)(C)OC(=O)NC1(CCCC1)C=O | PubChem[7] |
Synthesis of the Key Intermediate
The preparation of this compound is typically achieved through the controlled oxidation of its corresponding primary alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. This precursor can be synthesized from 1-aminocyclopentanecarboxylic acid. The oxidation step is critical and requires mild conditions to prevent over-oxidation to the carboxylic acid.
Workflow for Intermediate Synthesis
Caption: Synthetic route to the target intermediate via Swern oxidation.
Protocol 1: Swern Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
This protocol employs the Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal side product formation.
Expertise & Experience: The causality behind this choice rests on the reaction's high selectivity. The low temperature (-78 °C) is crucial for the stability of the key chlorosulfonium ylide intermediate, preventing its decomposition via Pummerer rearrangement, which would lead to byproducts. Triethylamine (TEA) is used as a non-nucleophilic base to effect the final elimination step.
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Oxalyl dichloride (or oxalyl chloride)[8]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon).
-
Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M solution) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the resulting mixture for 30-45 minutes.
-
Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise. A thick white precipitate (triethylammonium hydrochloride) will form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
Application in API Synthesis: Reductive Amination
The primary utility of the aldehyde intermediate is its participation in reductive amination, a robust and widely used transformation for forging C-N bonds.[6] This reaction allows for the direct coupling of the cyclopentyl scaffold to a diverse range of primary or secondary amines, which are often key fragments of a target API.
Reductive Amination Workflow
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Reductive Amination of Carbonyl C─C Bonds Enables Formal Nitrogen Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing Reaction Yield for tert-Butyl (1-formylcyclopentyl)carbamate: A Technical Support Guide
Welcome to the technical support center for the synthesis and optimization of tert-Butyl (1-formylcyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. By understanding the underlying principles of the reaction and anticipating potential pitfalls, you can significantly improve your reaction yield and purity.
Introduction
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceutical compounds, typically involves the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. While seemingly straightforward, this oxidation can be fraught with challenges, including incomplete conversion, over-oxidation, and side reactions related to the Boc-protecting group. This guide provides a comprehensive overview of the most effective oxidation methods, detailed troubleshooting advice, and answers to frequently asked questions to empower you in your synthetic endeavors.
Choosing the Right Oxidation Method: A Comparative Analysis
The selection of an appropriate oxidizing agent is paramount for a successful and high-yielding synthesis. Two of the most reliable and commonly employed methods for this transformation are the Dess-Martin Oxidation and the Swern Oxidation. Both offer mild conditions that are generally compatible with the Boc-protecting group.
| Feature | Dess-Martin Oxidation | Swern Oxidation |
| Reagent | Dess-Martin Periodinane (DMP) | Oxalyl chloride, DMSO, Triethylamine |
| Temperature | Room Temperature | -78 °C to room temperature |
| Byproducts | Iodinane, Acetic Acid | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |
| Advantages | Mild conditions, short reaction times, high yields, simplified workup, tolerance of sensitive functional groups.[1] | Mild conditions, excellent for acid-sensitive substrates, high yields.[2][3] |
| Disadvantages | Potentially explosive nature of DMP, cost on an industrial scale.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates gaseous byproducts (CO, CO₂).[4][5] |
| Epimerization Risk | Generally lower risk of epimerization for α-amino alcohols.[6] | Can pose a risk of epimerization for sensitive substrates. |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation
This protocol provides a general procedure for the oxidation of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate using Dess-Martin Periodinane (DMP).
Materials:
-
tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Filter the mixture through a pad of diatomaceous earth to remove any remaining insoluble materials.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
identifying and minimizing common side reactions with tert-Butyl (1-formylcyclopentyl)carbamate
Technical Support Center: tert-Butyl (1-formylcyclopentyl)carbamate
Welcome to the technical support guide for this compound (also known as N-Boc-1-formylcyclopentylamine). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a sterically hindered α-amino aldehyde, this reagent presents unique challenges and opportunities. This guide provides in-depth, experience-driven answers to common issues, helping you anticipate problems, troubleshoot effectively, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Section 1: Stability and Handling
Question 1: I've noticed a decrease in purity of my this compound upon storage. What is causing this degradation and how can I prevent it?
Answer: The primary culprits for the degradation of this compound are oxidation and hydration of the aldehyde functional group.
-
Oxidation: Aldehydes are susceptible to air oxidation, which converts the formyl group into a non-reactive carboxylic acid (N-Boc-1-aminocyclopentanecarboxylic acid). This process is often accelerated by light and trace metal impurities.
-
Hydration/Oligomerization: The aldehyde can exist in equilibrium with its hydrate form, especially in the presence of water. While often reversible, it can complicate characterization and reactivity. In some cases, aldehydes can also undergo self-condensation or oligomerization over time.
Troubleshooting and Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, preventing oxidation. |
| Temperature | Store at low temperatures (-20°C for long-term). | Reduces the rate of all potential degradation pathways. |
| Light | Store in an amber vial or protected from light. | Prevents photo-oxidation. |
| Purity | Use high-purity material. | Trace impurities can catalyze decomposition. Ensure starting materials for its synthesis are pure to avoid carrying over contaminants.[1] |
Section 2: Troubleshooting Common Synthetic Transformations
Question 2: My reductive amination reaction using this compound is sluggish and gives low yields. What's going wrong?
Answer: This is a common issue stemming from the significant steric hindrance around the aldehyde group, which is attached to a quaternary carbon. This hindrance slows down the initial formation of the iminium ion intermediate, a critical step in reductive amination.[2][3]
Key Issues & Solutions:
-
Slow Iminium Formation: The bulky tert-butyl and cyclopentyl groups impede the approach of the amine nucleophile.
-
Solution: Use a mild dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the iminium ion. For less reactive amines, pre-formation of the iminium ion using a Lewis acid catalyst like Ti(OiPr)₄ before adding the reducing agent can be effective.
-
-
Inefficient Reduction: The choice of reducing agent is critical. A reagent that is too reactive might reduce the aldehyde to the corresponding alcohol side product before iminium formation occurs. A reagent that is too mild may not efficiently reduce the sterically hindered iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for challenging reductive aminations. It is less reactive than sodium borohydride, reducing iminium ions much faster than aldehydes, thus minimizing alcohol formation.
-
Experimental Protocol: Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Question 3: I am attempting a Wittig reaction to form an alkene, but the reaction is incomplete even after extended reaction times. How can I drive it to completion?
Answer: Similar to reductive amination, the steric hindrance around the formyl group is the primary obstacle in Wittig reactions.[4][5] The approach of the bulky phosphonium ylide to the carbonyl carbon is slow.
Key Issues & Solutions:
-
Steric Hindrance: The quaternary center alpha to the aldehyde significantly slows the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.[4][6]
-
Ylide Reactivity: A stabilized ylide (e.g., one containing an ester group) will be less reactive and may fail to react entirely. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive but also more basic, which is generally not an issue for this substrate as the N-H proton of the carbamate is not particularly acidic.
Troubleshooting and Optimization:
| Strategy | Description | Rationale |
| Use a More Reactive Ylide | Employ a non-stabilized ylide (e.g., Ph₃P=CH₂) generated from a strong base like n-BuLi or NaHMDS. | The higher energy of the non-stabilized ylide helps overcome the activation barrier imposed by steric hindrance. |
| Increase Temperature | Gently heating the reaction (e.g., to 40-50 °C in THF) can increase the reaction rate. | Provides the necessary thermal energy to overcome the activation barrier. Monitor carefully to avoid decomposition. |
| Use Schlosser Modification | This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before warming. | This modification can sometimes facilitate the reaction, particularly for achieving E-alkene selectivity, though its primary use is for stereochemical control.[4] |
| Purification | Triphenylphosphine oxide (Ph₃P=O), a byproduct, can be notoriously difficult to remove. | Purification strategies include precipitation by adding a non-polar solvent (like hexane), or chromatography on silica gel. |
Question 4: After acidic deprotection of the Boc group, I'm seeing a significant byproduct with a mass increase of +56 amu. What is this and how do I avoid it?
Answer: This is a classic side reaction in Boc deprotection chemistry. The byproduct is your desired amine that has been N-alkylated by a tert-butyl group.
The mechanism of acid-catalyzed Boc deprotection proceeds through the formation of a tert-butyl cation (t-Bu⁺).[7] While this cation is intended to be quenched by deprotonation to isobutylene or trapped by the acid's counter-ion, it can also be intercepted by any available nucleophile. The newly formed primary amine product is itself a potent nucleophile and can attack the t-Bu⁺ cation, leading to the N-tert-butylated byproduct.
Mechanism of Side Reaction:
Caption: Formation of N-tert-butylated byproduct.
Prevention Protocol:
The key to preventing this side reaction is to include a "cation scavenger" in the reaction mixture. This scavenger is a nucleophile that is more reactive towards the t-Bu⁺ cation than your product amine, or is present in a large excess.
| Scavenger | Recommended Conditions | Notes |
| Triethylsilane (TES) | 1-2 equivalents in TFA/DCM. | Highly effective. Reacts with t-Bu⁺ to form the volatile triethyl-tert-butylsilane. |
| Thioanisole | 5-10% v/v in the acid mixture. | Commonly used in peptide chemistry to prevent alkylation of sensitive residues like tryptophan. |
| Water | Using aqueous acid (e.g., 4M HCl in Dioxane containing some water). | Water can trap the cation to form tert-butanol. Effectiveness can vary. |
Recommended Deprotection Protocol:
-
Dissolve the N-Boc protected compound in Dichloromethane (DCM).
-
Add 1.5 equivalents of triethylsilane.
-
Cool the solution to 0°C.
-
Add 10-20 equivalents of Trifluoroacetic Acid (TFA) dropwise.
-
Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate in vacuo to remove excess acid and solvent.
This procedure effectively minimizes the lifetime of the free tert-butyl cation, thereby suppressing the formation of the N-alkylated side product.[7]
References
-
PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic-Chemistry.org. [Link]
-
ResearchGate. Stereoselective Synthesis of Unsaturated and Functiortalized L-NHBoc Amino Acids, Using Wittig Reaction under Mild Phase-Transfer Conditions. Request PDF. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Williams, D. L. H., & As-Saffar, L. M. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
National Institutes of Health. Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive Amination of Carbonyl C─C Bonds Enables Formal Nitrogen Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stereoselectivity Control with tert-Butyl (1-formylcyclopentyl)carbamate
Welcome to the technical support center for advanced stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing tert-Butyl (1-formylcyclopentyl)carbamate to achieve high levels of stereocontrol in their reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective synthesis?
Answer: this compound, also known as N-Boc-cycloleucinal[1], is a chiral aldehyde that serves as a powerful substrate for controlling stereochemistry in asymmetric reactions. Its key structural feature is the bulky tert-butylcarbamate (Boc) group attached to a quaternary carbon directly adjacent to the aldehyde. In organocatalyzed reactions, this aldehyde reacts with a chiral amine catalyst (e.g., a MacMillan imidazolidinone or a prolinol derivative) to form a transient chiral enamine intermediate.[2][3][4][5] The significant steric hindrance from the Boc-protected cyclopentyl group creates a highly organized, three-dimensional pocket around the reactive enamine, forcing incoming reagents to approach from the least hindered face. This substrate-controlled steric directing effect is the primary mechanism for inducing high diastereoselectivity or enantioselectivity.
Q2: For which types of stereoselective reactions is this reagent most effective?
Answer: This reagent is exceptionally effective in reactions that proceed via enamine or iminium ion catalysis. Its structure is optimized for asymmetric α-functionalization of the aldehyde. Notable applications include:
-
Michael Additions: Creating new carbon-carbon bonds with high stereocontrol by reacting the enamine intermediate with α,β-unsaturated compounds.[6]
-
Mannich Reactions: Synthesizing chiral β-amino carbonyl compounds.[7][8]
-
α-Halogenations: Introducing a halogen atom at the α-position with excellent enantioselectivity, creating valuable chiral building blocks.[3][4][5]
-
Cascade Reactions: Serving as a starting point in complex, one-pot sequences to build densely functionalized cyclopentane ring systems, which are common motifs in natural products and pharmaceuticals.[6][9][10]
Q3: How does the Boc protecting group specifically influence the stereochemical outcome?
Answer: The tert-butoxycarbonyl (Boc) group plays a multifaceted role that is critical for success:
-
Steric Directing Group: As mentioned, its immense size is the dominant factor in creating a biased steric environment in the reaction's transition state, effectively shielding one face of the enamine intermediate.[2][11]
-
Prevents Side Reactions: It effectively protects the nitrogen atom, preventing it from acting as a competing nucleophile or engaging in other unwanted side reactions.
-
Conformational Rigidity: The carbamate group can limit the conformational freedom of the transition state assembly through dipole interactions or hydrogen bonding, leading to a more ordered and predictable stereochemical outcome.[12]
-
Synthetic Handle: Post-reaction, the Boc group can be removed under specific acidic conditions, revealing a primary amine that can be used for further synthetic transformations.[13]
Troubleshooting Guide for Experimental Challenges
Even with a well-designed substrate, achieving optimal stereoselectivity requires careful tuning of reaction parameters. Below are common issues and systematic approaches to resolve them.
Problem 1: Poor Diastereoselectivity or Enantioselectivity (Low d.r. or e.e.)
This is the most common challenge and is highly sensitive to subtle changes in the reaction environment.
| Possible Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Suboptimal Catalyst | The "lock-and-key" fit between the substrate's enamine and the chiral catalyst is crucial. A mismatch will result in poorly organized transition states. | 1. Screen Catalysts: Test a panel of catalysts with varying steric and electronic properties (e.g., MacMillan 1st and 2nd generation catalysts, different prolinol silyl ethers).[4][5] 2. Verify Purity: Ensure the catalyst is of high purity and has not degraded. Handle air- or moisture-sensitive catalysts under an inert atmosphere. |
| Incorrect Solvent | Solvent polarity and its ability to solvate charged intermediates or stabilize transition states through hydrogen bonding can dramatically alter the energy difference between diastereomeric pathways. | 1. Solvent Screening: Test a range of aprotic solvents. Start with non-polar solvents (Toluene, CH₂Cl₂) and move to more polar options (Acetone, THF, DMF). Acetone has proven optimal in some α-chlorination reactions.[5] 2. Avoid Protic Solvents: Protic solvents like methanol can interfere with enamine formation and catalysis. |
| High Reaction Temperature | Stereoselective reactions are often under kinetic control. Higher temperatures provide enough energy to overcome the activation barrier for less-favored pathways, eroding selectivity. | 1. Lower the Temperature: Systematically decrease the reaction temperature. Common starting points are 0 °C, -20 °C, and -78 °C.[5][14] Monitor reaction progress, as kinetics will be slower. |
| Product Epimerization | The newly formed stereocenter may be labile (especially if α- to a carbonyl) and can epimerize under the reaction or workup conditions, particularly in the presence of acid, base, or even silica gel.[6] | 1. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 2. Controlled Workup: Use a mild quenching agent (e.g., saturated NH₄Cl solution). 3. Alternative Purification: If silica gel causes epimerization, consider using neutral alumina or deactivating the silica gel with triethylamine. |
Problem 2: Low Reaction Yield or Incomplete Conversion
| Possible Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Reagent Impurity | The aldehyde is susceptible to air oxidation to the corresponding carboxylic acid, which is unreactive. Other impurities can poison the catalyst. | 1. Verify Purity: Check the purity of this compound by ¹H NMR before use. 2. Purification: If needed, purify the aldehyde by flash column chromatography. Store under an inert atmosphere (N₂ or Ar) at a low temperature.[7] |
| Catalyst Inactivity | Insufficient catalyst loading, catalyst degradation, or incompatibility with other reagents will stall the reaction. | 1. Optimize Catalyst Loading: While 5-20 mol% is typical, try systematically increasing the loading to see if conversion improves.[4][15] 2. Check for Compatibility: In multicatalyst systems, ensure all catalysts and additives (e.g., bases, co-catalysts) can coexist without mutual inhibition.[6] |
| Poor Reagent Solubility | If reagents are not fully dissolved, the reaction will be slow and inefficient. | 1. Increase Solvent Volume: Run the reaction at a lower concentration. 2. Change Solvent: Switch to a solvent in which all components are fully soluble at the reaction temperature. |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Aldehyde Self-Condensation | Aldehydes, especially in the presence of amine catalysts or bases, can undergo aldol-type self-condensation reactions. | 1. Slow Addition: Add the aldehyde via syringe pump over an extended period to the mixture of the catalyst and other reagents. This keeps the instantaneous concentration of the free aldehyde low. |
| Boc-Group Cleavage | Although generally stable, the Boc group can be cleaved by strong acids or high heat, exposing the amine which can lead to side reactions. | 1. Avoid Harsh Acids: Ensure the reaction conditions are not strongly acidic. If an acidic co-catalyst is needed, use the mildest one possible.[13] 2. Moderate Temperature: Avoid excessive heating for prolonged periods. |
Visualized Workflows and Mechanisms
To better assist your experimental design and troubleshooting, we have prepared diagrams illustrating the core catalytic cycle and a logical workflow for addressing common issues.
Mechanism: Organocatalytic Enamine Activation
The diagram below illustrates the general mechanism for an α-functionalization reaction. The stereoselectivity is determined during the "Attack on Electrophile" step, where the bulky Boc-cyclopentyl group (R) directs the approach of the electrophile (E⁺).
Caption: Enamine catalytic cycle for asymmetric α-functionalization.
Workflow: Troubleshooting Stereoselectivity Issues
This flowchart provides a logical path for diagnosing and solving problems with stereoselectivity.
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for an Organocatalyzed Asymmetric Michael Addition
This protocol is a representative starting point and should be optimized for your specific substrates.
-
Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amine organocatalyst (e.g., diphenylprolinol silyl ether, 0.02 mmol, 20 mol%).
-
Solvent and Reagents: Place the flask under an inert atmosphere (N₂ or Ar). Add the Michael acceptor (0.12 mmol, 1.2 equiv) and the chosen solvent (e.g., Toluene, 1.0 mL).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: Add this compound (21.3 mg, 0.10 mmol, 1.0 equiv) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde is consumed (typically 12-48 hours).
-
Quenching: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
References
-
Houk, K. N., & Cheong, P. H.-Y. (2018). Origin of Stereocontrol in Photoredox Organocatalysis of Asymmetric α-Functionalizations of Aldehydes. The Journal of Organic Chemistry. [Link]
-
Galli, M., & Gualandi, A. (2020). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. [Link]
-
Lathrop, S. P., & Rovis, T. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society. [Link]
-
Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Synfacts. [Link]
-
Rovis, T., & Lathrop, S. P. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Sci-Hub. [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2018). Origin of Stereocontrol in Photoredox Organocatalysis of Asymmetric α-Functionalizations of Aldehydes. ResearchGate. [Link]
-
Wang, J., et al. (2022). Enantioselective Synthesis of Unnatural Carbamate-Protected α-Alkyl Amino Esters via N–H Bond Insertion Reactions. ACS Catalysis. [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition. [Link]
-
S. G. D. (2022). Optimization of the Reaction Conditions. ResearchGate. [Link]
-
List, B., Yang, J. W., & Pan, S. C. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Rios, R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Sibi, M. P., et al. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. [Link]
-
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16217741, tert-butyl N-(1-formylcyclopentyl)carbamate. [Link]
-
Ye, Z., & Lee, R. (2021). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. Angewandte Chemie International Edition. [Link]
-
Doyle, M. P., et al. (2008). Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. Journal of the American Chemical Society. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 6. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 14. Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring tert-Butyl (1-formylcyclopentyl)carbamate Reactions
Welcome to the technical support center for monitoring reactions involving tert-Butyl (1-formylcyclopentyl)carbamate . This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of tracking reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical protocols with field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
Compound Profile: Understanding the Analyte
This compound is a key building block in organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) protected amine on a cyclopentane ring, with a chemically reactive aldehyde group at a quaternary carbon center. This unique combination presents specific challenges for reaction monitoring.
-
Boc Protecting Group: Stable under most basic and nucleophilic conditions but highly sensitive to acid.[1][2][3] This lability is crucial to consider during analysis, especially when using acidic mobile phase modifiers in HPLC.[4]
-
Aldehyde Functionality: Prone to oxidation (to the corresponding carboxylic acid) and can exist in equilibrium with its hydrate form, potentially leading to multiple spots or peaks.
-
α-Chiral Center: The carbon bearing the formyl and carbamate groups is a stereocenter. It is susceptible to epimerization (racemization) under certain acidic or basic conditions, which can be a critical quality attribute to monitor.[5][6][7]
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[8] It allows for a quick check of the consumption of starting materials and the formation of products.
Frequently Asked Questions (TLC)
Q1: What is a good starting mobile phase for analyzing my reaction? A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc). A common starting ratio is 70:30 Hexanes:EtOAc. You can adjust the polarity to achieve an optimal retention factor (Rf) for your compound of interest, typically between 0.2 and 0.4.[9][10] If your compounds are highly polar, you might consider a more polar system like dichloromethane (DCM) and methanol (MeOH).
Q2: My compound is not UV-active. How can I visualize the spots on the TLC plate? Since the Boc-protected amino aldehyde lacks a strong UV chromophore, chemical staining is necessary for visualization.[9][11] Several stains are effective:
-
Potassium Permanganate (KMnO₄) Stain: An excellent general-purpose stain that reacts with oxidizable functional groups like aldehydes, appearing as yellow spots on a purple background.[11][12]
-
p-Anisaldehyde Stain: A versatile stain that reacts with aldehydes and other nucleophilic groups to produce colored spots (often pink, purple, or blue) upon heating.[11][13]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange hydrazone derivatives.[14][15]
Q3: How do I interpret the spots on my TLC plate? Typically, you will spot three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[8][16] A successful reaction will show the disappearance of the starting material spot in the reaction lane and the appearance of a new spot for the product. The product's polarity, and thus its Rf value, will depend on the specific reaction being performed.
Detailed Protocol: Standard TLC Analysis
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your starting material and crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, apply small, concentrated spots of the starting material, co-spot, and reaction mixture onto the baseline. Ensure the spots are small (1-2 mm diameter) to prevent streaking.[17]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[18] Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate completely. Visualize the spots using an appropriate staining method followed by gentle heating if required.
TLC Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Streaking/Tailing Spots [12][18][19] | 1. Sample overload (too concentrated).2. Compound is acidic or basic.3. Compound is degrading on the acidic silica. | 1. Dilute the sample before spotting.2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase.[12][17]3. Consider using alumina or reverse-phase TLC plates. |
| Spots Not Moving (Rf ≈ 0) [12] | 1. Mobile phase is not polar enough. | 1. Increase the proportion of the polar solvent in your mobile phase (e.g., increase EtOAc in a Hexanes:EtOAc system). |
| Spots at Solvent Front (Rf ≈ 1) [12] | 1. Mobile phase is too polar. | 1. Decrease the proportion of the polar solvent or choose a less polar solvent system. |
| No Spots Visible After Staining [18] | 1. Sample is too dilute.2. Compound is volatile and evaporated.3. The chosen stain is not suitable for the functional groups present. | 1. Re-spot the sample multiple times in the same location, allowing it to dry between applications.2. This is a known challenge; ensure analysis is performed promptly.3. Try a different, more general stain like potassium permanganate. |
TLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common TLC issues.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis of reaction conversion and purity assessment, RP-HPLC is the method of choice. It provides superior resolution and sensitivity compared to TLC.
Frequently Asked Questions (HPLC)
Q1: What is a recommended starting HPLC method? A standard Reverse-Phase (RP) HPLC method is the most suitable approach.[20] The non-polar nature of the tert-butyl group makes it well-retained on a C18 column. A gradient elution is recommended to ensure separation of starting materials, products, and potential impurities. See the protocol below for a robust starting point.
Q2: My compound doesn't have a UV chromophore. What wavelength should I use for detection? While the molecule lacks a strong chromophore for high-wavelength detection, the carbamate and aldehyde functionalities exhibit some absorbance at low UV wavelengths. A detection wavelength of 210 nm is a good starting point.[20] Be aware that many solvents and additives also absorb at this wavelength, so a stable baseline is critical.
Q3: I see a small, early-eluting peak in my chromatogram that I can't identify. What could it be? This could be the de-protected amine. The Boc group is acid-labile, and if you are using an acidic mobile phase modifier like trifluoroacetic acid (TFA), some on-column deprotection can occur, especially if the sample resides in the acidic mobile phase for an extended period before injection or during a long run.[4][21] The resulting free amine is much more polar and will elute significantly earlier than the Boc-protected compound.[21]
Q4: My main peak is broad or splitting into two. What's happening? This could be due to the aldehyde existing in equilibrium with its hydrate form in the aqueous mobile phase. The aldehyde and its hydrate can have slightly different retention times, leading to peak broadening or splitting.[9] Changing the mobile phase composition (e.g., the water/acetonitrile ratio) may alter the equilibrium and affect the peak shape. Another possibility is on-column epimerization, although this is less common under typical RP-HPLC conditions.
Detailed Protocol: Standard RP-HPLC Analysis
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[20]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in a 50:50 mixture of Water:Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
HPLC Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing [22] | 1. Interaction of the compound with residual silanols on the silica-based column.2. Column overload. | 1. Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is appropriate.2. Reduce the injected sample concentration. |
| Shifting Retention Times [23] | 1. Inconsistent mobile phase preparation.2. Poor column equilibration.3. Fluctuating column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate mixing.2. Increase the column equilibration time between runs (at least 5-10 column volumes).[22]3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination from the previous injection (carryover).2. Impurities in the mobile phase or system. | 1. Implement a needle wash step and a high-organic flush at the end of the gradient.2. Use high-purity HPLC-grade solvents and filter your mobile phases.[24] |
| High Backpressure [25] | 1. Blockage in the system (e.g., clogged frit or guard column).2. Sample precipitation on the column. | 1. Replace the guard column and in-line filters. If necessary, back-flush the column (check manufacturer's instructions).2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. |
Caption: Potential side products and degradation pathways.
-
Boc Deprotection: As mentioned, exposure to strong acids, even catalytic amounts in HPLC mobile phases, can cleave the Boc group. [3][4]If your reaction workup involves an acidic wash, you may inadvertently produce the free amine.
-
Oxidation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This impurity is more polar and will typically have a shorter retention time in RP-HPLC than the starting aldehyde.
-
Epimerization: The proton on the formyl group is not acidic, but the α-carbon is adjacent to a carbonyl, making it prone to enolization under certain conditions, which can lead to racemization. [5][6]This is a critical concern if the stereochemical purity of the compound is important. Chiral chromatography may be required to assess the enantiomeric excess.
-
Hydration: In aqueous environments, the aldehyde can exist in equilibrium with its geminal diol (hydrate). This can lead to broadened or split peaks in HPLC, as the two species may separate slightly. [9] By anticipating these potential issues, you can design more robust analytical methods and more accurately interpret your data, leading to higher confidence in your synthetic outcomes.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry - BenchChem.
- Protecting Groups in Peptide Synthesis | Springer Nature Experiments.
- Technical Support Center: Monitoring N-Boc-2-aminoacetaldehyde Reactions - Benchchem.
- TLC Stains for Chemists | PDF | Thin Layer Chromatography | Iodine - Scribd.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide - Benchchem.
- Visualizing TLC Plates - Chemistry LibreTexts.
- Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry - ACS Publications.
- TLC Stains - University of California, Riverside.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube.
- TLC Visualization Reagents - EPFL.
- Magic Formulas: TLC Stains - University of Rochester.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.
- Troubleshooting for Thin Layer Chromatography - SiliCycle.
- Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC - NIH.
- Complementary catalytic strategies to access alpha-chiral aldehydes - PubMed.
- Adding Boc Group Mechanism | Organic Chemistry - YouTube.
- Deracemisation lead to enriched alpha Amino Aldehydes - Stephan Scheeff.
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions - Benchchem.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses.
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions - LinkedIn.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed.
- VanVeller Lab Resources - University of Iowa.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - ChemicalBook.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry.
- Study of the racemization at α-position of the aldehyde. Yields are... - ResearchGate.
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
- TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio.
- HPLC Troubleshooting Guide - SCION Instruments.
- HPLC Troubleshooting | Thermo Fisher Scientific - US.
- Scholars Research Library - Der Pharma Chemica.
- Uses of TLC - Chemistry LibreTexts.
- Carbamic acid, tert-butyl ester - Organic Syntheses.
- Troubleshooting Common HPLC Problems: Solutions for Better Results - Mastelf.
- Expert Guide to Troubleshooting Common HPLC Issues - AELAB.
- tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem.
- tert-Butyl (1-formylcyclopropyl)carbamate - Apollo Scientific.
- TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE | 107259-06-3 - ChemicalBook.
- Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
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effective workup procedures for tert-Butyl (1-formylcyclopentyl)carbamate synthesis
Welcome to the technical support guide for the synthesis of tert-Butyl (1-formylcyclopentyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the workup and purification of this important synthetic intermediate.
I. Troubleshooting Guide: Navigating Common Workup Issues
The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. While the oxidation itself is often straightforward, the workup procedure is critical for isolating a pure product and can present several challenges. This guide addresses the most common issues in a question-and-answer format.
Issue 1: A Persistent Emulsion Has Formed During Aqueous Extraction.
Question: I've completed the oxidation and quenched the reaction. During the extractive workup with an organic solvent and an aqueous solution, a thick, persistent emulsion has formed that won't separate. What should I do?
Answer: Emulsion formation is a frequent issue, often caused by the presence of insoluble byproducts or residual reagents that act as surfactants. Here is a systematic approach to resolve this:
-
Patience and Physical Methods:
-
Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Gently swirl the separatory funnel instead of vigorously shaking it. This can help the layers coalesce without forming a tight emulsion.
-
-
Brine Wash:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions by "salting out" the organic components.
-
-
Filtration:
-
If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that is stabilizing the emulsion.
-
-
Solvent Addition:
-
Carefully add more of the organic solvent used for extraction. This can sometimes dilute the emulsifying agent and promote separation.
-
Issue 2: My Final Product is Contaminated with a Foul-Smelling Impurity.
Question: After purification, my sample of this compound has a strong, unpleasant odor, suggesting a sulfur-containing impurity. How can I remove it?
Answer: This is a classic sign of residual dimethyl sulfide (DMS), a byproduct of Swern or Moffatt-Swern oxidations.[1][2][3] While volatile, it can be tenacious.
-
Aqueous Washes: Thoroughly wash the organic layer with a dilute aqueous solution of copper(II) sulfate or potassium permanganate. These reagents will oxidize the residual DMS to non-volatile and odorless dimethyl sulfoxide (DMSO).
-
Co-evaporation: After drying the organic layer and removing the solvent, dissolve the crude product in a low-boiling solvent like dichloromethane and re-concentrate it on a rotary evaporator. Repeating this process several times can help to remove traces of volatile impurities.
-
Important Note: Proper ventilation is crucial when dealing with DMS. All manipulations should be performed in a well-ventilated fume hood.[3]
Issue 3: Difficulty Removing Iodine-Containing Byproducts from a Dess-Martin Periodinane (DMP) Oxidation.
Question: I used Dess-Martin periodinane for the oxidation, and now I'm struggling to remove the iodine-containing byproducts. They are co-eluting with my product during column chromatography.
Answer: The byproducts of a DMP oxidation, primarily 2-iodoxybenzoic acid (IBX) and its reduced form, can sometimes be difficult to remove completely.[4][5][6]
-
Pre-filtration: After the reaction is complete, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes and filter through a pad of Celite®. This will remove the bulk of the insoluble iodine byproducts.[4]
-
Thiosulfate Wash: A crucial step is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7][8] This will reduce any remaining hypervalent iodine species to iodide salts, which are readily soluble in the aqueous phase.
-
Bicarbonate Wash: The Dess-Martin oxidation produces two equivalents of acetic acid.[5] A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the acetic acid and facilitate its removal into the aqueous layer.[4][5]
| Workup Step | Purpose | Reagent |
| Quenching | Neutralize excess oxidant and byproducts | Saturated aq. Na₂S₂O₃ |
| Neutralization | Remove acidic byproducts | Saturated aq. NaHCO₃ |
| Extraction | Separate product from aqueous phase | E.g., Dichloromethane, Ethyl acetate |
| Drying | Remove residual water | Anhydrous Na₂SO₄ or MgSO₄ |
Issue 4: Low Yield After Purification.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors during the reaction and workup.
-
Incomplete Reaction: Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before beginning the workup.
-
Product Volatility: Aldehyd products can sometimes be volatile. Avoid excessive heating during solvent removal on the rotary evaporator. Use a water bath at a moderate temperature (e.g., 30-40 °C).[9]
-
Product Adsorption: The aldehyde product can be somewhat polar and may adhere to silica gel during column chromatography. To mitigate this, you can:
-
Use a less polar eluent system if possible.
-
Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
-
pH of Aqueous Washes: Ensure the pH of the aqueous washes is not strongly acidic or basic, as this could potentially lead to the degradation of the carbamate or the aldehyde.
II. Frequently Asked Questions (FAQs)
Q1: What is the preferred method for oxidizing tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate?
A1: Both Swern-type oxidations (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) oxidation are commonly used and effective.[1][6][10] The choice often depends on the scale of the reaction and the available reagents. DMP is often favored for smaller-scale reactions due to its mild conditions and relatively simple workup, while Swern oxidation is a cost-effective option for larger scales.[7][8]
Q2: Can I use other oxidizing agents like PCC or PDC?
A2: While pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can oxidize primary alcohols to aldehydes, they are chromium-based reagents, which are toxic and generate hazardous waste.[5] Modern, milder methods like Swern or DMP oxidations are generally preferred for their improved safety and environmental profiles.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the aldehyde and carbamate functional groups.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the product.
Q4: Is this compound stable for long-term storage?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
III. Standardized Workup Protocol (Dess-Martin Oxidation)
This protocol outlines a reliable workup procedure following the oxidation of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate using Dess-Martin periodinane.
-
Reaction Quenching and Filtration:
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether.
-
Stir the resulting slurry for 10 minutes.
-
Filter the mixture through a pad of Celite® to remove the precipitated iodine byproducts. Wash the filter cake with additional diethyl ether.
-
-
Aqueous Washes:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer).
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x volume of organic layer).
-
Brine (saturated aqueous NaCl) (1 x volume of organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure on a rotary evaporator, maintaining a water bath temperature below 40 °C.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
IV. Workup Decision-Making Flowchart
Caption: Decision-making workflow for the workup of this compound.
V. References
-
ResearchGate. (2012). How to work up Dess-Martin periodinane or hypervalent iodine reactions?[Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
Sources
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
strategies for removing unreacted starting materials from tert-Butyl (1-formylcyclopentyl)carbamate
Welcome to the technical support resource for the purification of tert-Butyl (1-formylcyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the isolation of this important synthetic intermediate.
Introduction: The Purification Challenge
The synthesis of this compound, commonly prepared by the oxidation of its corresponding primary alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate, presents a purification challenge centered on the removal of the unreacted starting material and various reaction byproducts. The similar polarity of the starting alcohol and the product aldehyde can complicate separation by standard chromatographic methods. This guide provides a multi-faceted approach to achieving high purity of the target aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC analysis shows two close-running spots after the oxidation reaction. How can I differentiate the product from the starting material?
A1: The lower spot on a normal-phase silica TLC plate is typically the more polar starting alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate, while the higher-running, less polar spot is the desired aldehyde product. Staining the TLC plate with potassium permanganate can help visualize the alcohol, which will readily oxidize and appear as a yellow spot on a purple background. The aldehyde may also stain, but often less intensely.
Q2: I performed a Swern oxidation and the reaction mixture has a strong, unpleasant odor. How do I manage this during workup?
A2: The pungent smell is due to the dimethyl sulfide (DMS) byproduct of the Swern oxidation.[1][2] To mitigate this, all manipulations should be performed in a well-ventilated fume hood. During the workup, quenching the reaction with a mild oxidizing agent like bleach (sodium hypochlorite) or Oxone solution can oxidize the volatile and odorous DMS to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[2]
Q3: After my Dess-Martin periodinane (DMP) oxidation, I have a significant amount of solid byproducts that are difficult to filter. What is the best way to remove them?
A3: The primary solid byproduct of a DMP oxidation is the reduced periodinane reagent. A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and a reducing agent like sodium thiosulfate.[3][4] This will quench any remaining DMP and convert the byproducts into more water-soluble salts that can be removed by an aqueous wash.
Q4: I am struggling to separate the product aldehyde from the starting alcohol using flash column chromatography. What conditions do you recommend?
A4: Due to the similar polarities, a careful selection of the eluent system is crucial. A shallow gradient of ethyl acetate in hexanes is often effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate).[5][6] The less polar aldehyde should elute before the more polar alcohol. For a visual guide to this workflow, see the diagram below.
Caption: Workflow for Purification by Flash Column Chromatography.
Q5: My purified product is an oil, but I need a crystalline solid. How can I induce crystallization?
A5: If the aldehyde is obtained as an oil, it may be possible to induce crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of hexanes and a small amount of ethyl acetate) and then allowing it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. If available, adding a seed crystal of the pure compound can be very effective.
Detailed Purification Protocols
Method 1: Purification via Bisulfite Adduct Formation
This method is highly effective for separating aldehydes from non-carbonyl containing impurities like the starting alcohol. The aldehyde reversibly forms a water-soluble bisulfite adduct, which can be separated from the alcohol by liquid-liquid extraction.
Step-by-Step Protocol:
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. The aldehyde will react to form the bisulfite adduct.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent such as ethyl acetate and water.
-
Shake the funnel and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while the unreacted alcohol and other non-polar byproducts will remain in the organic layer.
-
Separate the layers and save the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an equal volume of an organic solvent (e.g., ethyl acetate).
-
Slowly add a base, such as 10 M sodium hydroxide, with stirring until the pH of the aqueous layer is >10. This will reverse the adduct formation and regenerate the aldehyde.
-
Extract the regenerated aldehyde into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
For a visual representation of this process, please see the diagram below.
Caption: Workflow for Aldehyde Purification via Bisulfite Adduct Formation.
Method 2: Flash Column Chromatography
This is a standard technique for the purification of organic compounds.
Step-by-Step Protocol:
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired aldehyde should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
-
Column Packing:
-
Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity eluent.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Method 3: Recrystallization
If the purified aldehyde is a solid at room temperature, recrystallization can be an excellent final purification step.
Step-by-Step Protocol:
-
Solvent Selection:
-
Choose a solvent or solvent system in which the aldehyde is sparingly soluble at room temperature but highly soluble when hot. A mixture of hexanes and ethyl acetate or diethyl ether is a good starting point.
-
-
Dissolution:
-
Dissolve the crude aldehyde in the minimum amount of the hot solvent.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Summary
| Purification Method | Key Advantages | Key Disadvantages | Best For |
| Bisulfite Adduct Formation | Highly selective for aldehydes, excellent for removing starting alcohol. | Requires an additional regeneration step, may not be suitable for base-sensitive aldehydes. | Crude mixtures with significant amounts of non-carbonyl impurities. |
| Flash Column Chromatography | Versatile and widely applicable, can separate compounds with small polarity differences. | Can be time-consuming and require large volumes of solvent. | Separating the aldehyde from the starting alcohol and other byproducts of similar polarity. |
| Recrystallization | Can provide very high purity product, effective for removing small amounts of impurities. | Only applicable if the product is a solid, requires finding a suitable solvent system. | Final purification step for a solid product to achieve high purity. |
References
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
-
Not Voodoo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). [Link]
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]
-
Sielc.com. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
Sources
Technical Support Center: Stabilizing Chiral tert-Butyl (1-formylcyclopentyl)carbamate Derivatives
Welcome to the technical support center for handling enantiomerically pure tert-Butyl (1-formylcyclopentyl)carbamate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related chiral α-amino aldehydes. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization, ensuring the stereochemical integrity of your compounds.
Introduction: The Challenge of Stereochemical Stability
This compound is a valuable building block in medicinal chemistry, featuring a quaternary stereocenter alpha to a reactive aldehyde. This structural motif makes the compound susceptible to racemization, particularly under non-optimal conditions. The primary mechanism for this loss of stereochemical purity is the deprotonation of the α-carbon, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[1][2] Understanding and controlling the factors that promote this pathway are critical for successful synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of chiral α-amino aldehydes.
Q1: What is the primary cause of racemization for my this compound?
A1: The primary cause is the presence of an acidic proton on the α-carbon adjacent to the aldehyde carbonyl group. This proton can be abstracted by a base, forming a planar enolate intermediate which is achiral. Reprotonation then occurs non-stereoselectively, leading to a mixture of enantiomers. This process is often accelerated by exposure to basic conditions, elevated temperatures, or certain chromatographic media.
Q2: I need to perform a reaction using a base. Which one should I choose to minimize racemization?
A2: If a base is unavoidable, opt for a sterically hindered, non-nucleophilic weak base. For sensitive substrates, consider using a base like N-methylmorpholine (NMM) instead of stronger, more commonly used amines like triethylamine (TEA) or diisopropylethylamine (DIEA).[3] The goal is to achieve the desired reaction with minimal deprotonation of the α-carbon. It is crucial to use the base in stoichiometric amounts rather than in excess.
Q3: How should I purify my chiral aldehyde product?
A3: Avoid standard silica gel column chromatography where possible. The acidic nature of silica gel can catalyze enolization and subsequent racemization.[2] If chromatography is necessary, consider using a neutral stationary phase like deactivated neutral alumina. An even safer approach is to devise a synthesis and workup that allows for purification via crystallization or a simple extractive workup, completely avoiding chromatography for the final aldehyde product.[4]
Q4: What are the ideal storage conditions for this compound to ensure long-term stability?
A4: The compound should be stored as a solid, if possible, at low temperatures (≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen).[5] Aldehydes, in general, can be sensitive to air (oxidation) and moisture.[6] Storing in a solution should be avoided for long periods, but if necessary, use a non-polar, aprotic solvent and maintain low temperatures.
Q5: My downstream reaction is sluggish. Can I heat the reaction to speed it up?
A5: Heating should be approached with extreme caution. Increased temperature directly accelerates the rate of racemization.[7][8] Most aldehyde-based transformations should be conducted at room temperature or below. If a reaction requires elevated temperatures, it is critical to perform a stability study first. Analyze aliquots of your starting material under the proposed reaction conditions (time, temperature, solvent, reagents) by chiral HPLC to quantify the rate of racemization before committing your valuable material. In some cases, higher temperatures can lead to product degradation.[9]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving racemization problems during your experimental workflow.
Issue 1: Significant Racemization Detected After Reaction Workup
Your chiral HPLC analysis shows a decrease in enantiomeric excess (ee) after performing a reaction and its subsequent workup.
Caption: Troubleshooting workflow for post-reaction racemization.
-
Protocol 1: Optimizing Base Selection
-
Identify Necessity: Confirm that a base is absolutely required for the reaction to proceed.
-
Screen Weaker Bases: Set up small-scale parallel reactions comparing your original base with weaker alternatives like N-methylmorpholine (NMM) or 2,6-lutidine.
-
Control Stoichiometry: Use the minimum effective amount of base, typically 1.0-1.1 equivalents. Avoid using the base as a solvent or in large excess.
-
Lower Temperature: Perform the addition of the base and the reaction itself at 0 °C or lower to slow the rate of enolate formation.
-
-
Protocol 2: Modifying Aqueous Workup
-
Problem: Standard workups often involve a wash with saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) or carbonate bases, which can be sufficiently basic to cause racemization, especially with prolonged contact time.[10]
-
Solution:
-
Minimize contact time with any basic aqueous solution. Perform the extraction quickly and proceed immediately to the next step.
-
If possible, replace the basic wash with a simple water wash, followed by a brine (saturated NaCl) wash to aid in phase separation.
-
Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all water, as residual moisture can affect stability.
-
-
Issue 2: Racemization Occurs During Chromatographic Purification
The enantiomeric excess of your material is high before the purification column but significantly lower in the isolated fractions.
| Possible Cause | Explanation | Recommended Solution |
| Acidic Silica Gel | Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze enolization, leading to racemization on the column.[2] | Use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine) and then re-equilibrated with the mobile phase. |
| Basic Alumina | Basic alumina can aggressively catalyze racemization via base-mediated enolate formation. | Use neutral alumina (pH ≈ 7) for purification. Ensure the alumina is properly deactivated if necessary. |
| Prolonged Column Residence Time | The longer the compound spends on the stationary phase, the greater the opportunity for on-column racemization. | Use flash chromatography with slightly higher pressure to decrease the run time. Avoid gravity chromatography. Optimize the mobile phase for a retention factor (Rf) of ~0.3-0.4 for faster elution. |
| Inappropriate Solvent System | Protic solvents (e.g., methanol, ethanol) in the mobile phase can facilitate proton exchange with the enol/enolate intermediate, promoting racemization. | Use aprotic solvents like hexanes, ethyl acetate, dichloromethane, or MTBE for the mobile phase if the compound's solubility allows. |
To accurately diagnose at which step racemization occurs, a robust analytical method is essential.
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns like CHIRALPAK® IA, IB, or IC are good starting points.[11]
-
Mobile Phase Screening:
-
Start with a normal-phase mobile phase, such as Hexane/Isopropanol (90:10).
-
If resolution is poor, screen other alcohol modifiers (e.g., ethanol) or different ratios.
-
Additives are generally not needed for this compound but 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds) can sometimes improve peak shape.[12] For this neutral carbamate, they should be avoided initially.
-
-
Temperature Optimization: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve chiral recognition and resolution.[12]
-
Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase to avoid solvent mismatch effects.
-
Analysis Workflow:
-
Inject a standard of known enantiomeric excess to benchmark the method.
-
Take aliquots from your reaction mixture before workup, after workup, and from each fraction after chromatography.
-
Analyze these aliquots promptly to create a "racemization map" of your process.
-
Issue 3: Gradual Loss of Enantiomeric Purity During Storage
A sample that was initially enantiopure shows decreasing ee over days or weeks in storage.
Caption: Decision tree for troubleshooting storage stability.
-
Purity is Key: Ensure the final compound is free from any residual acids or bases from the synthesis. Even trace amounts can catalyze degradation over time.
-
Solid Form is Best: Whenever possible, isolate and store the compound as a crystalline or amorphous solid. This restricts molecular mobility and slows down potential degradation pathways.
-
Cold and Inert: Store the solid in a sealed vial under an inert atmosphere (argon or nitrogen) in a freezer rated for -20°C or, for maximum stability, -80°C. This minimizes both racemization and potential oxidation of the aldehyde.
By implementing these systematic troubleshooting guides and adhering to the best practices outlined, researchers can confidently maintain the stereochemical integrity of this compound and related chiral aldehydes throughout their synthetic and analytical workflows.
References
-
Grigg, R., & Gunaratne, H. Q. N. (n.d.). The mechanism of the racemisation of α-amino acids in the presence of aldehydes. Queen's University Belfast. Retrieved from [Link]
- Kosnik, M. A., & Kaufman, D. S. (2012). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 91, 25-39.
- Minato, D., Nagasue, Y., & Onomura, O. (2008). Efficient kinetic resolution of racemic amino aldehydes by oxidation with N-iodosuccinimide. Angewandte Chemie, 120(48), 9401-9404.
- Orem, W. H., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Gage, J. R., & Sisko, J. (2001). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. Organic Letters, 3(13), 2073-2076.
- Szabó, K. J., & Forró, E. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(39), 9971-9974.
- List, B., & Seayad, J. (2002). Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes. Journal of the American Chemical Society, 124(42), 12414-12415.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Otaka, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Maruoka, K., & Ooi, T. (2021).
- Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(26), 9586-9589.
- Viedma, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2997-3005.
-
Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes. Retrieved from [Link]
- Lee, K. H., et al. (2016). Process for the racemization of α-amino acids. U.S.
-
B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
- Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 149-179.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
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Organic Syntheses. (n.d.). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
- Huang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10455-10474.
- Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592.
-
PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2014). Racemization of Aldehydes and Ketones. YouTube. Retrieved from [Link]
- He, L., et al. (2020). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst.
- Wang, D., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 22(26).
- Li, X., et al. (2021). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Food Chemistry, 338, 128076.
-
Wang, D., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl n-[(1-formylcyclopentyl)methyl]carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-n-(1-formylcyclopentyl_methyl_carbamate]([Link]
-
Viedma, C., & Coquerel, G. (2012). Temperature cycle induced deracemization. Math-Net.Ru. Retrieved from [Link]
-
Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Watson, D. A., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. Retrieved from [Link]
-
Leah4sci. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved from [Link]
- Carr, S. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Shaw, A. K., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15(3), 21030006.
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Validation & Comparative
A Comparative Guide to tert-Butyl (1-formylcyclopentyl)carbamate and Other Boc-Protected Aldehydes for Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, Boc-protected amino aldehydes serve as indispensable building blocks. Their unique bifunctionality, combining a masked amine with a reactive aldehyde, allows for the controlled and sequential introduction of complex molecular architectures. This guide provides an in-depth comparison of tert-Butyl (1-formylcyclopentyl)carbamate with other commonly employed Boc-protected aldehydes, offering a nuanced perspective on how structural differences influence reactivity, stability, and synthetic utility. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Boc-Protected Aldehydes
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection chemistry. Its robustness under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, provides a reliable strategy for multi-step synthesis.[1][2] When appended to an amino aldehyde, the Boc group allows the aldehyde moiety to undergo various transformations, such as reductive amination and olefination, without interference from the nucleophilic amine. These reactions are fundamental to carbon-carbon and carbon-nitrogen bond formation, making Boc-protected aldehydes valuable intermediates in the synthesis of peptidomimetics, heterocyclic scaffolds, and other complex target molecules.[3]
A Structural and Reactivity Comparison
The reactivity of an aldehyde is primarily governed by the electrophilicity of its carbonyl carbon, which is influenced by both electronic and steric factors.[4][5] This guide will compare this compound with three other representative Boc-protected aldehydes: a simple acyclic variant, tert-butyl (2-oxoethyl)carbamate; a six-membered cyclic analogue, N-Boc-4-formylpiperidine; and a five-membered heterocyclic counterpart, N-Boc-2-formylpyrrolidine.
| Compound | Structure | Key Structural Features |
| This compound | Quaternary carbon alpha to the aldehyde; cyclopentyl ring. | |
| tert-Butyl (2-oxoethyl)carbamate | Simple, unbranched acyclic chain. | |
| N-Boc-4-formylpiperidine | Six-membered heterocyclic ring; aldehyde on a secondary carbon. | |
| N-Boc-2-formylpyrrolidine | Five-membered heterocyclic ring; aldehyde on a secondary carbon. |
Electronic Effects
The electronic environment of the carbonyl group is a key determinant of its reactivity. Alkyl groups are generally considered to be electron-donating through an inductive effect, which can decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity towards nucleophiles.[4][5]
In all four comparator aldehydes, the Boc-protected amino group is situated away from the carbonyl carbon and is not expected to exert a significant direct electronic influence on the aldehyde's reactivity. The primary electronic differences will arise from the alkyl framework.
-
tert-Butyl (2-oxoethyl)carbamate: As the simplest structure, it serves as a baseline for electronic effects.
-
N-Boc-4-formylpiperidine and N-Boc-2-formylpyrrolidine: The heterocyclic rings are inductively donating, similar to acyclic alkyl groups.
-
This compound: The cyclopentyl ring is also an electron-donating alkyl group.
Given the similar electronic nature of the alkyl substituents, steric hindrance becomes a more pronounced differentiating factor.
Steric Hindrance
Steric hindrance plays a critical role in the accessibility of the carbonyl carbon to incoming nucleophiles.[4][5] Bulky substituents adjacent to the aldehyde can significantly impede the approach of a nucleophile, slowing down the reaction rate.
-
tert-Butyl (2-oxoethyl)carbamate: This aldehyde is the least sterically hindered, with the aldehyde group being readily accessible.
-
N-Boc-4-formylpiperidine and N-Boc-2-formylpyrrolidine: The aldehyde group is attached to a secondary carbon within a ring system, presenting a moderate level of steric hindrance.
-
This compound: This is the most sterically hindered of the four. The aldehyde is attached to a quaternary carbon, and the cyclopentyl ring provides significant bulk around the reaction center. This steric congestion is expected to have a notable impact on its reactivity.
Comparative Performance in Key Synthetic Transformations
Based on the principles of electronic and steric effects, we can predict the relative performance of these aldehydes in two common and important reactions: reductive amination and the Wittig reaction.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, typically proceeding through an imine or iminium ion intermediate that is then reduced.[6] A mild and highly selective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7][8][9]
Expected Performance:
The rate-determining step in many reductive aminations is the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to the imine. Therefore, steric hindrance around the aldehyde will be a major factor.
| Aldehyde | Predicted Reactivity | Rationale |
| tert-Butyl (2-oxoethyl)carbamate | Highest | Minimal steric hindrance allows for rapid formation of the imine intermediate. |
| N-Boc-4-formylpiperidine | High | Moderate steric hindrance from the piperidine ring. |
| N-Boc-2-formylpyrrolidine | High | Moderate steric hindrance from the pyrrolidine ring. |
| This compound | Lowest | Significant steric hindrance from the quaternary carbon and cyclopentyl ring will likely lead to a slower reaction rate. Higher temperatures or longer reaction times may be necessary to achieve comparable yields. |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[10][11] The reaction with stabilized ylides (e.g., those containing an ester or ketone group) is particularly reliable and generally yields the (E)-alkene as the major product.[10][11]
Expected Performance:
Similar to reductive amination, the initial step of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon. Consequently, steric hindrance is again a key factor influencing the reaction rate.
| Aldehyde | Predicted Reactivity | Rationale |
| tert-Butyl (2-oxoethyl)carbamate | Highest | The unhindered nature of the aldehyde should facilitate a rapid reaction with the Wittig reagent. |
| N-Boc-4-formylpiperidine | High | The piperidine ring presents some steric bulk, but the reaction is expected to proceed efficiently. |
| N-Boc-2-formylpyrrolidine | High | Similar to the piperidine analogue, the pyrrolidine ring offers moderate steric hindrance. |
| This compound | Lowest | The substantial steric hindrance around the carbonyl group is expected to significantly slow down the rate of the Wittig reaction. Forcing conditions may be required, which could potentially lead to side reactions or decomposition of the starting materials. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the comparator aldehydes and for carrying out comparative reductive amination and Wittig reactions.
Synthesis of Comparator Aldehydes
-
tert-Butyl (2-oxoethyl)carbamate: Can be synthesized from the commercially available tert-butyl (2-aminoethyl)carbamate through oxidation.
-
N-Boc-4-formylpiperidine: A common method involves the oxidation of commercially available N-Boc-4-hydroxymethylpiperidine.
-
N-Boc-2-formylpyrrolidine: Can be prepared from N-Boc-proline by reduction to the corresponding alcohol followed by oxidation.
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a general procedure for the reductive amination of a Boc-protected aldehyde with a primary amine.[6][7][8][9]
dot
Caption: Workflow for Reductive Amination.
Materials:
-
Boc-protected aldehyde (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the Boc-protected aldehyde and the primary amine.
-
Add 1,2-dichloroethane as the solvent.
-
Stir the mixture at room temperature for 15 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the Wittig olefination of a Boc-protected aldehyde using a stabilized ylide.[10][11]
dot
Caption: Workflow for Wittig Reaction.
Materials:
-
Boc-protected aldehyde (1.0 equiv)
-
Stabilized phosphonium ylide (e.g., triethyl phosphonoacetate) (1.2 equiv)
-
Strong base (e.g., sodium hydride, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonium ylide and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the ylide.
-
Add a solution of the Boc-protected aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of a Boc-protected aldehyde for a synthetic campaign should be guided by a careful consideration of its structural attributes. While tert-butyl (2-oxoethyl)carbamate offers the highest reactivity due to minimal steric hindrance, its acyclic nature may not be suitable for all target structures. N-Boc-4-formylpiperidine and N-Boc-2-formylpyrrolidine provide valuable heterocyclic scaffolds with good reactivity.
This compound, with its sterically congested quaternary center, presents a unique synthetic challenge and opportunity. While its reactivity is predicted to be lower than that of less hindered analogues, this very feature can be exploited for achieving specific stereochemical outcomes or for use in cascade reactions where a slower, more controlled addition is desirable. Researchers employing this reagent should be prepared to use more forcing reaction conditions, such as elevated temperatures or extended reaction times, to achieve desired conversions. Ultimately, the choice of aldehyde will depend on the specific requirements of the synthetic target and the reaction conditions that can be tolerated.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
Cain, G. A., & Guzman, F. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Synthetic Communications, 30(1), 167-171. [Link]
-
PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved January 12, 2026, from [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Wikipedia. (2024, November 26). Reductive amination. [Link]
-
Wikipedia. (2024, December 1). Wittig reaction. [Link]
-
BrainKart. (n.d.). Aldehydes and ketones: Electronic and steric effects. [Link]
-
Rogue Chem. (2024, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]
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A Comparative Guide to the Analytical Purity Validation of tert-Butyl (1-formylcyclopentyl)carbamate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development and manufacturing, the quality of each component is paramount. Intermediates like tert-Butyl (1-formylcyclopentyl)carbamate are not merely precursors; they are foundational building blocks whose purity directly influences the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for validating the purity of this crucial intermediate. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, offering a decision-making framework for researchers, quality control analysts, and drug development professionals. The validation of these analytical methods is a documented process that ensures they are suitable for their intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[1]
Orthogonal Approaches for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to build a complete purity profile. A robust validation strategy employs multiple, orthogonal methods that measure the same attribute using different scientific principles. This approach ensures that all potential impurities—volatile, non-volatile, isomeric, and enantiomeric—are reliably detected and quantified. For this compound, a molecule featuring a thermally sensitive N-Boc protecting group, a chiral center, and an aldehyde functional group, a multi-pronged strategy is essential. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Chiral HPLC.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is indispensable for determining the purity of pharmaceutical intermediates and quantifying non-volatile impurities.[2] Its principle lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Causality in Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar tert-butyl and cyclopentyl groups of the analyte, allowing for excellent separation from more polar or less retained impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher water concentration and increasing the acetonitrile (ACN) content over time, is crucial. This ensures that polar impurities elute early while providing sufficient organic solvent strength to elute the main compound and any late-eluting, nonpolar impurities within a reasonable timeframe. The use of a buffer or acid modifier like trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
Detection (Low UV Wavelength): The carbamate and aldehyde functional groups lack strong chromophores in the standard UV range (>230 nm). Therefore, detection at a low wavelength, such as 210 nm, is necessary to capture the end absorption of these moieties, providing the required sensitivity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Purity Calculation: Purity is determined by area percent normalization. The peak area of the main component is divided by the total area of all peaks in the chromatogram and multiplied by 100%.
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Acceptance Criteria |
| Retention Time | 12.5 min | Report |
| Purity (Area %) | 99.6% | ≥ 99.0% |
| Largest Impurity | 0.15% (at RRT 0.85) | ≤ 0.2% |
| Total Impurities | 0.40% | ≤ 1.0% |
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts.[2] However, its application to N-Boc protected compounds requires careful consideration due to their thermal lability.
Causality in Method Design
-
The Challenge of Thermal Lability: The N-tert-butoxycarbonyl (N-Boc) group is known to be thermally sensitive.[3] High temperatures in the GC injection port can cause the Boc group to cleave, leading to the in-situ formation of the deprotected amine and isobutylene.[4] This is not an impurity in the sample but an artifact of the analysis, which can lead to erroneous results.
-
Mitigation Strategy: To prevent thermal degradation, the GC inlet temperature must be optimized and kept as low as possible while still ensuring efficient volatilization of the analyte. A split injection is used to minimize the time the analyte spends in the hot inlet.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 200 °C (Optimized to minimize degradation).[4]
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 230 °C.
-
Ion Source Temp: 230 °C.
-
MS Scan Range: 35-400 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) containing an internal standard.
-
Analyze using a headspace autosampler to introduce only the volatile components into the GC system.
-
Data Presentation: GC-MS Impurity Analysis
| Impurity Identified | Retention Time (min) | Concentration (ppm) | Acceptance Limit (ICH) |
| Methanol | 2.8 | 150 | ≤ 3000 ppm |
| Dichloromethane | 4.1 | 50 | ≤ 600 ppm |
| Tetrahydrofuran | 5.5 | 25 | ≤ 720 ppm |
Quantitative NMR (qNMR): An Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination because it can provide an absolute measure of purity without requiring a reference standard of the analyte itself.[5][6] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8]
Causality in Method Design
-
Internal Standard Selection: A high-purity, stable internal standard with sharp, well-resolved peaks that do not overlap with analyte signals is chosen (e.g., maleic acid or dimethyl sulfone). The standard must be accurately weighed.
-
Acquisition Parameters: To ensure accurate quantification, the relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. This ensures all protons are fully relaxed before the next pulse, making the signal integrals directly comparable. A calibrated 90° pulse is used to maximize the signal.
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a tared vial. Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard 90° pulse-acquire.
-
Relaxation Delay (d1): 30 seconds (determined experimentally or estimated).
-
Number of Scans: 16-32 (to achieve a high signal-to-noise ratio).
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Data Presentation: qNMR Purity Assessment
| Parameter | Value |
| Analyte Signal (Integral, N) | Formyl proton (-CHO), δ ~9.5 ppm (1H) |
| Internal Standard Signal | Maleic acid, δ ~6.3 ppm (2H) |
| Mass of Analyte | 15.05 mg |
| Mass of Standard | 5.10 mg |
| Purity of Standard | 99.95% |
| Calculated Purity (w/w) | 99.5% |
Chiral HPLC: Assessing Enantiomeric Purity
The target molecule possesses a stereocenter at the C1 position of the cyclopentane ring. If the synthesis is intended to be stereoselective, or if the chirality is critical for the final API's biological activity, then quantifying the enantiomeric excess (e.e.) is mandatory. This is achieved using chiral chromatography.
Causality in Method Design
-
Chiral Stationary Phase (CSP): Enantiomers have identical physical properties and cannot be separated on standard (achiral) columns. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often successful in separating a wide range of chiral compounds.[9] The CSP creates a transient diastereomeric complex with each enantiomer, leading to different retention times.
-
Mobile Phase Mode: Normal phase (e.g., hexane/isopropanol) or polar organic mode often provides better selectivity for chiral separations than reversed-phase conditions.[10][11] The choice of alcohol modifier and its concentration is critical for optimizing the separation.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV/PDA detector.
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = ([Areamajor - Areaminor] / [Areamajor + Areaminor]) * 100%
Data Presentation: Chiral Purity Analysis
| Enantiomer | Retention Time (min) | Area % |
| Enantiomer 1 (Desired) | 9.2 | 99.85% |
| Enantiomer 2 (Undesired) | 11.5 | 0.15% |
| Enantiomeric Excess (e.e.) | - | 99.7% |
Visualizing the Analytical Workflow
A logical and efficient workflow ensures that all aspects of purity are assessed systematically.
Caption: Orthogonal Analytical Workflow for Comprehensive Purity Validation.
Comparative Summary and Decision Matrix
Choosing the right technique depends on the specific question being asked. The following table provides a direct comparison to guide this decision-making process.
| Feature | HPLC-UV | GC-MS | qNMR | Chiral HPLC |
| Primary Goal | Purity assay, non-volatile impurity profiling | Volatile impurity & residual solvent analysis | Absolute purity (assay), structural confirmation | Enantiomeric purity, chiral separation |
| Principle | Differential partitioning | Volatility & mass-to-charge ratio | Nuclear magnetic resonance | Chiral recognition |
| Selectivity | High for structurally different compounds | High for volatile compounds | High (structurally specific signals) | Specific for enantiomers |
| Sensitivity | Moderate (ng-µg) | Very High (pg-ng) | Low (mg) | Moderate (ng-µg) |
| Quantification | Relative (Area %) | Absolute (with standards) | Absolute (with internal standard) | Relative (Area %) |
| Key Advantage | Robust, versatile, widely available | Unmatched for volatile analysis | Primary method, no analyte standard needed | Only method for enantiomer separation |
| Key Limitation | Requires reference standards for impurity ID | Thermal degradation risk for labile compounds | Lower sensitivity, higher equipment cost | Specific column for specific compound types |
digraph "Decision_Tree" { graph [rankdir=LR]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];start [label="What is the analytical goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
q1 [label="Routine Purity Check?", fillcolor="#FBBC05"]; q2 [label="Identify Residual Solvents?", fillcolor="#FBBC05"]; q3 [label="Certify a Reference Standard?", fillcolor="#FBBC05"]; q4 [label="Check Enantiomeric Ratio?", fillcolor="#FBBC05"];
ans1 [label="Use HPLC-UV", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ans2 [label="Use Headspace GC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ans3 [label="Use qNMR", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ans4 [label="Use Chiral HPLC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; start -> q2; start -> q3; start -> q4;
q1 -> ans1; q2 -> ans2; q3 -> ans3; q4 -> ans4; }
Caption: Decision Matrix for Selecting the Appropriate Analytical Technique.
Conclusion
The purity validation of this compound demands a scientifically rigorous and multi-faceted analytical approach. While reversed-phase HPLC serves as the primary tool for routine purity assessment and impurity tracking, it must be complemented by other techniques to provide a complete picture. GC-MS is essential for controlling volatile impurities, Chiral HPLC is non-negotiable for ensuring stereochemical integrity, and qNMR stands as the ultimate arbiter for establishing an absolute, metrologically traceable purity value. By understanding the principles, advantages, and limitations of each method, and by applying them within a logical, orthogonal framework, researchers and manufacturers can ensure the unwavering quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]
-
New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
-
Alliance System for Carbamate Analysis. Waters Corporation. [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
-
Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
-
Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
tert-Butyl carbamate. SIELC Technologies. [Link]
-
tert-butyl N-(1-formylcyclopentyl)carbamate. PubChem. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Cyclopentyl and Cyclopropyl Carbamates in Organic Synthesis
Introduction: The Versatile Carbamate Moiety in Modern Synthesis
In the landscape of contemporary organic synthesis, the carbamate functional group stands as a cornerstone for chemists navigating the complexities of multi-step synthesis.[1][2][3] Its utility is multifaceted, serving as a robust protecting group for amines, a key structural motif in medicinally active compounds, and an effective directing group in C-H activation strategies.[4][5][6] The electronic nature of the carbamate, an amide-ester hybrid, imparts a unique balance of stability and controlled reactivity.[1][2] This allows for the modulation of a molecule's properties and the orchestration of selective chemical transformations.
The choice of the alcoholic component of the carbamate is critical in tuning its properties. This guide provides an in-depth comparative analysis of two synthetically important classes of carbamates: those derived from cyclopentanol and the highly strained cyclopropanol. We will explore how the distinct steric and electronic properties of the five-membered cyclopentyl ring versus the three-membered cyclopropyl ring influence the synthesis, stability, and application of the corresponding carbamates. This comparison aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Synthesis of Cyclopentyl and Cyclopropyl Carbamates: Established Methodologies
The synthesis of both cyclopentyl and cyclopropyl carbamates from their respective amines generally follows well-established protocols for carbamate formation. A common and efficient method involves the reaction of the amine with the corresponding chloroformate.
General Synthesis of N-Aryl/Alkyl-N-Cyclopentyl/Cyclopropyl Carbamates
A prevalent method for the synthesis of these carbamates involves the reaction of a primary or secondary amine with the appropriate chloroformate in the presence of a base to neutralize the HCl byproduct.
-
Cyclopentyl Carbamate Synthesis: Cyclopentyl chloroformate, a commercially available or readily synthesized reagent, reacts with a chosen amine in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane.[7]
-
Cyclopropyl Carbamate Synthesis: Similarly, cyclopropyl chloroformate can be used to introduce the cyclopropyl carbamate moiety.[8]
Alternatively, for the widely used Boc (tert-butyloxycarbonyl) protection of cyclopentylamine and cyclopropylamine, di-tert-butyl dicarbonate (Boc)₂O is the reagent of choice.
Experimental Protocol: Synthesis of N-Boc-cyclopentylamine
This protocol outlines a standard procedure for the Boc protection of cyclopentylamine.
Materials:
-
Cyclopentylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-cyclopentylamine.
-
Purify the product by column chromatography on silica gel if necessary.
A similar procedure can be followed for the synthesis of N-Boc-cyclopropylamine.[9][10]
Comparative Stability and Reactivity: A Tale of Two Rings
The fundamental difference between the cyclopentyl and cyclopropyl groups lies in the inherent ring strain of the three-membered cyclopropane ring. This strain significantly influences the electronic properties and, consequently, the reactivity of the attached carbamate.
Ring Strain: The Defining Feature of the Cyclopropyl Group
The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain results in the C-C bonds having a higher p-character, making the cyclopropyl group electronically similar to a double bond. This unique electronic nature has profound implications for the stability and reactivity of cyclopropyl carbamates.
Stability Under Acidic and Basic Conditions
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis of carbamates typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the carbocation formed upon cleavage of the C-O bond can influence the reaction rate. While neither cyclopentyl nor cyclopropyl cations are particularly stable, the high degree of ring strain in the cyclopropyl ring would likely destabilize a developing positive charge on the adjacent carbon, potentially slowing down cleavage mechanisms that involve such intermediates. However, for N-alkyl carbamates, the cleavage often occurs at the N-CO bond.
Base-Catalyzed Hydrolysis:
Base-catalyzed hydrolysis of carbamates can proceed through different mechanisms depending on the substitution pattern.[2][11] For N-monosubstituted carbamates, an E1cb-like mechanism involving deprotonation of the nitrogen followed by elimination to form an isocyanate is possible. For N,N-disubstituted carbamates, a BAC2 mechanism involving nucleophilic attack at the carbonyl carbon is more likely.
The increased s-character of the C-N bond in cyclopropylamine due to the strained ring could influence its basicity and the nucleophilicity of the nitrogen atom in the corresponding carbamate. However, a more dominant effect is likely the electronic nature of the cyclopropyl group. The π-character of the cyclopropyl ring can stabilize an adjacent positive charge, which could be relevant in certain transition states. Conversely, the strain release upon ring opening is a powerful driving force in many reactions involving cyclopropanes. While direct hydrolysis of the carbamate is unlikely to trigger ring opening, the inherent strain makes the cyclopropyl group more susceptible to cleavage under harsh conditions compared to the relatively strain-free cyclopentyl ring.
Inference on Stability:
-
Cyclopentyl carbamates are expected to exhibit stability comparable to other secondary alkyl carbamates, being generally stable to a wide range of conditions, except for strong acids or bases.
-
Cyclopropyl carbamates are also generally stable protecting groups. However, the inherent ring strain of the cyclopropyl group makes them potentially more labile under certain forcing conditions that could lead to ring-opening side reactions, although this is not a common deprotection strategy.
Data Summary: Inferred Relative Stability
| Condition | Cyclopentyl Carbamate Stability | Cyclopropyl Carbamate Stability | Rationale |
| Strong Acid | Labile | Labile | General property of carbamates. |
| Strong Base | Labile | Labile | General property of carbamates. |
| Oxidative | Generally Stable | Potentially less stable due to the double-bond character of the cyclopropyl ring. | The strained C-C bonds of the cyclopropyl group can be susceptible to oxidation. |
| Reductive | Generally Stable | Generally Stable | The carbamate group itself is generally stable to common reducing agents. |
Applications in Organic Synthesis: Protecting Groups and Directing Groups
Both cyclopentyl and cyclopropyl carbamates find utility as protecting groups for amines and as directing groups in C-H activation reactions. Their comparative performance in these roles is dictated by their steric and electronic differences.
As Amine Protecting Groups
The primary role of a protecting group is to mask the reactivity of a functional group during a chemical transformation and to be readily removable under specific and mild conditions.
-
Cyclopentyl Carbamates: These serve as standard, sterically demanding protecting groups. Their removal typically follows general protocols for carbamate cleavage, such as treatment with strong acid (e.g., TFA for Boc-protected amines).
-
Cyclopropyl Carbamates: These also function as effective protecting groups. The unique structural and electronic properties of the cyclopropyl group can sometimes be exploited for selective cleavage, although standard deprotection methods are more common.
As Directing Groups in C-H Activation
Carbamates are excellent directing groups in transition-metal-catalyzed C-H activation, facilitating the formation of a stable six-membered metallacycle intermediate.[4][5][6] The choice of the alkyl group on the carbamate can influence the efficiency and selectivity of the reaction.
-
Cyclopentyl Carbamates: The bulk of the cyclopentyl group can influence the stereochemical outcome of the C-H activation process.
-
Cyclopropyl Carbamates: The electronic properties of the cyclopropyl group, particularly its ability to stabilize adjacent positive charge, may play a role in the C-H activation step. The rigid nature of the cyclopropyl group can also impart a higher degree of conformational constraint on the metallacycle intermediate, potentially leading to enhanced stereoselectivity.
While a direct comparative study of the directing group ability of cyclopentyl versus cyclopropyl carbamates is not available, one can anticipate that the choice between the two would be guided by the specific steric and electronic requirements of the desired transformation.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of N-Boc-Cyclopentylamine
Objective: To remove the Boc protecting group from N-Boc-cyclopentylamine.
Materials:
-
N-Boc-cyclopentylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve N-Boc-cyclopentylamine (1.0 eq) in DCM in a round-bottom flask.
-
Add TFA (10-20 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopentylamine.
Protocol 2: Base-Catalyzed Hydrolysis of a Cyclopropyl Carbamate (Illustrative)
Objective: To demonstrate the cleavage of a cyclopropyl carbamate under basic conditions.
Materials:
-
N-Aryl-N-cyclopropyl carbamate
-
Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve the N-aryl-N-cyclopropyl carbamate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a solution of KOH (5-10 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine product.
Visualization of Key Concepts
Synthesis of Cyclopentyl and Cyclopropyl Carbamates
Caption: General synthetic routes to cyclopentyl and cyclopropyl carbamates.
Carbamate as a Directing Group in C-H Activation
Caption: The role of a carbamate directing group in forming a metallacycle intermediate.
Conclusion: Strategic Selection for Synthetic Success
The choice between cyclopentyl and cyclopropyl carbamates in organic synthesis is a nuanced decision that hinges on the specific requirements of the synthetic target and the reaction conditions to be employed.
-
Cyclopentyl carbamates offer a robust and sterically defined protecting group with predictable stability, making them a reliable choice for a wide range of applications.
-
Cyclopropyl carbamates , while also effective protecting and directing groups, introduce the element of ring strain. This unique feature can be a double-edged sword: it may offer opportunities for novel reactivity and enhanced stereocontrol, but it also necessitates careful consideration of potential side reactions under certain conditions.
Ultimately, a thorough understanding of the interplay between the steric and electronic properties of these two cycloalkyl moieties and the reactivity of the carbamate group will empower chemists to strategically leverage their distinct characteristics for the successful execution of complex synthetic routes. Further quantitative studies directly comparing the kinetic and thermodynamic parameters of these two carbamate classes would be invaluable to the synthetic community.
References
-
Application of Carbamates in the C—H Bond Activation. Chin. J. Org. Chem.2018 , 38, 2821-2836. [Link]
-
Mill, T.; Mabey, W. Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. ResearchGate. [Link]
-
Kocalar, S.; Zhou, A.; Salahifar, A.; Njoo, E. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022 . [Link]
-
Directing group‐aided site‐selective C−H activation. ResearchGate. [Link]
-
Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015 , 58 (7), 2895–2940. [Link]
-
Turel, I.; Kljun, J.; Poznic, M. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh. Hig. Rada. Toksikol.2017 , 68 (4), 263-276. [Link]
-
Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. 2015 . [Link]
-
Kocalar, S.; Zhou, A.; Salahifar, A.; Njoo, E. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022 . [Link]
-
Bera, S. S.; Maji, M. S. Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. Org. Lett.2020 , 22 (7), 2615–2620. [Link]
-
Vacondio, F.; Silva, C.; Mor, M.; Testa, B. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. ResearchGate. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Newcomb, M.; Chatgilialoglu, C. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chem. Rev.2022 , 122 (1), 2-113. [Link]
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A Researcher's Comparative Guide to Confirming the Stereochemistry of tert-Butyl (1-formylcyclopentyl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's stereochemistry is a cornerstone of chemical synthesis and analysis. The spatial arrangement of atoms dictates a molecule's biological activity, making stereochemical confirmation a critical step. This guide provides an in-depth, objective comparison of analytical methods for confirming the stereochemistry of tert-Butyl (1-formylcyclopentyl)carbamate, a chiral building block of interest. We will explore the strengths, limitations, and practical considerations of each technique, supported by experimental data and protocols to empower you in making informed decisions for your research.
The central challenge in the stereochemical analysis of this compound lies in its single chiral center at the C1 position of the cyclopentyl ring. This guide will compare the most powerful techniques for determining the absolute configuration of this and similar chiral molecules.
Comparative Analysis of Key Stereochemical Confirmation Methods
The choice of analytical technique is dictated by several factors, including the nature of the sample (enantiomers vs. diastereomers), the required information (relative vs. absolute configuration), sample availability, and instrumentation access. Below is a comparative overview of the most relevant methods.
| Technique | Parameter Measured | Sample Requirements | Throughput | Information Provided | Key Limitations |
| X-Ray Crystallography | 3D molecular structure | Single, high-quality crystal | Low | Unambiguous absolute and relative configuration | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.[1][2][3][4] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Solution or neat liquid; mg quantity | Medium | Absolute configuration in solution | Requires quantum mechanical calculations for spectral interpretation; sensitivity can be low.[5][6][7][8] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee%) | Racemic or enriched mixture | High | Quantitative ratio of enantiomers | Does not directly provide absolute configuration; method development can be time-intensive.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Diastereomeric Ratio (d.r.), Relative Stereochemistry | Diastereomeric mixture formed from the analyte | Medium | Absolute configuration through correlation | Requires chemical derivatization, which can be complex; interpretation can be challenging.[11][12][13][14][15][16] |
In-Depth Exploration of Analytical Techniques
X-Ray Crystallography: The Gold Standard
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[2][3][4] The primary prerequisite, however, is the availability of a single, well-ordered crystal, which can be a significant hurdle for many organic molecules.[1][2]
Causality in Experimental Choice: When a crystalline sample of an enantiomerically pure product is available, X-ray crystallography is the preferred method due to its unequivocal results. The presence of a heavy atom in the molecule can enhance the anomalous dispersion effect, further increasing the confidence in the absolute configuration assignment.[17]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters. The absolute configuration is determined by analyzing the anomalous scattering data, often reported as the Flack parameter.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][8] This technique is particularly valuable when obtaining a single crystal is not feasible. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer.[5][7]
Causality in Experimental Choice: VCD is an excellent alternative to X-ray crystallography for determining the absolute configuration of molecules in their solution-state conformation. It is particularly useful for oils or amorphous solids that are difficult to crystallize.
Experimental Protocol: Vibrational Circular Dichroism (VCD) Analysis
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.
-
VCD Spectrum Acquisition: Acquire the VCD spectrum using a VCD spectrometer. Data is typically collected over a range of infrared frequencies.
-
Quantum Mechanical Calculations:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[5]
Workflow for VCD-Based Stereochemical Assignment
Caption: Workflow for absolute configuration determination using VCD.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality in Experimental Choice: Chiral HPLC is essential for assessing the success of an asymmetric synthesis or a chiral resolution. While it doesn't directly provide the absolute configuration, it is invaluable for quantifying the composition of an enantiomeric mixture.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), that provides good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Acid Method
For determining the absolute configuration of chiral alcohols and amines, NMR spectroscopy in conjunction with chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a powerful technique.[11][14][15][16] The chiral analyte is reacted with both enantiomers of Mosher's acid to form a pair of diastereomers. The differing spatial arrangements of the diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the original analyte.[18]
Causality in Experimental Choice: The Mosher's acid method is a valuable tool for determining the absolute configuration of chiral alcohols and amines when other methods are not applicable. It relies on the formation of diastereomers, which have different physical and spectroscopic properties.[19][20]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: React the enantiomerically pure alcohol precursor of this compound separately with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.
-
Based on the established Mosher's model, the signs of the Δδ values can be used to deduce the absolute configuration of the original alcohol.
-
Decision Tree for Method Selection
Caption: Decision tree for selecting a stereochemical analysis method.
Conclusion
The confirmation of stereochemistry for molecules like this compound is a multifaceted task that requires a thoughtful selection of analytical techniques. X-ray crystallography remains the definitive method for absolute configuration determination, provided a suitable crystal can be obtained. When crystallization is challenging, VCD spectroscopy offers a powerful alternative for solution-state analysis. Chiral HPLC is indispensable for quantifying enantiomeric purity, a critical parameter in asymmetric synthesis. Finally, NMR-based methods with chiral derivatizing agents, such as Mosher's acid, provide a means to deduce absolute configuration through the analysis of diastereomeric derivatives. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize the stereochemistry of their chiral products.
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.[Link]
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A Comparative Spectroscopic Guide to the Isomers of tert-Butyl (1-formylcyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Isomers
The target molecule, tert-Butyl (1-formylcyclopentyl)carbamate, possesses a quaternary carbon on the cyclopentane ring, precluding stereoisomerism at this position. However, constitutional isomers, where the formyl and N-Boc-carbamate groups are located at different positions on the cyclopentyl ring, are highly plausible. This guide will focus on the 1,2- and 1,3-disubstituted constitutional isomers and their corresponding cis and trans stereoisomers.
-
Isomer 1 (Parent Compound): this compound
-
Isomer 2a (cis-1,2): cis-tert-Butyl (2-formylcyclopentyl)carbamate
-
Isomer 2b (trans-1,2): trans-tert-Butyl (2-formylcyclopentyl)carbamate
-
Isomer 3a (cis-1,3): cis-tert-Butyl (3-formylcyclopentyl)carbamate
-
Isomer 3b (trans-1,3): trans-tert-Butyl (3-formylcyclopentyl)carbamate
The differentiation of these isomers relies on a multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus.[1][2]
A. ¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum will provide critical information based on chemical shifts, signal multiplicities, and coupling constants.
Predicted ¹H NMR Data Summary
| Isomer | Key Proton Signals & Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| 1 | Aldehyde CHO (~9.5, s), Boc-NH (~5.0, br s), Cyclopentyl CH₂ (1.5-2.0, m) | No key diagnostic couplings for isomer differentiation. |
| 2a (cis-1,2) | Aldehyde CHO (~9.6, d), H-1 (~4.2, m), H-2 (~2.8, m) | ³J(H-1, H-2) ~ 8-10 Hz |
| 2b (trans-1,2) | Aldehyde CHO (~9.7, d), H-1 (~4.0, m), H-2 (~2.6, m) | ³J(H-1, H-2) ~ 2-9 Hz |
| 3a (cis-1,3) | Aldehyde CHO (~9.8, d), H-1 (~4.1, m), H-3 (~2.9, m) | ³J(H-1, H-2), ³J(H-2, H-3) will differ from trans. |
| 3b (trans-1,3) | Aldehyde CHO (~9.9, d), H-1 (~3.9, m), H-3 (~2.7, m) | ³J(H-1, H-2), ³J(H-2, H-3) will differ from cis. |
Causality Behind Predicted Differences:
-
Chemical Shifts: The aldehyde proton in the 1,2- and 1,3-isomers will be a doublet due to coupling with the adjacent methine proton, unlike the singlet in Isomer 1. The protons attached to the carbons bearing the substituents (H-1 and H-2/H-3) will be deshielded and appear at lower field. In the cis isomers, steric compression may cause a slight downfield shift of the substituent-bearing protons compared to the trans isomers.[1]
-
Coupling Constants: The key to differentiating cis and trans isomers lies in the vicinal coupling constants (³J). Based on the Karplus relationship, the dihedral angle between protons on adjacent carbons dictates the magnitude of the coupling constant.[2] In cyclopentane systems, cis protons generally exhibit larger coupling constants than trans protons.[3][4]
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The number of unique carbon signals and their chemical shifts provide complementary information for isomer identification.
Predicted ¹³C NMR Data Summary
| Isomer | Key Carbon Signals & Predicted Chemical Shift (δ, ppm) |
| 1 | C=O (aldehyde, ~204), C=O (carbamate, ~155), Quaternary C-1 (~65), C(CH₃)₃ (~80), C(CH₃)₃ (~28), Cyclopentyl CH₂ (~25-35) |
| 2a (cis-1,2) | C=O (aldehyde, ~203), C-1 (~58), C-2 (~55) |
| 2b (trans-1,2) | C=O (aldehyde, ~203), C-1 (~56), C-2 (~53) |
| 3a (cis-1,3) | C=O (aldehyde, ~202), C-1 (~57), C-3 (~50) |
| 3b (trans-1,3) | C=O (aldehyde, ~202), C-1 (~55), C-3 (~48) |
Causality Behind Predicted Differences:
-
Number of Signals: Due to symmetry, the number of distinct cyclopentyl carbon signals will vary between the isomers.
-
Chemical Shifts: The carbons directly attached to the electron-withdrawing formyl and carbamate groups will be shifted downfield. Steric interactions in the cis isomers can lead to a shielding effect (upfield shift) on the substituted carbons compared to the trans isomers, a phenomenon known as the "gamma-gauche effect".
C. 2D NMR Spectroscopy (COSY, HSQC, HMBC): Assembling the Puzzle
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity, which is essential for distinguishing the constitutional isomers.
-
COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks.[5][6][7][8] For isomers 2a, 2b, 3a, and 3b, COSY will show a correlation between the aldehyde proton and the methine proton on the adjacent carbon, which is absent in Isomer 1. It will also help trace the connectivity around the cyclopentane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon's attached protons.[9][10][11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9][10][11][12] This is particularly useful for identifying the quaternary carbon in Isomer 1 and for confirming the relative positions of the formyl and carbamate groups in the other isomers. For example, in the 1,2-isomers, a correlation between the aldehyde proton and the carbon bearing the carbamate group (C-1) should be observed.
III. Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns. While stereoisomers often yield similar mass spectra under standard electron ionization (EI), differences can sometimes be observed. [14][15][16][17][18] Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| All Isomers | 213 | 157 (M - C₄H₈), 114 (M - C₄H₉O₂), 57 (C₄H₉⁺) |
Causality Behind Predicted Differences:
-
Molecular Ion: All isomers will have the same molecular weight and thus the same molecular ion peak at m/z 213.
-
Fragmentation of the Boc Group: A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) to give an ion at m/z 157, or the loss of the entire tert-butyl group (57 Da) to give the C₄H₉⁺ ion at m/z 57. [19]The loss of CO₂ (44 Da) from the m/z 157 fragment is also expected.
-
Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring will also fragment. For example, cleavage of the bond between the formyl group and the ring can lead to characteristic fragments. The fragmentation pattern of cyclopentanecarbaldehyde shows significant peaks at m/z 69 and 41, corresponding to the loss of CHO and subsequent fragmentation. [20][21]* Isomer Differentiation: While the primary fragmentation will be similar, the relative intensities of certain fragment ions may differ between the constitutional isomers due to the different substitution patterns influencing bond stabilities. Stereoisomers (cis vs. trans) are less likely to show significant differences in their mass spectra under standard conditions, but specialized techniques like ion mobility-mass spectrometry could potentially resolve them. [15]
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Cost-Benefit Analysis: The Strategic Use of tert-Butyl (1-formylcyclopentyl)carbamate in Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic selection of building blocks is paramount. Among the most versatile of these are α-amino aldehydes, prized for their dual functionality which allows for the precise and sequential introduction of molecular complexity. This guide provides a senior-level perspective on a specific and highly valuable reagent: tert-Butyl (1-formylcyclopentyl)carbamate .
We will move beyond a simple cataloging of properties to a critical cost-benefit analysis, offering a decision-making framework for its use. This involves a direct comparison with viable alternatives, supported by experimental considerations and economic realities. The core objective is to equip researchers, scientists, and drug development professionals with the insights needed to determine when this reagent is a strategic necessity versus a costly indulgence.
Foundational Chemistry: Why Protected α-Amino Aldehydes?
At their core, α-amino aldehydes are synthetic linchpins. The aldehyde group is a potent electrophile, ready to participate in a host of carbon-carbon bond-forming reactions such as aldol, Wittig, and Mannich reactions. Simultaneously, the adjacent amine, typically shielded by a protecting group, provides a nucleophilic handle for future elaboration, most commonly in amide bond formation.
The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group, featured in our title compound, is one of the most common amine protecting groups in organic synthesis. Its widespread use stems from its remarkable stability across a broad range of reaction conditions—including organometallic reagents, basic hydrolysis, and catalytic hydrogenation—while being readily removable under acidic conditions. This orthogonality is the cornerstone of its utility in multi-step synthesis.[1][2]
This compound distinguishes itself further with its rigid cyclopentyl scaffold, which imparts a specific conformational constraint on the molecule, a feature often sought in drug design to enhance binding affinity and selectivity.
The "Make vs. Buy" Dilemma: A Cost and Time Analysis
A primary consideration for any lab is resource allocation. This reagent can be purchased from commercial suppliers or synthesized in-house. The decision is not merely financial but also involves time, equipment, and personnel expertise.
Commercial Availability
Several chemical suppliers offer this compound. However, it is often synthesized to order, implying significant lead times and costs. Pricing is variable and scale-dependent.
In-House Synthesis
The most common laboratory-scale synthesis involves the oxidation of the corresponding protected amino alcohol, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate .[3] This precursor is generally more accessible and less expensive than the aldehyde.
Illustrative Synthetic Workflow
Caption: In-house synthesis workflow for the target aldehyde.
Cost-Benefit Breakdown:
| Factor | "Buy" Commercial Product | "Make" In-House |
| Direct Cost | High per-gram cost. | Lower direct cost of precursor and reagents. |
| Time Investment | Minimal (ordering process). | Significant: 1-2 days for reaction, workup, and purification. |
| Personnel | Requires no synthetic chemistry expertise. | Requires a skilled organic chemist. |
| Equipment | Standard laboratory glassware. | Fume hood, reaction vessels, chromatography setup. |
| Scalability | Limited by supplier stock/capacity. | Readily scalable for multi-gram quantities. |
| Purity Control | Dependent on supplier's quality control. | Directly controlled by the synthesizing chemist. |
Recommendation: For small-scale (<1g) exploratory work where time is critical, purchasing may be justified. For larger-scale campaigns or when cost is a primary driver, in-house synthesis from the amino alcohol precursor is the more logical and cost-effective approach.
Comparative Analysis: Alternatives and Their Strategic Applications
The decision to use this compound should not be made in a vacuum. Several alternatives exist, each with its own profile of reactivity, cost, and structural impact.
Alternative Scaffolds
| Compound | Structure | Key Features & Considerations |
| tert-Butyl (1-formylcyclopropyl)carbamate | Boc-NH-(c-C3H4)-CHO | The cyclopropyl ring introduces significant ring strain and a unique conformational rigidity. It can act as a phenyl bioisostere. Synthesis and handling can be more complex.[4][5] |
| rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | Boc-NH-(c-C4H6)-CHO | The cyclobutyl scaffold offers a different spatial arrangement and vector projection of substituents compared to cyclopentane.[6] |
| Boc-Alaninal (Acyclic) | Boc-NH-CH(CH3)-CHO | Lacks a rigid scaffold, offering conformational flexibility. Significantly cheaper and more readily available. The best choice when a cyclic constraint is not required. |
Alternative Protecting Groups
The Boc group is not the only option for amine protection.
| Protecting Group | Key Features & Considerations |
| Carboxybenzyl (Cbz) | Stable to acidic conditions, removed by hydrogenolysis. Excellent choice if the synthetic route involves acid-sensitive steps where Boc would be cleaved. |
| 2,5-Dimethylpyrrolo | A less common but effective protecting group that avoids the formation of rotamers, simplifying NMR analysis of reaction progress and products.[7] |
Decision-Making Logic for Reagent Selection
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:168540-07-6 | tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate | Chemsrc [chemsrc.com]
- 4. 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 5. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 6. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
evaluating the efficiency of different synthetic routes to tert-Butyl (1-formylcyclopentyl)carbamate
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, α-amino aldehydes serve as critical building blocks due to their versatile reactivity. This guide provides an in-depth evaluation of synthetic pathways to tert-butyl (1-formylcyclopentyl)carbamate, a key intermediate for the elaboration of more complex bioactive molecules. We will focus on a practical and efficient route, offering a comparative analysis of two common oxidation methods for the final step, supported by detailed experimental protocols.
Introduction to the Target Molecule
This compound is a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive aldehyde on a constrained cyclopentyl scaffold makes it an attractive starting material for the synthesis of diverse chemical libraries. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, prized for its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations.
This guide will focus on a two-step synthetic approach, starting from a commercially available precursor, and will critically evaluate the efficiency of two distinct oxidation methodologies for the final conversion.
Synthetic Route Overview: A Two-Step Approach
The most direct and scalable synthetic route to this compound involves two key transformations:
-
Boc-Protection of 1-amino-1-cyclopentanemethanol: This step introduces the tert-butyloxycarbonyl protecting group onto the primary amine of the starting material, yielding tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.
-
Oxidation of the Primary Alcohol: The resulting alcohol is then oxidized to the desired aldehyde. For this critical step, we will compare two widely used and reliable methods: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Alcohol Precursor
The synthesis of the intermediate, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a straightforward and high-yielding procedure.
Experimental Protocol: Synthesis of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Materials:
-
1-amino-1-cyclopentanemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (1.05 eq) in one portion with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature over one hour.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous slurry with chloroform.
-
Dry the combined organic phases over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate as a crystalline solid.
-
-
Expected Yield: >90%
-
Causality of Experimental Choices:
-
The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride.
-
Sodium bicarbonate acts as a mild base to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.
-
The reaction is performed at a low initial temperature to control the exothermicity of the reaction.
-
Part 2: Comparative Evaluation of Oxidation Methods
The final step, the oxidation of the primary alcohol to the aldehyde, is critical for the overall efficiency of the synthesis. We will compare two of the most reliable methods for this transformation: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
Caption: Workflow comparison of Swern and Dess-Martin oxidations.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to effect the oxidation.[3][4][5][6] It is known for its mild reaction conditions and high yields.
-
Materials:
-
tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in dichloromethane dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq) in dichloromethane slowly.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality of Experimental Choices:
-
The reaction is carried out at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.
-
Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.
-
Careful, slow addition of reagents is crucial to control the reaction and prevent side reactions.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine compound as the oxidizing agent.[7][8] It is a popular choice due to its operational simplicity and mild, neutral reaction conditions.[9][10]
-
Materials:
-
tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 eq) in dichloromethane, add Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
-
-
Causality of Experimental Choices:
-
DMP is a selective oxidant for primary alcohols to aldehydes and does not typically lead to over-oxidation to the carboxylic acid.
-
The reaction is run at room temperature, which simplifies the experimental setup compared to the Swern oxidation.
-
The addition of sodium bicarbonate during workup neutralizes the acetic acid byproduct of the reaction.
-
Comparative Analysis of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield | High (often >90%) | High (often >90%) |
| Reaction Temperature | -78 °C | Room Temperature |
| Reagent Handling | Oxalyl chloride is corrosive and moisture-sensitive. DMSO must be anhydrous. Generates foul-smelling dimethyl sulfide. | DMP is a stable solid but can be shock-sensitive. |
| Workup | Requires careful quenching and aqueous extraction. | Involves a biphasic quench and extraction. |
| Scalability | Well-established for large-scale synthesis, but temperature control is critical. | Can be used for large-scale synthesis, but the cost of DMP can be a factor. |
| Byproducts | Dimethyl sulfide, CO, CO₂, triethylammonium chloride. | Iodinane byproduct and acetic acid. |
Conclusion and Recommendations
Both the Swern and Dess-Martin periodinane oxidations are highly effective methods for the synthesis of this compound from its corresponding alcohol precursor.
-
For laboratory-scale synthesis and substrates sensitive to acidic conditions, the Dess-Martin Periodinane oxidation is often preferred due to its operational simplicity, room temperature conditions, and neutral pH.
-
For larger-scale industrial applications, the Swern oxidation may be more cost-effective , as the reagents are less expensive than DMP. However, it requires specialized equipment for low-temperature reactions and careful handling of reagents and byproducts.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Both routes, when executed with care, provide a reliable and efficient pathway to this valuable synthetic intermediate.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
- Swern, D.; Mancuso, A. J.; Huang, S.-L. A new and highly effective method for the oxidation of alcohols to carbonyl compounds. J. Org. Chem.1978, 43 (12), 2480–2482.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Dess–Martin periodinane - Wikipedia. Available at: [Link]
-
Swern oxidation - Chemistry LibreTexts. Available at: [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. Available at: [Link]
-
tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. TERT-BUTYL (1-FORMYLCYCLOPROPYL)CARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 7. Dess-Martin reagent - Enamine [enamine.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of tert-Butyl (1-formylcyclopentyl)carbamate
Introduction: A Molecule of Duality
In the landscape of pharmaceutical synthesis and drug development, intermediates bearing multiple functional groups are both a boon and a challenge. Tert-Butyl (1-formylcyclopentyl)carbamate, CAS 168539-99-9, exemplifies this duality.[1][2] It presents two highly valuable, yet fundamentally distinct, reactive centers: a sterically hindered secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and a sterically hindered aldehyde. This structure makes it a critical building block for complex molecular architectures.
The aldehyde group is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its inherent electrophilicity drives its reactivity.[4] Conversely, the Boc-protected amine is designed for stability, masking the nucleophilicity and basicity of the amine to direct reactions elsewhere in the molecule.[5][6]
Understanding the chemoselectivity—the preferential reaction of a reagent with one functional group over the other—is not merely an academic exercise.[7] It is paramount for researchers, scientists, and drug development professionals to predict reaction outcomes, minimize side-product formation, and design efficient, high-yield synthetic routes. This guide provides an in-depth assessment of the cross-reactivity of this compound with common classes of reagents, supported by detailed experimental protocols and mechanistic insights.
Caption: Key reactive centers of this compound.
Part 1: Reactivity with Nucleophilic Reagents
Rationale: Nucleophilic addition to the aldehyde is one of the most fundamental transformations in organic synthesis. Assessing this reactivity is crucial for reactions like reductive amination, Wittig reactions, and Grignard additions, which are staples in scaffold development. The key question is whether the Boc group remains intact under these, typically neutral or basic, conditions.
Hypothesis: The aldehyde's carbonyl carbon is highly electrophilic and will be the primary target for nucleophiles. The Boc group, being an electron-rich carbamate, is stable to most nucleophilic and basic conditions and should not react.[5]
Comparative Study: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. We will compare the reactivity of this compound with a primary amine (Benzylamine) using a mild reducing agent, sodium triacetoxyborohydride (STAB), which is known for its high chemoselectivity.[8]
-
Setup: To a 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol, 213.3 mg).
-
Solvent: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add Benzylamine (1.0 mmol, 107.2 mg) to the solution and stir for 1 hour at room temperature. This allows for the formation of the intermediate iminium ion.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 317.9 mg).
-
Scientist's Note: STAB is preferred over reagents like NaBH₄ or NaCNBH₃ in this context. It is less basic, reducing the likelihood of side reactions, and is particularly effective for the reduction of iminium ions formed from sterically hindered aldehydes and ketones.[8]
-
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 10 mL of DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Caption: Workflow for the reductive amination experiment.
Results & Data Summary
The reaction is expected to proceed cleanly, yielding the desired N-protected secondary amine with no significant side products observed.
| Reagent Class | Representative Reagent | Expected Major Product | Boc Group Integrity | Yield (Expected) | Analytical Method |
| Primary Amine | Benzylamine / STAB | N-((1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl)benzylamine | Intact | >85% | LC-MS, ¹H NMR |
| Thiol | 1-Dodecanethiol | Thioacetal formation at aldehyde | Intact | >90% | LC-MS, ¹H NMR |
| Grignard | Phenylmagnesium bromide | Secondary alcohol formation at aldehyde | Intact | >70% | LC-MS, ¹H NMR |
Part 2: Reactivity with Reducing Agents
Rationale: The selective reduction of an aldehyde in the presence of other functional groups is a common synthetic challenge. This section compares a chemoselective hydride donor (Sodium Borohydride, NaBH₄) with a more powerful, less selective one (Lithium Aluminum Hydride, LAH).
Hypothesis: NaBH₄ is a mild reducing agent and should selectively reduce the aldehyde to the corresponding primary alcohol, leaving the robust carbamate untouched.[4] LAH, a much stronger reagent, will also reduce the aldehyde but may potentially cleave the Boc group under harsh conditions or upon aqueous workup.
Comparative Study: Aldehyde Reduction
-
Setup: Dissolve this compound (1.0 mmol, 213.3 mg) in 10 mL of methanol in a 50 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄) (1.2 mmol, 45.4 mg) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by adding 5 mL of acetone to consume excess NaBH₄. Remove the solvent under reduced pressure.
-
Purification: Add 15 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product, tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate.
Results & Data Summary
This comparison highlights the importance of reagent selection for achieving chemoselectivity.
| Reagent | Solvent | Conditions | Expected Outcome on Aldehyde | Expected Outcome on Boc Group | Purity (Expected) |
| NaBH₄ | Methanol | 0 °C to RT | Reduction to primary alcohol | Stable | >95% |
| LAH | Anhydrous THF | 0 °C to RT | Reduction to primary alcohol | Stable (under anhydrous conditions) | >90% |
| LAH | Anhydrous THF | Reflux | Reduction to primary alcohol | Potential for partial cleavage | Variable |
Part 3: Reactivity under Acidic Conditions
Rationale: The Boc group is explicitly designed to be removed under acidic conditions.[6][9] Therefore, exposing the entire molecule to acid is expected to initiate a deprotection reaction. The key question is whether the aldehyde group undergoes any competing side reactions, such as hydration to a gem-diol or acetal formation with alcohol solvents, which could complicate analysis and subsequent steps.[10]
Hypothesis: The primary reaction will be the acid-catalyzed hydrolysis of the tert-butyl carbamate to yield the free amine and liberate CO₂ and isobutylene (or tert-butanol).[6] The aldehyde will likely remain intact but may exist in equilibrium with its hydrate or acetal form depending on the solvent system.
Comparative Study: Boc Deprotection
We will compare two standard deprotection cocktails: Trifluoroacetic acid (TFA) in DCM and Hydrochloric acid (HCl) in 1,4-dioxane.
Sources
- 1. tert-butyl N-(1-formylcyclopentyl)carbamate | C11H19NO3 | CID 16217741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chemoselectivity - Wikipedia [en.wikipedia.org]
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- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl (1-formylcyclopentyl)carbamate: An Evaluation of Novel Methodologies
Introduction
tert-Butyl (1-formylcyclopentyl)carbamate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its α,α-disubstituted α-amino aldehyde structure presents unique synthetic challenges, requiring methodologies that are both efficient and preserve the integrity of the sensitive functional groups. This guide provides a comprehensive comparison of synthetic routes to this target molecule, with a focus on the validation of novel and established methodologies through experimental data and mechanistic insights. We will delve into the intricacies of two primary oxidative methods, the Swern and Dess-Martin oxidations, and explore alternative strategies such as one-pot reductive aminations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.
Methodology 1: Oxidation of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate
The most direct and widely employed route to this compound involves the oxidation of its precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. Here, we compare two of the most effective and commonly used mild oxidation protocols: the Sworn oxidation and the Dess-Martin periodinane (DMP) oxidation.
Workflow for Oxidative Methodologies
Caption: General workflow for the synthesis of this compound via oxidation.
Method 1a: Swern Oxidation
The Swern oxidation is a widely trusted method for the mild oxidation of primary alcohols to aldehydes.[1] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures, followed by the addition of a hindered base like triethylamine.[2]
Mechanistic Rationale
The reaction proceeds through the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[3] The alcohol then adds to this species to form an alkoxysulfonium salt. The subsequent addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[3] The low reaction temperature (-78 °C) is crucial for the stability of the reactive intermediates and for preventing side reactions.[4]
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equivalent) in DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Analysis
| Parameter | Swern Oxidation |
| Yield | High (typically >90%) |
| Reaction Time | 2-3 hours |
| Temperature | -78 °C to room temperature |
| Reagents | DMSO, oxalyl chloride, triethylamine |
| Advantages | High yield, mild conditions, minimal over-oxidation.[1] |
| Disadvantages | Requires cryogenic temperatures, formation of malodorous dimethyl sulfide, precise stoichiometry is crucial.[2] |
A closely related Swern oxidation of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate has been reported to proceed with a 99% yield, highlighting the efficiency of this method for similar sterically hindered N-Boc protected amino alcohols.[5]
Method 1b: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation offers a convenient and highly selective alternative for the oxidation of primary alcohols to aldehydes under mild, non-acidic conditions.[6] The reagent, Dess-Martin periodinane, is a hypervalent iodine compound that is commercially available and relatively stable.[7]
Mechanistic Rationale
The reaction mechanism involves the initial displacement of an acetate ligand on the periodinane by the alcohol.[8] A subsequent intramolecular deprotonation of the α-proton of the alcohol by the acetate ion leads to the formation of the aldehyde, iodinane, and acetic acid.[7] The reaction is typically performed at room temperature in chlorinated solvents.[6]
Experimental Protocol: Dess-Martin Oxidation
-
To a solution of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until both layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Analysis
| Parameter | Dess-Martin Oxidation |
| Yield | High (typically 85-95%) |
| Reaction Time | 2-4 hours |
| Temperature | Room temperature |
| Reagents | Dess-Martin periodinane |
| Advantages | Mild, neutral conditions, high chemoselectivity, no cryogenic temperatures required, easy workup.[7][8] |
| Disadvantages | The reagent is relatively expensive and potentially explosive under certain conditions.[7] |
The Dess-Martin oxidation is particularly advantageous for substrates with acid-sensitive functional groups and has been shown to be effective for the oxidation of N-protected amino alcohols without epimerization.[7]
Comparative Summary of Oxidative Methodologies
| Feature | Swern Oxidation | Dess-Martin Oxidation |
| Temperature | -78 °C | Room Temperature |
| Yield | Very High (>90%) | High (85-95%) |
| Byproducts | Dimethyl sulfide (malodorous) | Iodinane, Acetic Acid |
| Safety | Toxic CO gas evolution | Potentially explosive reagent |
| Cost | Relatively inexpensive reagents | More expensive reagent |
| Workup | Requires careful quenching | Generally straightforward |
Recommendation: For laboratory-scale synthesis where high yield is paramount and the necessary cooling equipment is available, the Swern oxidation is an excellent choice. For syntheses requiring milder conditions, operational simplicity, and avoidance of malodorous byproducts, the Dess-Martin oxidation is a superior alternative, despite the higher cost of the reagent.
Alternative Synthetic Strategies
Method 2: One-Pot Synthesis from 1-Aminocyclopentanecarboxylic Acid
A potential one-pot synthesis could involve the protection of the amino group of 1-aminocyclopentanecarboxylic acid with a Boc group, followed by the reduction of the carboxylic acid to the aldehyde.
Caption: Proposed one-pot synthesis of this compound.
This approach, while attractive in its atom economy, presents a significant challenge in the selective reduction of the carboxylic acid to the aldehyde in the presence of the carbamate. Most reducing agents capable of reducing a carboxylic acid would likely also affect the Boc group or over-reduce the acid to the alcohol.
Method 3: Reductive Amination
A convergent approach could involve the reductive amination of a suitable keto-acid or keto-aldehyde with tert-butylamine. For instance, the reductive amination of 1-oxocyclopentanecarboxylic acid with tert-butylamine, followed by Boc protection of the secondary amine and subsequent reduction of the carboxylic acid, could lead to the target molecule. However, this multi-step process is likely to be lower yielding and less efficient than the oxidation of the pre-formed amino alcohol. More recent developments in reductive amination of carboxylic acids offer potential for more direct routes.[9][10][11]
Conclusion
For the synthesis of this compound, the oxidation of the corresponding alcohol precursor, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, remains the most reliable and high-yielding strategy. Both the Swern oxidation and the Dess-Martin oxidation are excellent choices, with the selection depending on the specific laboratory capabilities and cost considerations. The Swern oxidation offers potentially higher yields but requires cryogenic conditions and produces a malodorous byproduct. The Dess-Martin oxidation provides operational simplicity and mild, neutral conditions, making it ideal for sensitive substrates. While alternative one-pot and reductive amination strategies are conceptually appealing, they require significant methods development to overcome challenges in selectivity and efficiency.
References
- Bieber, L. W., et al. (2003). A one-pot method for the synthesis of N-tosylaziridines from 2-amino-alcohols. Journal of the Brazilian Chemical Society, 14(4), 643-645.
- Choudary, B. M., et al. (2006). A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported. Tetrahedron Letters, 47(46), 8177-8181.
- Krysan, D. J., et al. (1993). An Improved Preparation of (S)-N-(Boc)-Cyclohexylalaninal. The Moffat-Swern Oxidation of α-Amino Alcohols.
- Lebel, H., & Leogane, O. (2005). Tert-Butyl Carbamates from Carboxylic Acids. Organic Letters, 7(19), 4107-4110.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 133-137.
-
Wikipedia. (2023, October 27). Dess–Martin oxidation. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Dess–Martin periodinane. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Swern oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 25). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285.
-
YouTube. (2023, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
- Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851-854.
- Varala, R., & Ram, B. (2014). Formylation of Amines. Molecules, 19(6), 7688-7706.
- Baxter, E. W., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(26), 6739-6745.
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Journal of Chemical Research, 46(1-2), 174751982110477.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Manna, S., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21458-21470.
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PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
- De Smet, M., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4565-4574.
- Bakthadoss, M., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(41), 29665-29670.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (1-formylcyclopentyl)carbamate
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that you, my scientific colleagues, can utilize our products with the highest degree of safety and efficacy. This guide provides a detailed, actionable protocol for the proper disposal of tert-Butyl (1-formylcyclopentyl)carbamate, a common intermediate in pharmaceutical research. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not benign; its hazard profile necessitates a cautious and well-documented disposal pathway.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Furthermore, and of critical importance for disposal, it is classified as very toxic to aquatic life.[1] This high aquatic toxicity is the primary driver for the stringent disposal protocols that follow; improper disposal can have a significant negative impact on the environment. Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[3]
All waste containing this chemical must be treated as hazardous waste, managed from "cradle to grave" in accordance with federal and state regulations.[4][5]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Code | Required PPE for Handling & Disposal | Rationale |
| Skin Corrosion/Irritation | H315 | Nitrile gloves, Lab coat | Prevents direct skin contact and potential irritation.[2] |
| Serious Eye Damage/Irritation | H318 / H319 | Safety glasses with side shields or goggles | Protects eyes from splashes or dust that can cause serious damage.[1][2] |
| Specific Target Organ Toxicity | H335 | Use in a chemical fume hood | Prevents inhalation of dust or vapors that may irritate the respiratory tract.[1][2][6] |
| Hazardous to the Aquatic Environment | H400 / H412 | N/A | Dictates that all waste must be contained and disposed of as hazardous environmental waste. |
| Harmful if Swallowed | H302 | N/A | Reinforces the need for good lab hygiene; no eating or drinking in the lab.[2][6] |
Regulatory Framework: Adherence to EPA and Institutional Standards
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][7][8] RCRA establishes the framework for managing hazardous waste. Your institution's Environmental Health & Safety (EH&S) office is responsible for implementing these regulations on-site and will be your partner in ensuring compliance.[9] All procedures described here are designed to meet these federal standards and facilitate a smooth handoff of waste to your EH&S personnel.
Standard Operating Procedure (SOP) for Waste Management
Follow these steps meticulously to ensure the safe collection and disposal of all waste streams containing this compound.
Step 1: Waste Container Selection and Segregation
-
Principle of Segregation: Never mix incompatible waste streams. While this compound's primary incompatibility is with strong oxidizing agents, it is best practice to dedicate a specific waste container for it and any materials contaminated with it.[10][11]
-
Container Choice: Use a clearly marked, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be in good condition, free of cracks or leaks.[12]
-
Location: The waste container must be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[9][12][13]
Step 2: Waste Accumulation and Labeling
-
Labeling is Non-Negotiable: Proper labeling is a legal requirement and is crucial for the safety of EH&S staff.[9] As soon as the first drop of waste enters the container, it must be labeled.
-
Label Contents: The label must clearly state:
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container opening.[12][13]
Step 3: Managing Contaminated Labware and Debris
-
Solid Waste: Any disposable materials that come into contact with the compound, such as contaminated gloves, weigh paper, pipette tips, or paper towels, must be considered hazardous waste.[4] Collect this solid waste in a separate, clearly labeled, lined container designated for solid hazardous waste.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a small amount of an appropriate solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as liquid hazardous waste in your designated container.
-
Empty Reagent Bottles: The original container of this compound, even when "empty," will contain residue. Due to the compound's high aquatic toxicity, do not triple-rinse and dispose of it in the regular trash.[4][9] The empty container must be managed as hazardous waste.[9] Secure the cap and place it in a designated area for EH&S pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Procedures: Small-Scale Spill Response
Good laboratory practice can minimize the risk of spills, but accidents can happen.[4] For a small spill (that you are trained and comfortable cleaning up) of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: Gently sweep up the solid material using a dustpan and brush or absorbent pads. Avoid generating dust.[15][11] DO NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Collection: Place the swept-up material and all cleaning materials (e.g., contaminated pads, gloves) into a sealable container.[4][11][16]
-
Labeling: Label the container as "HAZARDOUS WASTE: Spill Debris containing this compound."
-
Final Disposal: Arrange for pickup with your EH&S office.
For large spills, liquid spills, or any spill you are not equipped to handle, evacuate the area, alert others, and contact your institution's emergency EH&S number immediately.
By adhering to this guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- tert-butyl N-(1-formylcyclopentyl)
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Waste, Chemical, and Cleanup Enforcement. US EPA.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Unknown Source.
- Resource Conservation and Recovery Act (RCRA)
- Hazardous Waste. US EPA.
- SAFETY DATA SHEET - tert-Butyl carbam
- SAFETY DATA SHEET - tert-Butyl carbamate (altern
- Safety Data Sheet - Tert-butyl N-(3-formylcyclobutyl)
- Safety Data Sheet - tert-Butyl (1-formylcyclopropyl)
- Safety Data Sheet - tert-Butyl N-[(1S,3R)
- Safety Data Sheet - tert-butyl ((1R,3S)-3-acetylcyclopentyl)
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Navigating the Safe Handling of tert-Butyl (1-formylcyclopentyl)carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the confident and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of tert-Butyl (1-formylcyclopentyl)carbamate. Synthesizing technical data with field-proven safety protocols, this document is designed to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to possess the following hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.
-
Serious Eye Damage (Category 1): Poses a high risk of causing serious and potentially irreversible eye damage.
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
A safety data sheet for the closely related compound, tert-butyl N-(3-formylcyclobutyl)carbamate, further supports these classifications, listing it as harmful if swallowed, and a cause of skin and serious eye irritation, as well as respiratory irritation[2]. The aldehyde functional group is a known irritant to the skin, eyes, and respiratory system. Carbamates, as a class, can be absorbed through the skin and may exhibit varying degrees of toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause severe eye damage[2]. |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Always inspect gloves for integrity before use. Lab Coat: A standard laboratory coat. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended. | Carbamates can be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent dermal exposure and irritation[3]. Contaminated clothing should be removed immediately and washed before reuse[2]. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated laboratory fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | Inhalation of the compound can lead to respiratory tract irritation[1]. Engineering controls, such as fume hoods, are the primary means of controlling respiratory exposure. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps and decision points.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the safety information for structurally similar compounds[2].
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.
-
-
Handling:
-
When weighing the solid compound, do so in the fume hood to minimize the risk of inhalation.
-
Handle the compound with care to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Cleanup and Storage:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Segregate all waste materials (gloves, pipette tips, contaminated wipes) into a designated hazardous waste container.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
-
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][4].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
In the event of a spill:
For a minor spill within a fume hood, use an absorbent material to contain the spill. Carefully clean the area and place all contaminated materials into a sealed container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program. Do not dispose of this chemical down the drain or in regular trash[2].
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. tert-butyl N-(1-formylcyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
